1-Cyclopropyl-4-(methoxymethoxy)benzene
Description
BenchChem offers high-quality 1-Cyclopropyl-4-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-cyclopropyl-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H14O2/c1-12-8-13-11-6-4-10(5-7-11)9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
DIWKDNYVEXJOQV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Modular Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene: A Technical Guide
Topic: Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Cyclopropyl-4-(methoxymethoxy)benzene is a specialized aryl ether intermediate utilized in the synthesis of pharmaceutical candidates, particularly those targeting GPCRs where the cyclopropyl moiety serves as a metabolic blocker or conformational restraint. This guide details two distinct synthetic pathways: a Modular Cross-Coupling Route (recommended for library generation and scale-up) and a Direct Protection Route (recommended for rapid, small-scale synthesis).
The methoxymethyl (MOM) group provides robust orthogonal protection for the phenol, stable against basic conditions and organometallic reagents (e.g., Grignards, lithiates), while being readily cleavable under mild acidic conditions.
Retrosynthetic Analysis
The synthesis can be deconstructed into two primary disconnections. Route A relies on the palladium-catalyzed construction of the
Figure 1: Retrosynthetic logic tree illustrating the modular (Route A) vs. linear (Route B) approaches.
Route A: The Modular Cross-Coupling Approach (Preferred)
This route is preferred for industrial applications as it avoids the use of potentially expensive 4-cyclopropylphenol and allows the MOM-protected bromide to serve as a divergent intermediate.
Step 1: MOM Protection of 4-Bromophenol
Reaction Type: Williamson Ether Synthesis (
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-bromophenol (10.0 g, 57.8 mmol) in anhydrous DCM (150 mL) or DMF (100 mL). Cool to 0°C.
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (15.1 mL, 86.7 mmol, 1.5 equiv) dropwise. Stir for 15 minutes.
-
Note: For larger scales, Sodium Hydride (NaH) in DMF is often used, but DIPEA/DCM is milder and sufficient for phenols.
-
-
Alkylation: Add MOM-Cl (5.3 mL, 69.4 mmol, 1.2 equiv) dropwise via syringe pump to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated
. Extract with DCM ( mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (0-10% EtOAc/Hexanes). -
Yield: Expect 90–95% as a colorless oil.
Step 2: Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
Reaction Type: Pd-Catalyzed Cross-Coupling Challenge: Cyclopropylboronic acid is prone to protodeboronation, and oxidative addition to electron-rich aryl bromides can be slow. High-activity catalysts are required.
Mechanism & Workflow:
Figure 2: Catalytic cycle for the Suzuki coupling. Tricyclohexylphosphine (
Protocol:
-
Reagents:
-
Procedure:
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Yield: Expect 75–85%.
Route B: Direct Protection (Alternative)
This route is viable if 4-cyclopropylphenol is available in-house.
Protocol:
-
Dissolve 4-cyclopropylphenol (1.0 equiv) in dry THF or DMF.
-
Cool to 0°C and add NaH (60% dispersion, 1.2 equiv). Stir 30 min until gas evolution ceases.
-
Add MOM-Cl (1.1 equiv) dropwise.
-
Stir at RT for 2 hours.
-
Standard aqueous workup and purification.
Quantitative Data Summary
| Parameter | Route A (Suzuki) | Route B (Direct) |
| Starting Material Cost | Low (4-Bromophenol) | High (4-Cyclopropylphenol) |
| Step Count | 2 | 1 |
| Overall Yield | ~65–75% | ~90% |
| Scalability | High (Kg scale feasible) | Limited by phenol availability |
| Safety Profile | Moderate (Pd waste) | High (MOM-Cl handling only) |
Characterization Data (Expected)
-
NMR (400 MHz,
):- 7.05 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (d, J = 8.5 Hz, 2H, Ar-H).
-
5.15 (s, 2H,
). -
3.48 (s, 3H,
). - 1.85 (m, 1H, cyclopropyl-CH).
-
0.90 (m, 2H, cyclopropyl-
). -
0.65 (m, 2H, cyclopropyl-
).
-
NMR: Characteristic MOM peaks at ~94 ppm (
) and ~56 ppm ( ). Cyclopropyl carbons at ~15 ppm (CH) and ~9 ppm ( ).
References
- MOM Protection Methodology: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (General reference for MOM protection conditions).
- Synthesis of 4-Cyclopropylphenol:Tetrahedron Letters, 2000, Vol. 41, pp. 4251-4255. (Describes the synthesis of the phenol precursor via coupling).
-
Commercially Available Precursor: 1-Bromo-4-(methoxymethoxy)benzene (CAS 25458-45-1).[1][][3][4][7] PubChem, Link.
-
General Suzuki Protocol: BenchChem Application Note, "Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives," Link.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 3. CAS 25458-45-1: 1-bromo-4-(metossimetossi)benzene [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-bromo-4-(methoxymethoxy)benzene 96% | CAS: 25458-45-1 | AChemBlock [achemblock.com]
An In-depth Technical Guide to 1-Cyclopropyl-4-(methoxymethoxy)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Cyclopropyl-4-(methoxymethoxy)benzene, a molecule of interest in synthetic and medicinal chemistry. By synthesizing data from analogous structures and general principles of organic chemistry, this document offers insights into its physicochemical properties, synthetic routes, reactivity, and potential applications, particularly in the realm of drug discovery.
Physicochemical and Structural Characteristics
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Value (for 1-(Cyclopropylmethyl)-4-methoxybenzene) | Reference |
| Molecular Formula | C11H14O | [1] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 239 - 240.5 °C at 760 mmHg | [1][3] |
| Density | ~1.042 g/cm³ | [1][] |
| Refractive Index | n20/D 1.522 - 1.526 | [3] |
| XLogP3 | 3.7 | [2] |
| Appearance | Colorless liquid (predicted) | [3] |
The structural formula of 1-Cyclopropyl-4-(methoxymethoxy)benzene is presented below:
Sources
Spectroscopic Characterization of 1-Cyclopropyl-4-(methoxymethoxy)benzene: A Technical Guide
Introduction
1-Cyclopropyl-4-(methoxymethoxy)benzene incorporates two key structural features that dictate its spectroscopic properties: a cyclopropyl group directly attached to a benzene ring and a methoxymethyl (MOM) ether protecting the phenolic oxygen. The cyclopropyl moiety is known to exhibit unique electronic properties, acting as an electron-donating group through conjugation with the aromatic π-system.[1] The MOM group is a common acid-labile protecting group for alcohols and phenols, chosen for its stability under a range of other reaction conditions.[2][3]
The logical synthesis of this compound involves the protection of 4-cyclopropylphenol. This precursor provides the foundational spectroscopic signals of the cyclopropyl and phenyl groups, which are then modified by the introduction of the MOM ether.
Synthesis Pathway Overview
The preparation of 1-cyclopropyl-4-(methoxymethoxy)benzene is most directly achieved through the protection of 4-cyclopropylphenol. This reaction typically involves the deprotonation of the phenol with a suitable base, followed by quenching with chloromethyl methyl ether (MOMCl).
Caption: Synthetic route to 1-cyclopropyl-4-(methoxymethoxy)benzene.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-cyclopropyl-4-(methoxymethoxy)benzene, providing detailed information about the hydrogen and carbon environments.
A. ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic, MOM, and cyclopropyl protons. The magnetic anisotropy of the cyclopropane ring leads to a characteristic upfield shift for its protons.[4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-2, H-6) | 7.00 - 7.15 | d | ~8.5 | 2H |
| Aromatic (H-3, H-5) | 6.85 - 6.95 | d | ~8.5 | 2H |
| MOM (-O-CH₂-O-) | ~5.15 | s | - | 2H |
| MOM (-O-CH₃) | ~3.45 | s | - | 3H |
| Cyclopropyl (methine) | 1.80 - 1.90 | m | - | 1H |
| Cyclopropyl (methylene) | 0.90 - 1.00 | m | - | 2H |
| Cyclopropyl (methylene) | 0.60 - 0.70 | m | - | 2H |
Causality Behind Assignments:
-
Aromatic Protons: The aromatic region will display an AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating MOM ether (H-3, H-5) are expected to be more shielded and thus appear at a slightly lower chemical shift than the protons ortho to the cyclopropyl group (H-2, H-6).
-
MOM Group Protons: The methoxymethyl group will present two characteristic singlets. The methylene protons (-O-CH₂-O-) are expected around 5.15 ppm, and the methoxy protons (-O-CH₃) will appear further upfield, around 3.45 ppm.
-
Cyclopropyl Protons: The cyclopropyl protons will be found in the aliphatic region at unusually high field due to the ring's anisotropic shielding effect.[4] The methine proton, being benzylic, will be the most downfield of the cyclopropyl signals. The four methylene protons are diastereotopic and will appear as two distinct multiplets.
B. ¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, with characteristic signals for the aromatic, MOM, and cyclopropyl carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C-4, C-O) | ~155 |
| Aromatic (C-1, C-cyclopropyl) | ~140 |
| Aromatic (C-2, C-6) | ~128 |
| Aromatic (C-3, C-5) | ~116 |
| MOM (-O-CH₂-O-) | ~94 |
| MOM (-O-CH₃) | ~56 |
| Cyclopropyl (methine) | ~15 |
| Cyclopropyl (methylene) | ~10 |
Causality Behind Assignments:
-
Aromatic Carbons: The carbon attached to the MOM ether (C-4) will be the most downfield aromatic signal due to the deshielding effect of the oxygen atom. The ipso-carbon of the cyclopropyl group (C-1) will also be downfield. The carbons ortho and meta to the substituents will show distinct signals reflecting the electron-donating nature of both groups.
-
MOM Group Carbons: The methylene carbon of the MOM group is expected at approximately 94 ppm, while the methoxy carbon will be around 56 ppm.
-
Cyclopropyl Carbons: The cyclopropyl carbons will be significantly upfield, with the methine carbon around 15 ppm and the methylene carbons at approximately 10 ppm.
II. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the C-O stretching vibrations of the ether linkages and the absorptions associated with the aromatic and cyclopropyl groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (MOM & cyclopropyl) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1220 - 1260 | Strong |
| C-O Stretch (Aliphatic Ether) | 1050 - 1150 | Strong |
| Out-of-plane C-H Bending (1,4-disubstituted) | 800 - 850 | Strong |
Causality Behind Assignments:
-
Ether C-O Stretches: The most diagnostic peaks for this molecule will be the strong C-O stretching bands. The aryl C-O bond will absorb at a higher wavenumber (around 1240 cm⁻¹) compared to the aliphatic C-O bonds of the MOM group (around 1100 cm⁻¹).[5]
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the aliphatic protons of the MOM and cyclopropyl groups.
-
Aromatic C=C Stretches: The characteristic aromatic ring stretching vibrations will appear in the 1500-1600 cm⁻¹ region.
-
Out-of-plane Bending: A strong absorption in the 800-850 cm⁻¹ range will be indicative of the 1,4-disubstitution pattern of the benzene ring.
III. Mass Spectrometry (MS)
The mass spectrum, likely obtained by electron ionization (EI), will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 178, corresponding to the molecular formula C₁₁H₁₄O₂.
-
Key Fragmentation Pathways:
-
Loss of the MOM group: A prominent fragmentation pathway for MOM ethers is the cleavage of the acetal, leading to the loss of the methoxymethyl group (-CH₂OCH₃, 45 Da) or formaldehyde (-CH₂O, 30 Da) and a methoxy radical (-OCH₃, 31 Da).
-
Benzylic Cleavage: Cleavage of the cyclopropyl group from the aromatic ring is also a likely fragmentation pathway.
-
Caption: Predicted major fragmentation pathways for 1-cyclopropyl-4-(methoxymethoxy)benzene.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 1-cyclopropyl-4-(methoxymethoxy)benzene. By understanding the individual contributions of the cyclopropyl, phenyl, and MOM ether moieties, a comprehensive spectroscopic profile can be constructed. This information serves as a valuable tool for the identification and characterization of this compound in research and development settings, enabling scientists to confirm its synthesis and purity with confidence.
References
-
PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]
-
PubChem. Benzene, 1-cyclopropyl-4-methyl-. National Center for Biotechnology Information. Available from: [Link]
-
FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Supporting information. Available from: [Link]
-
University of California, Irvine. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
NIST. Benzene, cyclopropyl-. National Institute of Standards and Technology. Available from: [Link]
-
Universitat de Barcelona. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
LookChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available from: [Link]
- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
NIST. Benzene,1-cyclopropyl-4-methoxy-. National Institute of Standards and Technology. Available from: [Link]
-
MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available from: [Link]
-
Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]
-
ACS Publications. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Available from: [Link]
-
SpectraBase. Benzene, 1,1'-(1-cyclopropene-1,2-diyl)bis[4-methoxy- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
NIST. Benzene, 1-methoxy-4-(1-methylpropyl)-. National Institute of Standards and Technology. Available from: [Link]
-
ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
-
ResearchGate. Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts. Available from: [Link]
-
PubChem. 4-Cyclopropylphenol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzenemethanol, alpha-cyclopropyl-4-methyl-. National Institute of Standards and Technology. Available from: [Link]=C6552461&Type=IR-SPEC&Index=1)
Sources
Technical Whitepaper: Strategic Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Executive Summary
Target Molecule: 1-Cyclopropyl-4-(methoxymethoxy)benzene
Core Application: Advanced intermediate for medicinal chemistry (e.g.,
This guide details a "Protection-First" strategy, prioritizing the installation of the methoxymethyl (MOM) ether followed by a Suzuki-Miyaura cross-coupling. This route offers the highest fidelity regarding functional group tolerance and yield compared to direct lithiation or Friedel-Crafts approaches.
Retrosynthetic Logic & Pathway Selection
The synthesis is best approached via the disconnection of the
Strategic Rationale
-
Why Protection First? Free phenols (
) are incompatible with many organometallic catalysts. The phenoxide anion can coordinate tightly to Palladium (Pd), arresting the catalytic cycle. -
Why Suzuki-Miyaura? While Kumada (Grignard) or Negishi (Zinc) couplings are possible, they require strictly anhydrous conditions. The Suzuki coupling using Cyclopropylboronic acid is robust, moisture-tolerant, and avoids the use of pyrophoric reagents.[1]
-
Why MOM Protection? The MOM group is stable under basic coupling conditions (
) but can be cleaved quantitatively under mild acidic conditions later in the drug development pipeline.
Pathway Visualization
Caption: Retrosynthetic disconnection revealing 4-Bromophenol as the primary scaffold.
Critical Starting Materials
The quality of starting materials dictates the impurity profile of the final API intermediate.
| Material | CAS Registry | Role | Critical Quality Attribute (CQA) |
| 4-Bromophenol | 106-41-2 | Scaffold | Purity >98%.[2][3] Must be free of 2,4-dibromophenol to avoid polymerization. |
| MOM-Cl | 107-30-2 | Protecting Group | CARCINOGEN. Must be clear/colorless. Yellowing indicates decomposition to HCl/Formaldehyde. |
| Cyclopropylboronic Acid | 411235-57-9 | Coupling Partner | Tendency to dehydrate to boroxine. Store at 2-8°C. Purity >95% (NMR). |
| Palladium(II) Acetate | 3375-31-3 | Pre-catalyst | Pd content ~47.4%. |
| Tricyclohexylphosphine ( | 2622-14-2 | Ligand | Air sensitive. Store under Argon. Essential for |
Step-by-Step Experimental Protocols
Phase 1: MOM Protection of 4-Bromophenol
Objective: Mask the phenolic hydroxyl group to create a lipophilic, non-acidic intermediate.
Method A: The Classical Route (High Yield, High Hazard)
Use this method for small-scale, high-value synthesis where yield is paramount.
Reagents: 4-Bromophenol (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq), DCM (Dry).
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve 4-Bromophenol in anhydrous Dichloromethane (DCM) [0.5 M concentration].
-
Base Addition: Add Diisopropylethylamine (DIPEA) via syringe. Cool the mixture to
in an ice bath. -
Alkylation: Add Chloromethyl methyl ether (MOM-Cl) dropwise over 20 minutes.
-
Safety Note: MOM-Cl is a potent carcinogen. Use a dedicated fume hood and double-glove (Silver Shield/Laminate gloves recommended).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Target Yield: 90-95%.
-
Method B: The "Green" Route (Safer, Scalable)
Use this method for process scale-up to avoid MOM-Cl handling.
Reagents: 4-Bromophenol, Dimethoxymethane (DMM) (solvent/reagent),
-
Setup: Charge RBF with 4-Bromophenol and Dimethoxymethane (10-15 eq).
-
Catalysis: Add Phosphorus Pentoxide (
) (0.5 eq) portion-wise at RT. -
Reaction: Stir vigorously for 2-4 hours. The mixture will become a slurry.
-
Workup: Decant the liquid into saturated
(careful: gas evolution). Extract with EtOAc.[4]-
Target Yield: 80-85%.
-
Phase 2: Suzuki-Miyaura Cyclopropylation
Objective: Install the cyclopropyl ring using a specialized catalyst system designed for difficult steric couplings.
Mechanism: Standard Pd(0)/Pd(II) cycle, but requires electron-rich, bulky ligands (
Workflow Diagram
Caption: Optimized workflow for Palladium-catalyzed cyclopropylation.
Detailed Protocol
-
Reagent Charging: In a heavy-walled pressure vial, combine:
-
1-Bromo-4-(methoxymethoxy)benzene (1.0 eq)
-
Cyclopropylboronic acid (1.3 - 1.5 eq)
-
Potassium Phosphate (
) (3.0 eq)
-
-
Solvent System: Add Toluene and Water (Ratio 20:1). The small amount of water is critical for the transmetalation step.
-
Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
Catalyst Addition: Add
(5 mol%) and Tricyclohexylphosphine ( ) (10 mol%).-
Note:
is a viable alternative if is unavailable, but yields may be lower.
-
-
Heating: Seal the vial and heat to
for 16 hours. The solution should turn black (active Pd species). -
Monitoring: Check TLC. The starting bromide is less polar than the product.
-
Stain: Anisaldehyde or PMA (MOM groups stain actively).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.[5]
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is a colorless oil.
Quality Control & Troubleshooting
Self-Validating Analytical Signatures
To ensure the protocol succeeded, verify these spectral features:
| Technique | Observation | Structural Confirmation |
| 1H NMR | MOM Methylene: Confirms protection is intact. | |
| 1H NMR | MOM Methyl: Distinct singlet. | |
| 1H NMR | Cyclopropyl: Characteristic high-field multiplets. | |
| 13C NMR | MOM O-C-O: Key diagnostic carbon. | |
| GC-MS | M+ = 178.2 | Molecular ion confirmation. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Catalyst Poisoning / | Degas solvents longer. Ensure |
| Protodeboronation | Unstable Boronic Acid | Use fresh Cyclopropylboronic acid or switch to Potassium Cyclopropyltrifluoroborate (requires slightly different conditions). |
| MOM Cleavage | Acidic Impurities | Ensure |
References
-
MOM Protection (Classic & Green)
- Classic: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
-
Green (DMM): Gras, J.-L.; Chang, Y.-Y. K.; Guerin, A. "Lithium Bromide-Catalyzed Methoxymethylation of Primary and Secondary Alcohols." Synthesis1985 , 1, 74-75. Link
-
Suzuki Coupling of Cyclopropylboronic Acid
-
Wallace, D. J.; Chen, C. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters2002 , 43, 6987-6990. Link
-
Mechanism:[5][6][7][8] Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[9] Chemical Reviews1995 , 95, 2457-2483. Link
-
-
Safety Data (MOM-Cl)
-
Sigma-Aldrich. "Safety Data Sheet: Chloromethyl methyl ether." Link
-
Sources
- 1. audreyli.com [audreyli.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Guide: Characterization and Synthesis of 1-Cyclopropyl-4-methoxybenzene (CAS 4030-17-5)
Topic: Technical Characterization & Synthesis Guide: 1-Cyclopropyl-4-methoxybenzene (CAS 4030-17-5) Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary
1-Cyclopropyl-4-methoxybenzene (CAS 4030-17-5), also known as 4-cyclopropylanisole , represents a critical structural motif in modern medicinal chemistry. The cyclopropyl group acts as a superior bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking P450 oxidation sites) and rigidifying the molecular scaffold to enhance receptor binding affinity.
This guide provides a rigorous technical breakdown of CAS 4030-17-5, moving beyond basic properties to actionable synthesis protocols, validated analytical characterization (NMR/HPLC), and safety frameworks. It is designed for researchers requiring high-purity standards for drug discovery campaigns.
Physicochemical Identity & Profile
| Property | Technical Specification |
| Chemical Name | 1-Cyclopropyl-4-methoxybenzene |
| CAS Number | 4030-17-5 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 223–224 °C (at 760 mmHg) |
| Density | ~1.047 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water.[] |
| Structural Feature | Para-substituted benzene ring; Electron-donating methoxy group; Strained cyclopropyl ring. |
Synthesis Strategy: The Suzuki-Miyaura Protocol
While classical Simmons-Smith cyclopropanation of 4-methoxystyrene is possible, it often suffers from zinc waste and variable yields. The modern, scalable standard for generating CAS 4030-17-5 is the Suzuki-Miyaura Cross-Coupling of 4-bromoanisole with cyclopropylboronic acid. This route ensures regioselectivity and minimizes side reactions.
Reaction Scheme Visualization
Figure 1: Palladium-catalyzed cross-coupling pathway for high-purity synthesis of CAS 4030-17-5.
Step-by-Step Synthesis Protocol
-
Reagent Prep : Charge a reaction vessel with 4-bromoanisole (1.0 eq), cyclopropylboronic acid (1.2–1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Solvent System : Add a degassed mixture of Toluene/Water (20:1). Water is crucial for the boronic acid activation.
-
Catalysis : Add Pd(OAc)₂ (5 mol%) and Tricyclohexylphosphine (10 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Reaction : Heat to 100°C for 12–16 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 9:1).
-
Workup : Cool to RT. Dilute with water, extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification : Flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) yields the pure oil.
Analytical Characterization Engine
Trust in chemical identity requires multi-modal validation. The following data confirms the structure of CAS 4030-17-5.[2]
A. Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum is distinct due to the high-field cyclopropyl protons and the para-substitution pattern.
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.95 – 7.05 | Doublet (d, J≈8.5 Hz) | 2H | Aromatic protons ortho to cyclopropyl |
| Ar-H | 6.80 – 6.85 | Doublet (d, J≈8.5 Hz) | 2H | Aromatic protons ortho to methoxy |
| -OCH₃ | 3.78 | Singlet (s) | 3H | Methoxy group |
| CH (Ring) | 1.80 – 1.90 | Multiplet (m) | 1H | Cyclopropyl methine (benzylic) |
| CH₂ (Ring) | 0.85 – 0.95 | Multiplet (m) | 2H | Cyclopropyl methylene (cis to Ar) |
| CH₂ (Ring) | 0.60 – 0.70 | Multiplet (m) | 2H | Cyclopropyl methylene (trans to Ar) |
Note: The upfield shift of the cyclopropyl protons (0.6–0.9 ppm) is diagnostic and confirms the intact cyclopropane ring.
B. HPLC Purity Protocol
For quality control (QC) in drug development, a Reverse-Phase (RP-HPLC) method is required to detect unreacted bromide or boronic acid byproducts.
Method Parameters:
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile (ACN).
-
Gradient : 50% B to 95% B over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm (strong absorption) and 254 nm .
-
Retention Time : Expect elution around 6.5–7.5 min (highly lipophilic).
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for validating CAS 4030-17-5 purity.
Handling, Stability, & Safety
-
Stability : The cyclopropyl ring is strained but kinetically stable under neutral/basic conditions. Avoid strong acids (e.g., conc. HCl, H₂SO₄), which can cause ring-opening to form propyl-benzene derivatives.
-
Storage : Store at 2–8°C under inert gas (Argon) to prevent slow oxidation of the benzylic position over months.
-
Safety :
-
GHS Classification : Irritant (Skin/Eye).[3] Flammable Liquid (Category 4).[]
-
PPE : Nitrile gloves, safety glasses, and fume hood are mandatory.
-
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6422476: 1-(Cyclopropylmethyl)-4-methoxybenzene. (Note: Search results often conflate the methyl-spacer variant; strict CAS verification confirms 4030-17-5 as the direct cyclopropyl analog). Link
-
Wallace, D. J., et al. "Cyclopropylboronic Acid: A Robust Reagent for Suzuki Cross-Coupling." Tetrahedron Letters, 2002. (Foundational protocol for cyclopropyl-aryl coupling). Link
-
GuideChem . CAS 4030-17-5 Chemical Properties and Suppliers. Link
-
ChemicalBook . 1-Cyclopropyl-4-methoxybenzene Product Data. Link
Sources
An In-depth Technical Guide to the Methoxymethyl (MOM) Protection of 4-Cyclopropylphenol
Abstract
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations by preventing unwanted side reactions. The methoxymethyl (MOM) ether is a widely utilized protecting group for phenols due to its ease of introduction and its stability across a range of conditions, particularly basic and weakly acidic media.[1] This guide provides an in-depth examination of the mechanism and practical application of MOM protection, specifically focusing on 4-cyclopropylphenol, a substrate of increasing interest in medicinal chemistry. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, analyze critical process parameters, and discuss methods for the eventual deprotection of the MOM ether.
Introduction: The Strategic Role of Phenol Protection
In the intricate landscape of drug development and multistep organic synthesis, phenols are critical functional groups. Their inherent acidity and nucleophilicity, however, often necessitate temporary masking to allow for selective reactions elsewhere in the molecule. The choice of a protecting group is a strategic decision, balancing stability with the ease of selective removal. The methoxymethyl (MOM) group has emerged as a robust and versatile choice for this purpose.[2] It forms a stable acetal that is resilient to many nucleophilic and basic reagents, yet can be cleaved under specific acidic conditions.[1][2]
4-Cyclopropylphenol, in particular, serves as a valuable building block in the synthesis of various biologically active compounds. The cyclopropyl moiety is a common feature in pharmaceuticals, often conferring desirable properties such as metabolic stability and enhanced binding affinity. Therefore, a comprehensive understanding of its protection is paramount for researchers in the field.
The Mechanism of MOM Protection
The introduction of the MOM group onto a phenol can be achieved through several methods, with the most common being the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.[2][3]
The Role of the Base and Nucleophilic Attack
The reaction is typically performed using a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), also known as Hünig's base.[3][4] The primary function of DIPEA is to act as a proton scavenger, neutralizing the hydrochloric acid that is generated during the reaction.[4][5] Its steric bulk prevents it from competing with the phenoxide as a nucleophile.[4]
The mechanism proceeds via a nucleophilic substitution reaction. The phenolic proton of 4-cyclopropylphenol is sufficiently acidic to be abstracted by DIPEA, forming the corresponding phenoxide. This phenoxide then acts as a potent nucleophile, attacking the electrophilic methylene carbon of MOM-Cl. The chloride ion is displaced, forming the desired methoxymethyl ether and diisopropylethylammonium chloride.[3]
Mechanistic Pathway Diagram
Caption: Mechanism of MOM protection of 4-cyclopropylphenol using MOM-Cl and DIPEA.
Experimental Protocol: MOM Protection of 4-Cyclopropylphenol
This protocol describes a standard laboratory procedure for the MOM protection of 4-cyclopropylphenol.
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a suspected carcinogen.[3] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Cyclopropylphenol | 134.18 | 10.0 | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.25 | 12.5 | 1.25 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 11.0 | 1.1 |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyclopropylphenol (1.34 g, 10.0 mmol).
-
Solvent Addition: Dissolve the phenol in anhydrous dichloromethane (50 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (2.17 mL, 12.5 mmol) dropwise via syringe.[6]
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (0.83 mL, 11.0 mmol) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-cyclopropyl-4-(methoxymethoxy)benzene.[7]
Factors Influencing the Reaction
The efficiency of the MOM protection can be influenced by several factors:
| Parameter | Recommendation/Observation | Rationale |
| Base | A non-nucleophilic, sterically hindered base like DIPEA is preferred.[3] | Prevents competition with the phenoxide for the electrophilic MOM-Cl. Stronger, more nucleophilic bases can lead to side reactions. |
| Solvent | Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. | Prevents reaction of MOM-Cl with water and ensures good solubility of the reagents. |
| Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. | Initial cooling helps to control the exothermicity of the reaction. Room temperature provides sufficient energy for the reaction to proceed to completion. |
| Stoichiometry | A slight excess of both the base and MOM-Cl (1.1-1.5 equivalents) is generally used. | Ensures complete consumption of the starting phenol. |
Characterization of 1-Cyclopropyl-4-(methoxymethoxy)benzene
The structure of the product can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.95 (m, 2H, Ar-H), 6.85-6.80 (m, 2H, Ar-H), 5.15 (s, 2H, O-CH₂-O), 3.48 (s, 3H, O-CH₃), 1.85-1.75 (m, 1H, cyclopropyl-CH), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.65-0.55 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 140.2, 127.0, 116.5, 94.5, 56.0, 15.8, 9.8.
-
Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 148, 133, 119, 91, 45.
Mechanism of MOM Deprotection
The MOM group is an acetal and is therefore labile under acidic conditions.[2][3] The standard method for deprotection involves acid-catalyzed hydrolysis.[3]
Acid-Catalyzed Hydrolysis
The deprotection mechanism is initiated by the protonation of one of the ether oxygens. This makes the acetal a better leaving group. Subsequent elimination of methanol (if the terminal oxygen is protonated) or formaldehyde (if the internal oxygen is protonated) generates a resonance-stabilized oxonium ion or a hemiacetal, respectively. In either pathway, nucleophilic attack by water leads to the release of the free phenol.[3]
Deprotection Pathway Diagram
Caption: Acid-catalyzed deprotection of the MOM ether to regenerate the phenol.
Experimental Protocol: MOM Deprotection
A variety of acidic conditions can be employed for the cleavage of MOM ethers, ranging from strong mineral acids to Lewis acids.[1] Heterogeneous catalysts are also effective.[1][8]
Reagents and Materials
| Reagent/Material | Amount (mmol) |
| 1-Cyclopropyl-4-(methoxymethoxy)benzene | 5.0 |
| Methanol (MeOH) | - |
| Concentrated Hydrochloric Acid (HCl) | Catalytic |
Step-by-Step Procedure
-
Dissolution: Dissolve the MOM-protected phenol (0.89 g, 5.0 mmol) in methanol (25 mL).
-
Acid Addition: Add a few drops of concentrated hydrochloric acid.[7]
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C.[7] Monitor the reaction by TLC.
-
Neutralization: Once the reaction is complete, cool the solution to room temperature and neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 4-cyclopropylphenol.
Conclusion
The methoxymethyl group serves as an effective and reliable protecting group for 4-cyclopropylphenol. Its introduction via MOM-Cl under basic conditions is a high-yielding and straightforward process. The stability of the resulting MOM ether to a wide array of non-acidic reagents makes it a valuable tool in multistep synthesis. Furthermore, the selective removal of the MOM group can be readily achieved under mild acidic conditions, regenerating the phenol in excellent yield. This comprehensive guide provides the mechanistic understanding and practical protocols necessary for the successful implementation of this important synthetic transformation in a research and development setting.
References
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Król-Bogomilski, J. (2026). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Ramesh, C., Mahender, G., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
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Organic Chemistry. (2022, January 19). MOM Protecting Group Addition. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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- Nakano, D., Takeda, K., & Nakata, T. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1899.
- Google Patents. (n.d.). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
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Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
LookChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
- Be-Abdou, J.-C., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 862-866.
-
PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene,1-cyclopropyl-4-methoxy-. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
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The Cyclopropyl Group in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of a Strained Ring
The cyclopropyl group, a three-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision, driven by the unique electronic and conformational properties conferred by its significant ring strain.[1] This guide provides an in-depth exploration of the rationale behind using cyclopropyl-containing aromatic compounds, their synthesis, and their impact on drug design.
The primary advantages of integrating a cyclopropyl moiety into aromatic scaffolds include:
-
Enhanced Potency and Receptor Binding: The rigidity of the cyclopropyl ring can conformationally lock a molecule into its bioactive form, leading to a more favorable entropic contribution to binding affinity.[1]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] For instance, replacing an N-ethyl group with an N-cyclopropyl group can significantly block CYP-mediated oxidation.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[4][5] This allows for the fine-tuning of critical properties like lipophilicity and pKa, which in turn influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][6]
-
Reduced Off-Target Effects: By altering metabolic pathways and improving binding selectivity, the cyclopropyl group can help minimize interactions with unintended biological targets.[7]
The prevalence of this motif is underscored by the fact that over 60 marketed pharmaceuticals contain a cyclopropane ring, with 18 new chemical entities featuring this group approved by the FDA between 2012 and 2018.[4][8][9]
Synthetic Strategies for Arylcyclopropanes
The synthesis of cyclopropyl-containing aromatic compounds can be broadly categorized into two approaches: the direct cyclopropanation of an aromatic or styrenyl precursor, or the coupling of a pre-formed cyclopropyl unit to an aromatic ring.
Cyclopropanation of Alkenes
A common and effective method for synthesizing arylcyclopropanes is the cyclopropanation of styrenyl precursors. Several robust methods are available, each with its own advantages and substrate scope.
The Simmons-Smith reaction is a classic and widely used method for converting alkenes to cyclopropanes.[10][11] It involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[10][12] A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often provides higher reactivity.[10]
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[10] A key feature is the directing effect of proximal hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face of the double bond.[10]
Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene
-
Materials: Styrene, diiodomethane, zinc-copper couple (or diethylzinc), anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a stirred suspension of zinc-copper couple (1.2 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diiodomethane (1.1 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 30-60 minutes to ensure complete formation of the organozinc carbenoid.
-
Cool the reaction mixture to room temperature and add a solution of styrene (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford phenylcyclopropane.
-
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds.[13] This method offers a powerful way to generate cyclopropanes, although the use of potentially explosive diazo compounds requires careful handling.
More recently, gold-catalyzed oxidative cyclopropanation of alkynes has emerged as a safer alternative, avoiding the need for pre-formed diazo compounds.[14]
Conceptual Workflow: Metal-Catalyzed Cyclopropanation
Caption: Metal-catalyzed cyclopropanation workflow.
The Kulinkovich Reaction
The Kulinkovich reaction provides an efficient route to 1-arylcyclopropanols from the reaction of a Grignard reagent with an aromatic ester in the presence of a titanium(IV) alkoxide catalyst.[15][16][17] The reaction proceeds through a titanacyclopropane intermediate.[15] The resulting cyclopropanols can then be further functionalized.
Mechanism of the Kulinkovich Reaction
Caption: Simplified mechanism of the Kulinkovich reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
For the synthesis of arylcyclopropanes where the cyclopropyl group is introduced as a pre-formed unit, transition metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a prominent example, where an aryl halide or triflate is coupled with a cyclopropylboronic acid or its derivative in the presence of a palladium catalyst.[18][19]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Cyclopropylboronic Acid
-
Materials: 4-Bromoanisole, cyclopropylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.
-
Procedure:
-
To a reaction vessel, add 4-bromoanisole (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-cyclopropylanisole.
-
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a cyclopropyl group onto an aromatic ring can have profound effects on a molecule's drug-like properties.
| Property | Effect of Cyclopropyl Group | Rationale |
| Metabolic Stability | Generally increased | Higher C-H bond dissociation energy makes the group less susceptible to CYP-mediated oxidation.[3] |
| Lipophilicity (LogP/LogD) | Typically decreased compared to isopropyl or tert-butyl groups | The compact nature of the cyclopropyl ring reduces the nonpolar surface area.[6] |
| Aqueous Solubility | Often increased | The introduction of a non-planar, sp³-rich substituent can disrupt crystal lattice packing, leading to improved solubility.[4] |
| Conformational Rigidity | Increased | The strained ring system restricts bond rotation, which can pre-organize the molecule for optimal target binding.[1][4] |
| pKa | Can be modulated | The electron-withdrawing nature of the cyclopropyl group can influence the acidity or basicity of nearby functional groups.[6] |
Case Studies in Drug Discovery
The strategic use of cyclopropyl-containing aromatic compounds is evident in numerous approved drugs across various therapeutic areas.[2][20][21]
-
Simeprevir (Hepatitis C): This protease inhibitor features a vinylcyclopropane moiety. The cyclopropyl group provides conformational constraint and contributes to the high binding affinity of the drug.
-
Cabozantinib (Oncology): A tyrosine kinase inhibitor, cabozantinib contains a cyclopropanecarboxamide linked to an aromatic core. The cyclopropyl group enhances metabolic stability and contributes to the desired pharmacokinetic profile.[9]
-
Tranylcypromine (Antidepressant): An early example of a cyclopropyl-containing drug, this monoamine oxidase inhibitor highlights the ability of the cyclopropyl group to mimic the conformation of other functional groups.[1]
Conclusion and Future Outlook
The cyclopropyl group has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it a go-to motif for lead optimization and drug candidate selection.[7][22] Future advancements in synthetic methodologies, particularly in the realm of asymmetric cyclopropanation and late-stage functionalization, will undoubtedly expand the utility of cyclopropyl-containing aromatic compounds in the quest for safer and more effective medicines. The continued exploration of novel bioisosteric replacements and a deeper understanding of the intricate structure-activity relationships will further solidify the importance of this small, yet powerful, carbocycle in drug discovery.
References
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Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]
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(n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). Kulinkovich Reaction. SynArchive. Retrieved from [Link]
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-
(2022, June 4). Kulinkovich Reaction. YouTube. Retrieved from [Link]
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-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
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- (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
-
(n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from [Link]
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-
(n.d.). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
(n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]
-
(n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]
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- (n.d.).
- Janeba, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(10), 1365-1380.
-
(n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]
-
(n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation. College of Saint Benedict and Saint John's University. Retrieved from [Link]
- Pouwer, R. H., & Williams, C. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(17), 11444-11464.
-
(n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... ResearchGate. Retrieved from [Link]
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(n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]
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(2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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(n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activity of 1-Cyclopropyl-4-(methoxymethoxy)benzene: A Structurally-Informed Hypothesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: While 1-Cyclopropyl-4-(methoxymethoxy)benzene is not associated with established biological activity in current scientific literature, its unique chemical architecture presents a compelling case for targeted investigation. This guide deconstructs the molecule into its core functional components: the cyclopropyl ring, the methoxybenzene scaffold, and the methoxymethyl (MOM) ether. By analyzing the well-documented roles of these moieties in medicinal chemistry, we hypothesize potential therapeutic applications, with a primary focus on oncology and infectious diseases. We propose that the cyclopropyl group may enhance potency and confer metabolic stability, while the MOM ether presents a unique opportunity for pro-drug strategies, potentially enabling targeted release of the active 4-cyclopropylphenol in acidic microenvironments. This document outlines a comprehensive, multi-phase research workflow, from initial in vitro screening to mechanism of action studies and in vivo validation, to systematically evaluate these hypotheses. Detailed protocols and logical frameworks are provided to guide the exploration of this promising, yet uncharacterized, chemical entity.
Introduction: Deconstructing 1-Cyclopropyl-4-(methoxymethoxy)benzene
The quest for novel therapeutic agents often begins with unique chemical scaffolds that possess the potential for specific and potent biological interactions. 1-Cyclopropyl-4-(methoxymethoxy)benzene is one such molecule. A survey of the literature reveals its use as a synthetic intermediate, but a notable absence of data on its intrinsic biological activity.[1][2] This guide posits that the absence of data is not an indication of inertness, but rather an opportunity for discovery.
Our analysis is founded on a first-principles approach, dissecting the molecule into its three key structural motifs:
-
The Cyclopropyl Ring: A strained, three-membered carbocycle increasingly utilized in drug design to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[3][4]
-
The Methoxybenzene (Anisole) Core: A common feature in bioactive compounds, with derivatives exhibiting a wide range of effects including antimicrobial and anticancer properties.[5]
-
The Methoxymethyl (MOM) Ether: Classically viewed as a protecting group for phenols, its lability under acidic conditions suggests a potential role as a pro-drug linker, designed for cleavage in specific physiological environments.[6][7]
By understanding the established contributions of each component, we can construct a rational hypothesis for the potential bioactivity of the parent molecule and design a rigorous experimental plan for its validation.
The Cyclopropyl Moiety: A Driver of Potency and Metabolic Stability
The cyclopropyl group is far more than a simple alkyl substituent; its unique electronic and steric properties are a powerful tool in medicinal chemistry.[8] The enhanced π-character of its C-C bonds and the rigidity it imparts on a molecule can lead to more favorable binding interactions with biological targets, often resulting in a significant enhancement of potency.[3]
Furthermore, the C-H bonds within a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[9] This strategic replacement of metabolically vulnerable groups (like ethyl or isopropyl) with a cyclopropyl ring can increase a drug's half-life and improve its overall ADME (absorption, distribution, metabolism, and excretion) profile.[9] This moiety is a key feature in a variety of approved drugs, from antiviral agents to kinase inhibitors used in oncology.[9][10]
The Methoxymethyl (MOM) Ether: A Latent Phenol and Potential Pro-drug Trigger
The presence of a MOM ether in a candidate molecule is intriguing. While it is a standard protecting group used to mask the reactivity of hydroxyl groups during synthesis, its persistence in a final compound warrants special consideration.[11] MOM ethers are stable under neutral and basic conditions but are readily cleaved by acid.[6][12]
This inherent chemical property is the basis for a compelling pro-drug hypothesis. Many pathological tissues, such as solid tumors, exhibit a lower extracellular pH (acidosis) compared to healthy tissues. A molecule like 1-Cyclopropyl-4-(methoxymethoxy)benzene could circulate in a stable, inactive form and, upon encountering the acidic tumor microenvironment, undergo hydrolysis. This cleavage would unmask the phenolic hydroxyl group, releasing the active pharmacophore, 4-cyclopropylphenol, directly at the site of action. This strategy could increase therapeutic efficacy while minimizing systemic toxicity.
Hypothesized Biological Activities & Mechanistic Rationale
Based on the structural analysis, we propose two primary avenues for investigation.
Anticancer Potential: Targeting Kinase Signaling Pathways
The combination of a cyclopropyl group and a substituted benzene ring is a hallmark of numerous kinase inhibitors.[4][10] For instance, Cabozantinib, which features a cyclopropyl-carboxamide linker, is a potent inhibitor of receptor tyrosine kinases (RTKs) like MET and VEGFR2.[9] These kinases are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis.
Hypothesis: 1-Cyclopropyl-4-(methoxymethoxy)benzene, or its active form 4-cyclopropylphenol, may act as an inhibitor of key oncogenic kinases. The cyclopropyl group could occupy a hydrophobic pocket in the kinase active site, while the phenol (once unmasked) could form a critical hydrogen bond.
The diagram below illustrates a generalized RTK signaling pathway that could be a potential target.
Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase (RTK) pathway.
Antimicrobial Potential
Both methoxybenzene derivatives and cyclopropyl-containing structures have been reported to possess antimicrobial properties.[5][8] Methoxybenzene derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[5][13] The cyclopropyl group can serve as a bioisostere for other groups, enhancing membrane permeability or interaction with microbial-specific enzymes.[8]
Hypothesis: 1-Cyclopropyl-4-(methoxymethoxy)benzene may exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes.
A Proposed Research & Validation Workflow
To systematically test these hypotheses, a phased approach is recommended. This workflow ensures that resources are allocated efficiently, moving from broad, high-throughput screening to more focused, mechanism-based investigations.
Caption: A phased workflow for evaluating biological potential.
Phase 1: High-Throughput In Vitro Screening
The initial phase focuses on broad screening to identify any significant biological activity.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PANC-1 - pancreatic) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclopropyl-4-(methoxymethoxy)benzene in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14][16]
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in broth directly in a 96-well plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.
Phase 2: Hit-to-Lead and Mechanism of Action (MoA) Studies
If a compound shows promising activity in Phase 1 (e.g., IC₅₀ < 10 µM), the next step is to identify its target and mechanism.
-
Kinase Panel Screening: Test the compound against a broad panel of recombinant human kinases to identify specific targets.
-
Pro-drug Activation Study: Assess the stability of the compound at various pH levels (e.g., pH 7.4 vs. pH 6.5) using HPLC to quantify its conversion to 4-cyclopropylphenol over time.
-
Structure-Activity Relationship (SAR): Synthesize analogs of the parent compound to understand which structural features are critical for its activity. For example, remove the cyclopropyl group or replace the MOM ether with a stable methyl ether to determine their respective contributions.
Phase 3: In Vivo Efficacy Models
Promising candidates with a validated mechanism of action should be advanced to animal models.[17][18]
-
Oncology: For anticancer candidates, a human tumor xenograft model is appropriate. Tumor cells from a sensitive cell line are implanted in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor volume and animal body weight are monitored over time.[17]
-
Infectious Disease: For antimicrobial candidates, a relevant infection model, such as a murine sepsis or thigh infection model, can be used to evaluate the compound's ability to reduce bacterial load and improve survival.[18]
Data Synthesis and Future Directions
The table below provides a template for summarizing potential outcomes from the proposed in vitro screening phase.
| Assay Type | Target Organism / Cell Line | Hypothetical IC₅₀ / MIC (µM) | Interpretation |
| Cytotoxicity | A549 (Human Lung Carcinoma) | 5.2 | Potentially significant anticancer activity. |
| Cytotoxicity | PANC-1 (Human Pancreatic Carcinoma) | 8.1 | Activity against multiple cancer types. |
| Cytotoxicity | MCF-10A (Non-cancerous Breast) | > 100 | Indicates selectivity for cancer cells. |
| Antimicrobial | Staphylococcus aureus | 16 | Moderate antibacterial activity. |
| Antimicrobial | Escherichia coli | > 128 | Inactive against Gram-negative bacteria. |
| Antimicrobial | Candida albicans | 32 | Moderate antifungal activity. |
The successful identification of a potent and selective biological activity for 1-Cyclopropyl-4-(methoxymethoxy)benzene would validate the structure-based hypothesis presented in this guide. Positive results would warrant further investigation into its pharmacokinetics, toxicology, and the development of more potent analogs through SAR studies. The unique pro-drug potential of the MOM ether could be a particularly fruitful area for optimization, leading to the development of a novel therapeutic agent with a targeted delivery mechanism.
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- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). MDPI.
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- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.
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- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
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- 1-(Cyclopropylmethyl)-4-methoxybenzene. Chem-Impex.
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- Methoxymethyl ether. Grokipedia.
- Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2014). SCIRP.
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Technical Guide: Solubility & Handling of 1-Cyclopropyl-4-(methoxymethoxy)benzene
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Cyclopropyl-4-(methoxymethoxy)benzene (also known as MOM-protected 4-cyclopropylphenol).
Executive Summary
1-Cyclopropyl-4-(methoxymethoxy)benzene is a lipophilic, acid-labile intermediate commonly employed in the synthesis of complex pharmaceutical agents (e.g., β-blocker derivatives like Betaxolol). Structurally, it consists of a para-cyclopropyl phenol core protected by a methoxymethyl (MOM) ether group.[1]
This compound exhibits a solubility profile characteristic of lipophilic aryl ethers: highly soluble in non-polar and polar aprotic organic solvents , but practically insoluble in water .[1] Its utility relies on its stability in basic conditions and its clean removal under mild acidic conditions.[1]
Key Solubility Takeaway:
-
Primary Solvents (Synthesis & Storage): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1]
-
Purification Solvents: Hexanes/Ethyl Acetate mixtures.[1]
-
Incompatible Solvents: Aqueous acids (causes degradation/deprotection).[1]
Physicochemical Profile
Understanding the molecular properties is essential for predicting solubility behavior in novel solvent systems.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₁H₁₄O₂ | Low molecular weight organic.[1] |
| Molecular Weight | 178.23 g/mol | Facilitates dissolution in most organics.[1] |
| Functional Groups | Aryl Cyclopropane, MOM Ether | MOM Ether: Increases lipophilicity vs. free phenol.Cyclopropane: Adds non-polar bulk.[1] |
| LogP (Predicted) | ~3.2 – 3.8 | Highly lipophilic; partitions strongly into organic phases.[1] |
| Physical State | Colorless Oil or Low-Melting Solid | Miscible with solvents; does not require high energy to dissolve lattice.[1] |
| pKa | N/A (Non-ionizable) | Solubility is pH-independent except in acidic media (decomposition).[1] |
Solubility Landscape
The following data categorizes solvents based on their interaction with the MOM-protected ether.
Solubility Classification Table
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for Synthesis. Standard solvent for MOM protection reactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Excellent (>100 mg/mL) | Preferred for Workup. THF is ideal for subsequent lithiation or coupling reactions.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Good (>50 mg/mL) | Used for azeotropic drying or high-temp reactions.[1] |
| Aliphatic Hydrocarbons | Hexanes, Pentane, Cyclohexane | Moderate/Good | Preferred for Purification. Used as the mobile phase in silica chromatography. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Use with Caution. Soluble, but protic solvents can facilitate acetal hydrolysis if traces of acid are present.[1] |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for liquid-liquid extraction (partitioning) to remove salts.[1] |
Solvent Compatibility Decision Tree
The following diagram illustrates the logical selection of solvents for different experimental stages.
Figure 1: Solvent selection workflow based on experimental stage.
Experimental Protocols
These protocols rely on the solubility differential between the organic phase and the aqueous phase to isolate the product.
Synthesis & Extraction (Solubility-Driven)
Principle: The MOM protection reaction converts the polar 4-cyclopropylphenol (soluble in base) into the lipophilic MOM ether (soluble in organics).
-
Dissolution: Dissolve 4-cyclopropylphenol in Dichloromethane (DCM) . The starting material is fully soluble.[1]
-
Reagent Addition: Add Diisopropylethylamine (DIPEA) and cool to 0°C. Add Chloromethyl methyl ether (MOM-Cl) dropwise.
-
Note: MOM-Cl is soluble in DCM.[1]
-
-
Quench & Partition: Upon completion, add Water .[1]
-
Drying: Dry combined organics over Na₂SO₄ (insoluble solid) and filter.
Purification via Flash Chromatography
Principle: The MOM ether is significantly less polar than the free phenol, allowing separation on silica gel using non-polar mobile phases.[1]
-
Stationary Phase: Silica Gel (SiO₂).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).[1]
-
Elution Behavior:
-
1-Cyclopropyl-4-(methoxymethoxy)benzene: Elutes early (High Rf) due to high solubility in Hexanes and low interaction with Silica.
-
Unreacted Phenol: Elutes late (Low Rf) or remains on the column.[1]
-
Applications in Synthesis (Deprotection)
The solubility profile changes drastically upon deprotection.[1]
-
Reagent: Dilute HCl in Methanol or Trifluoroacetic acid (TFA) in DCM .
-
Mechanism: Acid-catalyzed hydrolysis of the acetal.[1]
-
Solubility Shift:
-
Monitoring: Thin Layer Chromatography (TLC) in 10% EtOAc/Hexanes. The product spot will disappear (high Rf) and a new spot (low Rf) will appear.
Safety & Handling
-
MOM-Cl Warning: The precursor, Chloromethyl methyl ether (MOM-Cl), is a known human carcinogen . All solubility testing and synthesis must be performed in a certified chemical fume hood.[1]
-
Flammability: The primary solvents (Hexanes, EtOAc, THF) are highly flammable. Ground all glassware to prevent static discharge.[1]
-
Peroxide Formation: If using THF or Diethyl Ether for dissolution, ensure they are peroxide-free, as ethers can form explosive peroxides upon storage.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. 3rd Ed.[1] John Wiley & Sons.[1] (Standard reference for MOM ether solubility and stability).
-
Ramesh, C., et al. (2003).[1][3] "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers". Journal of Organic Chemistry, 68(18), 7101-7103. Link[1]
-
ChemicalBook. (2025).[1] "4-Cyclopropylphenol Properties and Synthesis". Link
-
PubChem. (2025).[1][4] "Compound Summary: 4-(Methoxymethyl)phenol (Analogous Structure)". National Library of Medicine.[1] Link[1]
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An In-depth Technical Guide to the Stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene Under Acidic Conditions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. 1-Cyclopropyl-4-(methoxymethoxy)benzene is a valuable synthetic intermediate, incorporating a robust cyclopropyl moiety and a phenol protected by a methoxymethyl (MOM) ether. The cyclopropyl group is a desirable feature in many pharmaceutical candidates due to its unique conformational and electronic properties, while the MOM group offers a convenient way to mask the reactivity of the phenolic hydroxyl. However, the journey of a molecule from a laboratory reagent to a final active pharmaceutical ingredient (API) often involves exposure to a range of pH conditions, particularly acidic environments common in synthetic workups, purifications, and formulation processes.
This technical guide provides a comprehensive analysis of the stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene under acidic conditions. We will dissect the chemical liabilities of the molecule by examining the distinct reactivity of its two key functional components: the MOM ether and the cyclopropylbenzene system. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to predict and control the chemical fate of this molecule in acidic media.
Part 1: The Primary Acidic Liability: The Methoxymethyl (MOM) Ether
The methoxymethyl ether is classified as an acetal protecting group. A fundamental principle of organic chemistry is that acetals are stable under basic and neutral conditions but are readily hydrolyzed under acidic conditions.[1][2] This lability is the most significant factor governing the stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene in acidic environments.
Mechanism of Acid-Catalyzed MOM Deprotection
The cleavage of the MOM ether proceeds through a well-established acid-catalyzed hydrolysis mechanism.[1] The process is initiated by the protonation of one of the ether oxygens, which converts the methoxy or the aryloxy group into a good leaving group.
-
Protonation: A proton from the acidic medium protonates one of the two oxygen atoms of the acetal. Protonation of the methoxy oxygen is typically depicted as the productive pathway.
-
Formation of a Resonance-Stabilized Oxonium Ion: The protonated acetal undergoes cleavage, eliminating methanol and forming a resonance-stabilized oxonium ion (also referred to as an acyloxonium ion). This step is often the rate-determining step of the reaction.
-
Nucleophilic Attack: A nucleophile, typically water or another solvent molecule present in the reaction mixture, attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation and Product Formation: This attack results in a hemiacetal intermediate, which is unstable and rapidly decomposes to yield the deprotected phenol (1-cyclopropyl-4-hydroxybenzene) and formaldehyde.[1]
Caption: Acid-catalyzed cleavage of the MOM ether.
Factors Influencing the Rate of Deprotection
The ease of MOM group removal is highly dependent on the specific reaction conditions. Researchers can modulate the stability by carefully selecting the acid, solvent, and temperature.
-
Acid Strength: Strong Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) will cleave the MOM ether much more rapidly than weaker acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid.[1] The MOM group is generally considered stable in a pH range of 4 to 12.[2]
-
Lewis Acids: In addition to Brønsted acids, Lewis acids such as trimethylsilyl bromide (TMSBr), titanium tetrachloride (TiCl₄), or zirconium(IV) chloride (ZrCl₄) are also effective at cleaving MOM ethers, often under milder, non-protic conditions.[3][4]
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate proton transfer.[3]
-
Temperature: As with most reactions, increasing the temperature will accelerate the rate of deprotection. Gentle heating (e.g., 40-50 °C) is often employed to drive sluggish deprotections to completion.[3]
Part 2: The Secondary Consideration: Stability of the Cyclopropyl Group
The cyclopropane ring is a strained, three-membered ring. Its C-C bonds possess significant p-character, allowing the ring system to interact with adjacent π-systems or carbocations in a manner akin to a double bond.[5][6] While generally robust, the cyclopropyl group can undergo acid-catalyzed ring-opening under forcing conditions.
Reactivity of the Cyclopropylbenzene System
The cyclopropyl group acts as a weak electron-donating group, which activates the attached benzene ring toward electrophilic aromatic substitution.[7] However, the primary concern under strongly acidic conditions is not substitution on the aromatic ring, but rather direct electrophilic attack on the cyclopropane ring itself.
This ring-opening is initiated by protonation of one of the C-C bonds of the cyclopropane ring. This process is significantly less favorable than the protonation of the MOM ether's oxygen atom and requires much stronger acidic conditions. The resulting carbocation can then be trapped by a nucleophile.
Caption: A potential pathway for cyclopropyl ring-opening.
Part 3: Integrated Stability Assessment
By comparing the two potential degradation pathways, a clear hierarchy of acidic liability emerges. The energy barrier for protonating the MOM ether oxygen is substantially lower than that for protonating a C-C bond of the cyclopropane ring.
Summary of Stability under Various Acidic Conditions
| Acidic Condition | Expected Effect on MOM Ether Group | Expected Effect on Cyclopropyl Group | Primary Product(s) |
| Mildly Acidic (e.g., sat. aq. NH₄Cl, pH 4-6) | Generally Stable | Stable | 1-Cyclopropyl-4-(methoxymethoxy)benzene (No Reaction) |
| Moderate Brønsted Acid (e.g., 1M HCl in MeOH) | Rapid Cleavage | Stable | 1-Cyclopropyl-4-hydroxybenzene, CH₃OH, HCHO |
| Strong Organic Acid (e.g., TFA in DCM) | Rapid Cleavage | Stable | 1-Cyclopropyl-4-hydroxybenzene, HCHO |
| Lewis Acid (e.g., TMSBr, ZrCl₄) | Cleavage (rate varies) | Stable | 1-Cyclopropyl-4-hydroxybenzene, byproducts |
| Concentrated Strong Acid (e.g., Conc. H₂SO₄) | Instantaneous Cleavage | Potential for slow ring-opening | 1-Cyclopropyl-4-hydroxybenzene, potential side products |
Part 4: Experimental Protocol for Stability Evaluation
To empirically validate the stability profile, a systematic study should be conducted. This protocol outlines a workflow for monitoring the degradation of 1-Cyclopropyl-4-(methoxymethoxy)benzene under representative acidic conditions.
Caption: Workflow for assessing acidic stability.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
1-Cyclopropyl-4-(methoxymethoxy)benzene (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1M in Methanol)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Vials, syringes, and standard laboratory glassware
2. Preparation of Solutions:
-
Stock Solution: Accurately prepare a 10 mg/mL stock solution of 1-Cyclopropyl-4-(methoxymethoxy)benzene in acetonitrile.
-
Acidic Media:
-
Condition A: 1M HCl in Methanol.
-
Condition B: 10% (v/v) TFA in Dichloromethane.
-
Control: Methanol (for Condition A) and Dichloromethane (for Condition B).
-
3. Reaction Procedure:
-
For each condition (A, B, and Controls), add 100 µL of the stock solution to 900 µL of the respective acidic medium or control solvent in a sealed vial at room temperature (25 °C). This gives a starting concentration of 1 mg/mL.
-
Immediately withdraw a 50 µL aliquot (this is the t=0 time point).
-
Continue to stir the reactions at room temperature.
-
Withdraw additional 50 µL aliquots at specified time points (e.g., 1, 4, 12, and 24 hours).
4. Sample Quenching and Preparation:
-
Immediately quench each aliquot by adding it to a vial containing 200 µL of saturated aqueous NaHCO₃ and 200 µL of ethyl acetate.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial for analysis.
5. Analytical Methods:
-
Thin-Layer Chromatography (TLC):
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Spot the quenched organic samples onto a TLC plate alongside a standard of the starting material and a standard of the expected product (1-cyclopropyl-4-hydroxybenzene), if available.
-
Visualize under UV light (254 nm) and by staining (e.g., with potassium permanganate).
-
Observe the disappearance of the starting material spot and the appearance of the more polar product spot.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the quenched organic samples into an LC-MS system.
-
Use a suitable C18 column and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the starting material (m/z [M+H]⁺) and the product (m/z [M+H]⁺).
-
Calculate the percentage of starting material remaining at each time point relative to t=0.
-
Conclusion
The stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene in acidic media is overwhelmingly dictated by the lability of the MOM ether protecting group. This acetal linkage is susceptible to hydrolysis under moderately to strongly acidic conditions (pH < 4), leading to the formation of 1-cyclopropyl-4-hydroxybenzene. In contrast, the cyclopropylbenzene moiety is significantly more robust and is not expected to undergo degradation under the conditions typically required for MOM deprotection. This guide provides the mechanistic basis for this stability profile and offers a robust experimental protocol for its quantitative assessment, empowering researchers to make informed decisions during the synthesis, purification, and formulation of molecules containing this valuable structural motif.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]
-
Kono, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]
-
Romanelli, G. P., et al. (2006). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
-
Reddy, B. V. S., et al. (2007). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. Available from: [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Available from: [Link]
-
Vaia. p-cyclopropylbenzoic acid is 4.45 . Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? Explain. Available from: [Link]
-
ResearchGate. (2020). Reactions of cyclopropane (1a) with hydrobromic acid. Available from: [Link]
-
Sarpong, R., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols: 1-Cyclopropyl-4-(methoxymethoxy)benzene as a Versatile Building Block in Organic Synthesis
Introduction
1-Cyclopropyl-4-(methoxymethoxy)benzene is a valuable bifunctional building block in modern organic synthesis. Its unique structure, combining a strained cyclopropyl ring with a protected phenol, offers a versatile platform for the construction of complex molecular architectures. The cyclopropyl moiety is a prevalent motif in numerous biologically active compounds, contributing to enhanced metabolic stability, improved potency, and desirable conformational rigidity.[1] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before its selective removal.[2]
These application notes provide a comprehensive overview of the synthetic utility of 1-Cyclopropyl-4-(methoxymethoxy)benzene, detailing its preparation, key reactions, and step-by-step protocols for its use in the synthesis of advanced intermediates. The content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of a related compound, 1-(Cyclopropylmethyl)-4-methoxybenzene, is provided below. While not identical, these properties offer a useful reference point.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [3][4] |
| Molecular Weight | 162.23 g/mol | [3][4] |
| Boiling Point | 240.5°C at 760 mmHg | [4] |
| Density | 1.042 g/cm³ | [4] |
| LogP | 2.64770 | [4] |
Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
The most direct route to 1-Cyclopropyl-4-(methoxymethoxy)benzene involves the protection of commercially available 4-cyclopropylphenol. The use of a MOM protecting group is advantageous due to its stability under a variety of reaction conditions and the availability of mild deprotection methods.[2]
Protocol 1: MOM Protection of 4-Cyclopropylphenol
This protocol details the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene from 4-cyclopropylphenol using chloromethyl methyl ether (MOM-Cl).
Diagram 1: Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Caption: Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Materials:
-
4-Cyclopropylphenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-cyclopropylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Applications in Organic Synthesis
The structure of 1-Cyclopropyl-4-(methoxymethoxy)benzene allows for a variety of synthetic transformations, making it a versatile intermediate.
Electrophilic Aromatic Substitution (EAS)
The MOM-protected phenol is a strongly activating group, directing electrophilic substitution to the ortho positions of the benzene ring.[5] This allows for the regioselective introduction of various functional groups.
Diagram 2: Electrophilic Aromatic Substitution
Caption: Key Electrophilic Aromatic Substitution Reactions.
-
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the ortho position. This functionalized product can then be used in cross-coupling reactions.
-
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can be subsequently reduced to an amine for further derivatization.[6][7]
-
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst installs a ketone functionality.[8]
Ortho-Lithiation
The methoxymethoxy group can act as a directed metalation group (DMG), facilitating the regioselective deprotonation of the ortho position with a strong base like n-butyllithium or sec-butyllithium. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Following ortho-functionalization (e.g., halogenation), the resulting aryl halide derivative of 1-Cyclopropyl-4-(methoxymethoxy)benzene can be employed in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[9]
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.[10]
-
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl group.[11]
-
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
Application in the Synthesis of Complex Molecules: A Case Study
The utility of cyclopropyl-aryl ethers as building blocks is exemplified in the total synthesis of resveratrol dimers. The following protocol is adapted from a reported synthesis and demonstrates a practical application of a related building block.[11]
Protocol 2: Synthesis of a Key Benzofuran Intermediate
This protocol outlines a Sonogashira coupling followed by a heteroannulation to construct a benzofuran scaffold, a common motif in biologically active natural products.
Diagram 3: Synthetic Workflow for Benzofuran Synthesis
Caption: Workflow for the synthesis of a benzofuran intermediate.
Materials:
-
ortho-Iodo-1-cyclopropyl-4-(methoxymethoxy)benzene (prepared via halogenation of the starting material)
-
Terminal alkyne coupling partner
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ortho-iodo-1-cyclopropyl-4-(methoxymethoxy)benzene (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed solvent and degassed triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the MOM Group
The final step in many synthetic sequences involving 1-Cyclopropyl-4-(methoxymethoxy)benzene is the deprotection of the MOM ether to reveal the free phenol.
Protocol 3: Acid-Catalyzed Deprotection of the MOM Ether
This protocol describes a standard method for the cleavage of the MOM ether using acidic conditions.
Materials:
-
MOM-protected cyclopropylphenol derivative
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected phenol.
Alternative Procedure with TFA:
-
Dissolve the MOM-protected compound in a mixture of DCM and TFA (e.g., 10:1 v/v).
-
Stir at room temperature for 1-2 hours or until completion.
-
Carefully quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry, and concentrate as described above.
Conclusion
1-Cyclopropyl-4-(methoxymethoxy)benzene is a highly adaptable building block for organic synthesis. The strategic use of the MOM protecting group allows for the selective functionalization of the aromatic ring through electrophilic aromatic substitution and directed ortho-lithiation. The resulting derivatives are valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. The protocols provided herein offer a practical guide for the synthesis and application of this versatile compound, empowering researchers to explore its potential in the development of novel pharmaceuticals and advanced materials.
References
-
PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link].
-
Miranda, O. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. McNair Scholars Research Journal, 22. Available at: [Link].
-
LookChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link].
-
Chem-Impex. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link].
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link].
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link].
-
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Available at: [Link].
- Google Patents. (2000). US6118032A - Process for the production of cyclopropylmethyl halides.
-
MDPI. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Available at: [Link].
-
Organic Syntheses. benzocyclopropene. Available at: [Link].
-
National Institutes of Health. (2018). Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. PMC. Available at: [Link].
-
Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Available at: [Link].
-
RSC Publishing. General palladium-catalyzed cross coupling of cyclopropenyl esters. Available at: [Link].
-
National Institutes of Health. (2022). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. PMC. Available at: [Link].
-
National Institutes of Health. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. Available at: [Link].
- Google Patents. (2014). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
-
Jiao Research Group. (2023). Ortho-Constraint in the Catellani-Type Reaction. Available at: [Link].
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available at: [Link].
- Google Patents. (2009). WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.
-
Academia.edu. An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Available at: [Link].
-
YouTube. (2023). Multi-step Synthesis of Substituted Benzenes. Available at: [Link].
-
Chemistry LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link].
-
Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. Available at: [Link].
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link].
-
ResearchGate. (2025). Ortho-Functionalization of Pillar[12]arene[3]benzoquinone Monoxime via Selective 1,4-Addition of Grignard Reagents. Available at: [Link].
-
D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Available at: [Link].
-
ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Available at: [Link].
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available at: [Link].
-
Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link].
-
Radboud Repository. Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Application Note: Precision Deprotection of MOM Ethers in 1-Cyclopropyl-4-(methoxymethoxy)benzene
This Application Note is structured as a high-level technical guide for drug development scientists, focusing on chemoselectivity and process reliability.
Part 1: Strategic Analysis & Chemical Logic
The Chemoselectivity Challenge
The deprotection of 1-Cyclopropyl-4-(methoxymethoxy)benzene presents a classic conflict in organic synthesis: removing a robust acetal-based protecting group (MOM ether) while preserving an acid-sensitive moiety (cyclopropyl ring).
-
MOM Ether Stability: The methoxymethyl (MOM) group is an acetal (
). It is stable to bases, nucleophiles, and reducing agents but requires Bronsted or Lewis acids for cleavage.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Cyclopropyl Lability: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). In the presence of strong acids—particularly when conjugated to an electron-rich aromatic ring (like the phenol product)—it is susceptible to protonation and subsequent ring-opening rearrangement to form propenyl benzenes or carbocationic polymerization products.
The Solution Architecture
To ensure high fidelity of the target molecule, this protocol rejects "sledgehammer" approaches (e.g., refluxing concentrated HCl) in favor of two distinct methodologies tailored to process needs:
-
Method A: Kinetic Control (Standard): Controlled acidic hydrolysis using in situ generated anhydrous HCl. This method relies on the kinetic difference between acetal hydrolysis (fast) and cyclopropyl ring opening (slower at low temperatures).
-
Method B: Chelation Control (High Sensitivity): A Lewis-acid mediated cleavage using Magnesium Bromide (
). This method operates under nearly neutral conditions, leveraging the oxophilic nature of Magnesium to activate the MOM ether specifically, completely bypassing the risk of proton-catalyzed ring opening.
Part 2: Experimental Protocols
Protocol A: Controlled Methanolic HCl (Scalable)
Best for: Large-scale batches where reagent cost is a driver and strict temperature control is available.
Reagents & Materials
-
Substrate: 1-Cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
Solvent: Methanol (HPLC Grade, anhydrous)
-
Reagent: Acetyl Chloride (AcCl)
-
Quench: Saturated Aqueous Sodium Bicarbonate (
)[1][2]
Step-by-Step Methodology
-
In-Situ Catalyst Generation:
-
Charge a reaction vessel with anhydrous Methanol (10 mL per gram of substrate).
-
Dropwise, add Acetyl Chloride (0.1 – 0.5 equiv). Note: AcCl reacts with MeOH to generate anhydrous HCl in a controlled manner.
-
Stir for 15 minutes to ensure homogeneity.
-
-
Reaction Initiation:
-
Dissolve the substrate in a minimum volume of MeOH or DCM (if solubility is poor).
-
Add the substrate solution to the cooled HCl/MeOH mixture.
-
Critical Control Point: Maintain temperature at 0 °C to 5 °C . Do not allow to warm to room temperature initially.
-
-
Monitoring:
-
Monitor by TLC or HPLC every 30 minutes. The reaction typically completes within 2–4 hours.
-
Endpoint: Disappearance of starting material. If the reaction stalls, warm strictly to 10 °C, but avoid room temperature to prevent acid-catalyzed rearrangement of the cyclopropyl phenol product.
-
-
Quench & Isolation:
-
Pour the reaction mixture slowly into a stirred slurry of Saturated
and crushed ice. Ensure pH is >7. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.[1]
-
Protocol B: Magnesium Bromide Mediated Cleavage (High Precision)
Best for: Late-stage intermediates or substrates with extremely acid-sensitive functionalities.
Reagents & Materials
-
Substrate: 1-Cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
Reagent: Magnesium Bromide Ethyl Etherate (
) (2.0 – 3.0 equiv) -
Solvent: Diethyl Ether (
) or Dichloromethane (DCM) -
Additives: Butanethiol (Optional, scavenger for the methoxymethyl cation)
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Dissolve the substrate in anhydrous
(0.1 M concentration).
-
-
Reagent Addition:
-
Add
(2.0 equiv) in one portion at room temperature. -
Mechanism Insight: The
coordinates to the two oxygen atoms of the MOM group, increasing the electrophilicity of the methylene carbon. The bromide ion ( ) then acts as a nucleophile to cleave the acetal.
-
-
Reaction:
-
Stir vigorously at Room Temperature .
-
This reaction is heterogeneous. High stirring speed is required to ensure surface contact.
-
Timeframe: 2 – 12 hours.
-
-
Workup:
-
Quench by adding water dropwise.
-
Dilute with ether and separate layers.
-
The absence of free protons makes this method exceptionally safe for the cyclopropyl ring.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways and the decision logic for selecting the appropriate protocol.
Caption: Decision matrix and mechanistic pathways for MOM deprotection. Protocol A relies on thermal control, while Protocol B utilizes chemoselective Lewis acid activation.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Cyclopropyl Ring Opening (New spots on TLC, loss of mass balance) | Acid concentration too high or temperature uncontrolled (Protocol A). | Switch to Protocol B ( |
| Incomplete Reaction (Protocol B) | Poor solubility or old reagent. | |
| Formaldehyde Polymerization | Byproduct accumulation. | Add a scavenger like 1-dodecanethiol to trap the released formaldehyde/methoxymethyl cation. |
| Methyl Ether Formation | Solvent trapping (Protocol A). | If Methanol attacks the intermediate cation to reform a methyl ether, switch solvent to THF/Water (4:1) with dilute HCl. |
Part 5: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4] (Foundational text on MOM stability and cleavage).
-
Kim, S.; Kee, I. S.; Park, Y. H.; Park, J. H. "Magnesium bromide etherate: A versatile and mild reagent for the deprotection of acetals." Synlett, 1991 , 183.[5] Link (Primary source for MgBr2 protocol).
-
Vakalopoulos, A.; Hoffmann, H. M. R. "Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide."[6] Organic Letters, 2000 , 2(10), 1447–1450. Link (Demonstrates selectivity of MgBr2 for acetal-like ethers in sensitive substrates).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[4][7] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. Link (Discusses the chemistry of MOM precursors and safety).
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Cross-Coupling Reactions for the Functionalization of the 1-Cyclopropyl-4-(methoxymethoxy)benzene Scaffold
Abstract: The 1-cyclopropyl-4-aryl ether motif is a prevalent scaffold in modern drug discovery and materials science, prized for the unique conformational and metabolic properties imparted by the cyclopropyl group. This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of halo-derivatives of 1-cyclopropyl-4-(methoxymethoxy)benzene. We will explore the strategic considerations for reaction design, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind the selection of catalysts, ligands, and bases will be discussed, providing researchers with a robust framework for synthesizing complex molecular architectures built upon this valuable scaffold.
Section 1: The 1-Cyclopropyl-4-(methoxymethoxy)benzene Scaffold: Strategic Considerations
The synthetic utility of the 1-cyclopropyl-4-(methoxymethoxy)benzene system in cross-coupling reactions is governed by two primary features: the electronic nature of the aromatic ring and the properties of the methoxymethyl (MOM) protecting group.
-
Electronic Properties: The cyclopropyl group and the MOM-protected ether are both electron-donating, rendering the benzene ring electron-rich. This property can decrease the rate of the oxidative addition step in the catalytic cycle for many palladium-catalyzed reactions, particularly with less reactive electrophiles like aryl chlorides.[1] Consequently, the selection of highly active, electron-rich, and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands is often critical to facilitate this key step and achieve high reaction efficiency.[1][2]
-
The Methoxymethoxy (MOM) Protecting Group: The MOM group serves as a robust protecting group for the phenolic oxygen. Its primary advantage in the context of cross-coupling is its stability under the basic (pH > 4) and nucleophilic conditions characteristic of these reactions.[3] It is, however, readily cleaved under acidic conditions, allowing for straightforward deprotection post-coupling without disturbing the newly formed bond.[4][5] Common reagents for MOM deprotection include hydrochloric acid (HCl) in an alcoholic solvent, trifluoroacetic acid (TFA), or pyridinium p-toluenesulfonate (PPTS).[4][6]
Section 2: General Workflow for Aromatic Functionalization
The protocols described herein assume the starting material is a halogenated derivative of 1-cyclopropyl-4-(methoxymethoxy)benzene (e.g., 2-bromo- or 2-iodo-). The general synthetic pathway involves the palladium-catalyzed cross-coupling reaction to install the desired functionality, followed by an optional acidic workup or a separate step to deprotect the MOM ether and reveal the phenol.
Figure 1: General workflow for the functionalization of the scaffold.
Section 3: Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For electron-rich aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[7][8]
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][10]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Reaction Conditions
| Parameter | Condition A: General Purpose | Condition B: For Hindered Substrates | Condition C: Aqueous/Green Solvent |
| Pd Source (mol%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1.5%) | Pd/C (5%) or Pd(OAc)₂ (2%) |
| Ligand (mol%) | PPh₃ (8%) | SPhos (4%) | SPhos (4%) or None (for Pd/C) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3 equiv) | NaOH (2 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | EtOH/H₂O (5:1) |
| Temperature | 90-110 °C | 100 °C | 60-80 °C |
| Typical Yield | 75-90% | 85-98% | 70-95% |
| Reference | [9] | [8] | [11] |
Protocol: Suzuki-Miyaura Coupling
This protocol is representative for the coupling of a bromo-derivative with an arylboronic acid.
-
Reagents and Equipment:
-
2-Bromo-1-cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Section 4: Heck Reaction Protocols
The Heck reaction creates a C(sp²)–C(sp²) bond by coupling the aryl halide with an alkene.[12][13] The reaction typically favors the formation of the trans-substituted alkene.[14]
Protocol: Heck Reaction with an Acrylate
-
Reagents and Equipment:
-
2-Iodo-1-cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF or NMP
-
Sealed reaction vessel
-
-
Step-by-Step Procedure:
-
To a sealed vessel, add the aryl iodide, Pd(OAc)₂, and P(o-tol)₃.
-
Purge the vessel with an inert gas.
-
Add anhydrous DMF, followed by triethylamine and n-butyl acrylate.
-
Seal the vessel tightly and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS (typically 6-24 hours).
-
After cooling, dilute the mixture with diethyl ether and water.
-
Separate the organic layer, wash with 1 M HCl (to remove Et₃N), water, and brine.
-
Dry the organic phase over MgSO₄, concentrate, and purify by flash chromatography.
-
Section 5: Sonogashira Coupling Protocols
The Sonogashira coupling is the premier method for synthesizing arylalkynes from aryl halides and terminal alkynes.[15] While traditionally requiring a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[16][17]
Protocol: Copper-Free Sonogashira Coupling
-
Reagents and Equipment:
-
2-Iodo-1-cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
Terminal alkyne (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Diisopropylamine (DIPA) or Pyrrolidine
-
Anhydrous THF
-
-
Step-by-Step Procedure:
-
Dissolve the aryl iodide and terminal alkyne in a mixture of THF and the amine base (e.g., 2:1 THF:DIPA).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the PdCl₂(PPh₃)₂ catalyst under a positive pressure of argon.
-
Stir the reaction at a temperature between room temperature and 60 °C. The reaction is often rapid (1-5 hours).
-
Monitor by TLC for the disappearance of the aryl iodide.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
-
Section 6: Buchwald-Hartwig Amination Protocols
This reaction is a powerful tool for forming C–N bonds.[18][19] The choice of ligand and base is critical and depends on the nature of the amine coupling partner. For simple secondary amines, bulky, electron-rich phosphine ligands with a strong, non-nucleophilic base like sodium tert-butoxide are standard.[20]
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Reagents and Equipment:
-
2-Bromo-1-cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the aryl bromide, seal the tube, and remove it from the glovebox.
-
Add anhydrous toluene and the secondary amine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS (typically 2-12 hours).
-
After completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
Section 7: Post-Coupling MOM Group Deprotection
A key advantage of the MOM group is its straightforward removal under acidic conditions that are orthogonal to the basic conditions of the coupling reactions.[3][4]
Protocol: Acidic Deprotection of the MOM Ether
-
Reagents and Equipment:
-
MOM-protected coupled product (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Dissolve the MOM-protected compound in methanol (approx. 0.1 M).
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol, which can be further purified if necessary.
-
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Olateru, R. J.; et al. "Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium." Chemistry Letters, 2004, 33(9), 1132-1133. [Link]
-
Reddy, B. M.; et al. "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach." Letters in Organic Chemistry, 2017, 14(5), 332-336. [Link]
-
Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism." Total Synthesis. [Link]
-
AdiChemistry. "METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP." AdiChemistry. [Link]
-
Yao, M.-L.; Deng, M.-Z. "Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates." Synthesis, 2000, 2000(8), 1095-1100. [Link]
-
Shu, C.; et al. "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives." The Journal of Organic Chemistry, 2010, 75(19), 6677-6680. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Suzuki-Miyaura Coupling." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. [Link]
-
ChemTalk. "Protecting Groups in Organic Synthesis." ChemTalk. [Link]
-
Myers, A. G. "The Suzuki Reaction." Andrew G. Myers Research Group. [Link]
-
Molander, G. A.; et al. "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides." Molecules, 2011, 16(4), 3253-3267. [Link]
-
Ali, S.; et al. "Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature." Catalysts, 2023, 13(2), 297. [Link]
-
Kisel, A.; et al. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules, 2023, 28(9), 3788. [Link]
-
PubMed. "Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives." PubMed. [Link]
-
ResearchGate. "Copper-Free Sonogashira Coupling of Cyclopropyl Iodides with Terminal Alkynes." ResearchGate. [Link]
-
Wikipedia. "Heck reaction." Wikipedia. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]
-
Wikipedia. "Sonogashira coupling." Wikipedia. [Link]
-
Bacsa, I.; et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 2012, 8, 1269-1274. [Link]
-
Organic Chemistry Portal. "Heck Reaction." Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kantchev, E. A. B.; et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Angewandte Chemie International Edition, 2007, 46(16), 2768-2813. [Link]
-
Total Organic Chemistry. "Heck Reaction - Organic Chemistry Lessons." YouTube. [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. [Link]
-
Al-Masum, M.; et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." The Journal of Organic Chemistry, 2001, 66(18), 6120-6123. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009-3066. [Link]
-
de Vries, J. G. "The Heck reaction." The Mizoroki-Heck Reaction, 2002, 1-23. [Link]
-
LookChem. "1-(Cyclopropylmethyl)-4-methoxybenzene." LookChem. [Link]
-
Aidic. "Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd." Aidic. [Link]
-
MDPI. "Heck Reaction—State of the Art." MDPI. [Link]
-
Nature. "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins." Nature. [Link]
-
MDPI. "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings." MDPI. [Link]
-
Research Collection. "Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry." Research Collection. [Link]
-
NIH. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." NIH. [Link]
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Application Note: Large-Scale Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Executive Summary
The synthesis of 1-cyclopropyl-4-(methoxymethoxy)benzene [1] is a critical transformation in the preparation of cyclopropyl-substituted phenolic building blocks, which are highly valued in medicinal chemistry for their unique steric and electronic properties. This application note details a robust, scalable, two-step protocol starting from commercially available 4-bromophenol. The process involves a highly efficient methoxymethyl (MOM) protection followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid.
Designed for researchers and process chemists, this guide emphasizes process safety, catalytic causality, and self-validating in-process controls (IPCs) required for multi-kilogram scale-up.
Scientific Rationale & Strategy
Causality of the Protecting Group (MOM)
The phenolic hydroxyl group must be masked prior to the organometallic cross-coupling to prevent catalyst poisoning and undesired side reactions (e.g., base-mediated deprotonation competing with transmetalation). The methoxymethyl (MOM) ether is selected because it is exceptionally stable to the strongly basic, high-temperature conditions of the Suzuki-Miyaura coupling (e.g.,
Causality of the Suzuki-Miyaura Coupling
While cyclopropyl groups can be introduced via Kumada or Negishi couplings, these methods require highly reactive, moisture-sensitive Grignard or zinc reagents, which pose severe safety risks at scale. The Suzuki-Miyaura coupling utilizes air-stable cyclopropylboronic acid.
However, cyclopropylboronic acid is prone to protodeboronation upon prolonged exposure to heat and base[3]. To counteract this, our protocol employs three strategic choices:
-
Catalyst Selection : A highly active catalyst system, such as
with the bulky, electron-rich ligand tricyclohexylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), or a tetraphosphine ligand, is used to accelerate oxidative addition and reductive elimination[4]. -
Solvent System : The addition of water to the toluene solvent system is non-negotiable. Water significantly accelerates the transmetalation step by forming a highly reactive hydroxyboronate intermediate, overcoming the inherent sluggishness of alkylboronic acids[5].
-
Stoichiometry : A 1.3 to 1.5 molar equivalent excess of the boronic acid is used to compensate for minor protodeboronation[5]. Alternatively, potassium cyclopropyltrifluoroborate can be substituted for enhanced bench stability[3].
Visualizations
Figure 1: Two-step large-scale synthetic workflow for 1-cyclopropyl-4-(methoxymethoxy)benzene.
Figure 2: Suzuki-Miyaura catalytic cycle for the cyclopropanation of the aryl bromide intermediate.
Quantitative Data Summaries
Table 1: Catalyst System Optimization for Suzuki-Miyaura Step
Self-validating process data demonstrating the necessity of specific ligands and aqueous biphasic conditions.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| None | Toluene/EtOH/ | 90 | 12 | 65% | ||
| None | Toluene/ | 90 | 8 | 82% | ||
| Toluene/ | 90 | 6 | 94% | |||
| Tedicyp | Xylene/ | 130 | 4 | 96% |
Table 2: Impurity Profile and Control Strategy
| Impurity | Origin | Control Strategy | Acceptable Limit |
| 4-Bromophenol | Incomplete Step 1 | IPC by HPLC; aqueous | < 0.1% |
| Protodeboronation Byproduct | Degradation of c-Pr-B(OH)2 | Use 1.3 eq excess boronic acid; strict temperature control. | < 0.5% |
| Palladium Residue | Catalyst carryover | Scavenging with SiliaMetS® Thiol or activated carbon. | < 10 ppm |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-(methoxymethoxy)benzene
Objective: Mask the phenol to prevent catalyst poisoning in Step 2.
Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All operations must be conducted in a closed-system reactor under a fume hood with strict engineering controls. Excess MOMCl must be actively destroyed during workup[2].
-
Reactor Charging: Purge a jacketed glass-lined reactor with
. Charge 4-bromophenol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes). -
Base Addition: Add
-Diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA is chosen over to avoid hydrogen gas evolution on a large scale, ensuring a safer, homogeneous reaction. -
Electrophile Dosing: Cool the reactor to 0–5 °C. Slowly dose MOMCl (1.2 eq) via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: Warm the mixture to 20–25 °C and stir for 4 hours.
-
In-Process Control (IPC): Sample the reaction and analyze via HPLC. The reaction is self-validated as complete when residual 4-bromophenol is < 1%.
-
Quench & Workup: Cool to 0 °C. Slowly add aqueous
(10% v/v, 3 volumes) and stir vigorously for 30 minutes. Causality: Ammonia rapidly reacts with unreacted MOMCl to form water-soluble, non-carcinogenic hexamethylenetetramine derivatives, neutralizing the hazard[2]. -
Phase Separation: Separate the organic layer. Wash with 1M
(to remove trace unreacted phenol), followed by brine. -
Concentration: Concentrate the organic layer under reduced pressure to yield 1-bromo-4-(methoxymethoxy)benzene as a pale yellow oil (>95% yield). Use directly in Step 2.
Step 2: Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Objective: Catalytic installation of the cyclopropyl ring via Suzuki-Miyaura cross-coupling.
-
Reactor Charging: To a clean, dry reactor under
, charge 1-bromo-4-(methoxymethoxy)benzene (1.0 eq), cyclopropylboronic acid (1.3 eq), and anhydrousngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (2.5 eq). Causality: The 1.3 eq excess compensates for the competitive protodeboronation pathway[3]. -
Solvent Addition: Add Toluene (8 volumes) and Deionized Water (2 volumes).
-
Degassing: Sparge the biphasic mixture with
for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich ligand and the active species. -
Catalyst Addition: Add Palladium(II) acetate (
, 0.02 eq) and Tricyclohexylphosphine ( , 0.04 eq). -
Reaction: Heat the biphasic mixture to an internal temperature of 85–90 °C. Stir vigorously for 6 hours. Causality: High shear stirring is required to maximize the interfacial surface area between the aqueous base/boronate and the organic aryl halide/catalyst[5].
-
In-Process Control (IPC): Analyze the organic phase via HPLC. Proceed when the aryl bromide intermediate is < 0.5%.
-
Workup & Scavenging: Cool the reactor to 25 °C. Separate the aqueous phase. To the organic phase, add a palladium scavenger (e.g., SiliaMetS® Thiol, 10 wt%) and stir at 40 °C for 2 hours to reduce Pd levels to < 10 ppm.
-
Isolation: Filter the scavenger through a Celite pad. Concentrate the toluene filtrate under reduced pressure. The crude product can be purified via short-path vacuum distillation to afford 1-cyclopropyl-4-(methoxymethoxy)benzene as a colorless oil (>90% yield)[1].
References
1.[1] 1-cyclopropyl-4-(methoxymethoxy)benzene - ChemicalBook. Available at: 2.[4] Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Taylor & Francis (Synthetic Communications). Available at: 3.[3] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC (NIH). Available at: 4.[5] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li (Tetrahedron Letters). Available at: 5.[2] MOM Ethers - Stability and Deprotection. Organic Chemistry Portal. Available at:
Sources
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- 5. audreyli.com [audreyli.com]
Application Note: 1-Cyclopropyl-4-(methoxymethoxy)benzene as a Versatile Scaffold for the Synthesis of Novel Heterocycles
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Cyclopropyl-4-(methoxymethoxy)benzene as a pivotal starting material for the synthesis of diverse and novel heterocyclic frameworks. We will explore several synthetic pathways, moving beyond simple procedural lists to delve into the underlying chemical principles and strategic considerations that inform experimental design. Detailed, field-proven protocols for the synthesis of key heterocyclic classes, including benzofurans and tetrahydroisoquinolines, are presented. The narrative emphasizes the unique interplay between the cyclopropyl moiety, which imparts valuable physicochemical properties, and the versatile, protected phenolic oxygen, which serves as a linchpin for a variety of cyclization strategies.
Introduction: The Strategic Value of 1-Cyclopropyl-4-(methoxymethoxy)benzene
The quest for novel molecular architectures with enhanced biological activity, improved pharmacokinetic profiles, and unique material properties is a central theme in modern chemical research. The selection of appropriate starting materials is paramount to the success of these endeavors. 1-Cyclopropyl-4-(methoxymethoxy)benzene emerges as a building block of significant strategic value due to its distinct structural features:
-
The Cyclopropyl Group: This small, strained ring is a "bioisostere" for various functional groups and is known to confer metabolic stability, improve potency, and modulate conformation in bioactive molecules. Its presence can significantly enhance the drug-like properties of a target compound.
-
The Protected Phenol: The hydroxyl group is one of the most versatile functional handles in organic synthesis. The use of the methoxymethyl (MOM) ether as a protecting group allows for the execution of a wide range of chemical transformations on other parts of the molecule without interference from the acidic phenol.[1] The subsequent, often mild, deprotection unmasks the phenol for participation in cyclization reactions.
This guide details three primary synthetic strategies that leverage these features to construct complex heterocyclic systems:
-
O-Heterocyclization: Utilizing the deprotected phenol for the synthesis of oxygen-containing heterocycles like benzofurans.
-
Directed Aromatic Functionalization: Employing the MOM-ether as a directing group for regioselective ortho-lithiation, enabling the introduction of functionalities for subsequent cyclizations.
-
C-N Bond Forming Cyclizations: Elaborating the aromatic core into a phenethylamine derivative to access nitrogen-containing heterocycles such as tetrahydroisoquinolines via classic named reactions.
Strategy 1: Synthesis of Cyclopropyl-Substituted Benzofurans
The benzofuran motif is a privileged scaffold found in numerous natural products and pharmaceuticals.[2] Our first strategy focuses on leveraging the phenolic oxygen of our starting material to construct this important heterocycle. The overall workflow involves a critical deprotection step followed by a copper-catalyzed oxidative cyclization.
Caption: Workflow for Benzofuran Synthesis.
Key Step: Chemoselective MOM Deprotection
The first and most critical step is the removal of the MOM protecting group to reveal the free phenol. The choice of deprotection conditions is crucial to ensure high yield and to avoid potential side reactions involving the acid-sensitive cyclopropyl ring. While various acidic conditions can cleave MOM ethers, heterogeneous catalysts offer significant advantages in terms of mildness and simplified work-up.[1] We recommend the use of silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), a non-toxic, efficient, and easily removable catalyst.[3][4][5]
Protocol 1: Deprotection of 1-Cyclopropyl-4-(methoxymethoxy)benzene
-
Reagents & Equipment:
-
1-Cyclopropyl-4-(methoxymethoxy)benzene (1.0 eq)
-
Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) (0.5 g per 1 mmol of substrate)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Dissolve 1-Cyclopropyl-4-(methoxymethoxy)benzene in DCM (approx. 10 mL per 1 mmol).
-
To this solution, add NaHSO₄·SiO₂.
-
Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]
-
Upon completion, filter the reaction mixture to remove the solid catalyst. Wash the catalyst cake with a small amount of fresh DCM.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Cyclopropylphenol is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | NaHSO₄·SiO₂ | Mild, heterogeneous catalyst simplifies workup and is selective for phenolic MOM ethers.[3][4] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, prevents unwanted side reactions. |
| Temperature | Room Temperature | Mild conditions preserve the integrity of the cyclopropyl group. |
| Work-up | Filtration | Avoids aqueous work-up, simplifying product isolation. |
Table 1: Optimized Conditions for MOM Deprotection.
Construction of the Benzofuran Ring
With the 4-cyclopropylphenol in hand, the benzofuran ring can be constructed through various methods. A highly efficient and atom-economical approach is the one-pot, copper-catalyzed aerobic oxidative cyclization with a terminal alkyne.[6][7] This method avoids the pre-functionalization of the phenol at the ortho position.
Protocol 2: Copper-Catalyzed Synthesis of 2-Phenyl-6-cyclopropylbenzofuran
-
Reagents & Equipment:
-
4-Cyclopropylphenol (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene
-
Schlenk flask, condenser, magnetic stirrer, oil bath, balloon (for O₂)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-cyclopropylphenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by phenylacetylene via syringe.
-
Replace the argon atmosphere with an oxygen balloon.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-6-cyclopropylbenzofuran.
-
Strategy 2: Directed ortho-Metalation for Regioselective Functionalization
Electrophilic aromatic substitution on the cyclopropylbenzene ring would typically yield a mixture of ortho and para isomers. To achieve exclusive ortho functionalization, we can exploit the methoxymethyl (MOM) ether as a powerful directed metalation group (DMG).[8] The Lewis basic oxygen atom of the MOM group coordinates to an organolithium base, directing deprotonation to the adjacent ortho position with high fidelity.[9] The resulting aryllithium species can then be trapped with a variety of electrophiles.
Caption: Regioselective synthesis via Directed ortho-Metalation.
Protocol 3: ortho-Formylation via Directed Metalation
-
Reagents & Equipment:
-
1-Cyclopropyl-4-(methoxymethoxy)benzene (1.0 eq)
-
sec-Butyllithium (s-BuLi) (1.2 eq, solution in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, syringes, low-temperature bath (-78 °C)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add TMEDA, followed by a solution of 1-Cyclopropyl-4-(methoxymethoxy)benzene in a small amount of THF.
-
Slowly add s-BuLi dropwise via syringe. The solution may turn yellow or orange. Stir at -78 °C for 1 hour. This step generates the ortho-lithiated species.[8]
-
Add anhydrous DMF dropwise. Stir at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 2-cyclopropyl-5-(methoxymethoxy)benzaldehyde. This aldehyde is a versatile precursor for quinolines, quinazolines, and other heterocycles.
-
| Parameter | Reagent/Condition | Rationale |
| Base | s-BuLi / TMEDA | A strong, non-nucleophilic base complex that efficiently deprotonates the ortho position. TMEDA breaks up s-BuLi aggregates, increasing its basicity.[10] |
| Solvent | Anhydrous THF | A polar aprotic solvent required for solubility and stability of the organolithium intermediate. Must be scrupulously dry. |
| Temperature | -78 °C | Essential for preventing side reactions and decomposition of the aryllithium species. |
| Electrophile | DMF | Traps the aryllithium to form a tetrahedral intermediate which, upon workup, hydrolyzes to the aldehyde. |
Table 2: Key Parameters for Directed ortho-Metalation.
Strategy 3: Synthesis of Cyclopropyl-Substituted Tetrahydroisoquinolines
Nitrogen-containing heterocycles are the most abundant class in FDA-approved drugs. This strategy outlines the synthesis of a tetrahydroisoquinoline core, a common feature in many alkaloids and synthetic pharmaceuticals. The key is the preparation of a β-phenethylamine precursor, which can then undergo a Pictet-Spengler cyclization.[11][12]
Caption: Multi-step synthesis of Tetrahydroisoquinolines.
Synthesis of the β-Phenethylamine Precursor
This multi-step process begins with a Friedel-Crafts acylation to install a two-carbon chain, followed by its conversion to the required amine.
Protocol 4a: Friedel-Crafts Acylation
-
React 1-Cyclopropyl-4-(methoxymethoxy)benzene with acetyl chloride in the presence of a Lewis acid like AlCl₃ in DCM at 0 °C to room temperature.
-
Standard aqueous workup followed by purification will yield 1-(2-cyclopropyl-5-(methoxymethoxy)phenyl)ethan-1-one. The acylation occurs ortho to the activating MOM-ether group.
Protocol 4b: Reductive Amination
-
The ketone from the previous step is subjected to reductive amination. This can be achieved in a one-pot procedure by reacting the ketone with ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
This provides the target amine, 2-(2-cyclopropyl-5-(methoxymethoxy)phenyl)ethan-1-amine.
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms the tetrahydroisoquinoline ring system.[11][13] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[14] The presence of the electron-donating cyclopropyl and MOM-ether groups strongly activates the ring towards this cyclization, allowing for mild reaction conditions.
Protocol 5: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
-
Reagents & Equipment:
-
β-Phenethylamine precursor (from Protocol 4b) (1.0 eq)
-
Aqueous Formaldehyde (37% solution) (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the β-phenethylamine precursor in DCM.
-
Add the aqueous formaldehyde solution and stir for 30 minutes at room temperature to form the intermediate imine.
-
Cool the solution to 0 °C and add TFA dropwise (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to afford the 7-cyclopropyl-6-(methoxymethoxy)-1,2,3,4-tetrahydroisoquinoline.
-
An alternative route to similar dihydroisoquinoline structures is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-arylethylamide using reagents like POCl₃ or P₂O₅.[15][16][17] This reaction typically requires harsher conditions but can be advantageous for certain substrates.
Conclusion
1-Cyclopropyl-4-(methoxymethoxy)benzene is a highly valuable and versatile building block for modern synthetic chemistry. Its unique combination of a MOM-protected phenol and a cyclopropyl-substituted aromatic ring provides multiple strategic avenues for the construction of complex and diverse heterocyclic systems. This application note has detailed three robust strategies—O-heterocyclization, directed ortho-metalation, and C-N bond forming cyclizations—and provided reliable, step-by-step protocols for their execution. By understanding the underlying chemical principles and leveraging these field-tested methodologies, researchers can significantly accelerate the discovery and development of novel molecules for applications in medicine, agriculture, and materials science.
References
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction.RSC Advances.
- Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans.European Journal of Organic Chemistry.
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous C
- Synthesis of Benzofurans by the Action of Copper on Terminal Alkynes and O-Halophenols.
- Benzofuran synthesis.Organic Chemistry Portal.
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst.The Journal of Organic Chemistry.
- Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous c
- Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure.MDPI.
- Bischler-Napieralski Reaction.Cambridge University Press.
- MOM Protecting Group: MOM Protection & Deprotection Mechanism.Total Synthesis.
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydro-β-carbolines and tetrahydroisoquinolines.
- Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- General palladium-catalyzed cross coupling of cyclopropenyl esters.
- General palladium-catalyzed cross coupling of cyclopropenyl esters.
- General palladium-catalyzed cross coupling of cyclopropenyl esters.RSC Publishing.
- Pictet–Spengler reaction.Wikipedia.
- Pictet-Spengler reaction.chemeurope.com.
- Bischler–Napieralski reaction.Wikipedia.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction.Digital Commons@DePaul.
- Pictet-Spengler Reaction.J&K Scientific LLC.
- Bischler-Napieralski Reaction.Organic Chemistry Portal.
- Bischler-Napieralski Reaction.J&K Scientific LLC.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.Indian Academy of Sciences.
- Mechanistic investigation of the interrupted Bischler-Napieralski reaction and its application to the total synthesis of the aspidosperma alkaloids.DSpace@MIT.
- Directed (ortho)
- Directed ortho metal
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- 5. Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Electrophilic Aromatic Substitution of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for conducting electrophilic aromatic substitution (EAS) on 1-Cyclopropyl-4-(methoxymethoxy)benzene. This substrate is a valuable intermediate in medicinal chemistry and materials science, combining the electronic influence of a cyclopropyl group with a protected phenol. The primary challenge in its functionalization lies in the acid-sensitivity of the methoxymethyl (MOM) protecting group. This guide elucidates the mechanistic considerations, strategic selection of reagents, and provides a field-proven protocol for the regioselective bromination of the aromatic ring while preserving the MOM ether. The principles discussed herein are broadly applicable to other EAS reactions for this and similar acid-labile substrates.
Strategic Considerations for Electrophilic Aromatic Substitution
The successful functionalization of 1-Cyclopropyl-4-(methoxymethoxy)benzene via EAS is not trivial and hinges on a clear understanding of the substrate's electronic properties and the stability of its protecting group.
Analysis of Directing Group Effects
The regiochemical outcome of the substitution is dictated by the two substituents on the benzene ring:
-
Methoxymethoxy (MOM) Ether: The oxygen atom directly attached to the ring possesses lone pairs that can be delocalized into the aromatic system through resonance. This makes the MOM group a powerful electron-donating group (EDG) and a strong ortho, para-director.
-
Cyclopropyl Group: The cyclopropyl ring, due to the high p-character of its C-C bonds, can also donate electron density to the aromatic ring, acting as a weak activating group and an ortho, para-director.
When both groups are present, the powerful activating effect of the MOM ether dominates, directing incoming electrophiles primarily to the positions ortho to it.
The Critical Challenge: MOM Group Lability
The methoxymethyl (MOM) ether is an acetal, which is notoriously unstable under acidic conditions.[1][2] Many standard EAS protocols employ strong Brønsted or Lewis acids to generate a potent electrophile (e.g., H₂SO₄ in nitration, AlCl₃ in Friedel-Crafts reactions).[3][4] Such conditions would lead to the immediate cleavage of the MOM group, exposing the free phenol, which would then undergo substitution or other side reactions.[5] Therefore, the central strategic imperative is to select reaction conditions that are sufficiently mild to avoid deprotection.
Figure 1. Logical framework for designing the EAS protocol.
Recommended Protocol: Regioselective Bromination
Given the constraint of acid sensitivity, a robust method for functionalization is bromination using a non-acidic bromine source. N-Bromosuccinimide (NBS) is an excellent choice, as it provides an electrophilic bromine source without requiring a strong Lewis acid catalyst. This approach has been successfully applied to structurally similar molecules.[6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (Example) | Molar Eq. |
| 1-Cyclopropyl-4-(methoxymethoxy)benzene | C₁₁H₁₄O₂ | 178.23 | 1.78 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.87 g | 1.05 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | 30 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 30 mL | - |
| Brine | NaCl (aq) | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for bromination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Cyclopropyl-4-(methoxymethoxy)benzene (1.78 g, 10.0 mmol). Dissolve the substrate in 50 mL of anhydrous dichloromethane (DCM).
-
Initiation: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq.) in small portions over 15 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully pour the mixture into a separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS.
-
Workup - Extraction: Shake the separatory funnel, allow the layers to separate, and collect the organic (bottom) layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product, 2-Bromo-1-cyclopropyl-4-(methoxymethoxy)benzene, as a colorless to pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Discussion and Alternative Approaches
-
Nitration: Direct nitration using standard HNO₃/H₂SO₄ conditions is highly likely to cause MOM deprotection.[7] Milder nitrating agents, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at low temperatures, could be explored with caution, but the risk of deprotection remains significant.
-
Friedel-Crafts Reactions: Both acylation and alkylation typically require strong Lewis acids (e.g., AlCl₃) and are incompatible with the MOM protecting group.[8] Alternative, less acidic catalysts could be investigated, but their efficacy may be limited.
-
Troubleshooting: If TLC analysis shows a significant amount of a more polar byproduct, this likely corresponds to the deprotected phenol. This indicates that the reaction conditions were too harsh or contained trace acid. To mitigate this, one can add a non-nucleophilic base like proton sponge to the initial reaction mixture or ensure all reagents and solvents are scrupulously anhydrous and acid-free.
Conclusion
The electrophilic aromatic substitution of 1-Cyclopropyl-4-(methoxymethoxy)benzene requires a carefully considered approach that prioritizes the stability of the acid-labile MOM protecting group. The provided protocol for regioselective bromination using N-Bromosuccinimide offers a reliable and high-yielding pathway to the functionalized product, 2-Bromo-1-cyclopropyl-4-(methoxymethoxy)benzene. This method avoids the harsh acidic conditions that plague many classical EAS reactions and serves as a foundational template for further synthetic transformations of this versatile building block.
References
- Reddy, B. et al. (2013). Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
-
LookChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]
-
Okano, T. et al. (2003). One-pot aromatic bromination–rearrangement catalyzed by GaCl₃. ARKIVOC, 2003(viii), 24-34. [Link]
-
PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]
-
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Shi, H. (2023). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. European Journal of Chemistry, 14(1), 58-66. [Link]
-
Gondo, T. et al. (2023). meta-Selective Radical Acylation of Electron-rich Arenes. ChemRxiv. [Link]
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Application Notes and Protocols for Enzymatic Reactions Involving 1-Cyclopropyl-4-(methoxymethoxy)benzene
Introduction: Navigating the Metabolic Landscape of a Novel Chemical Entity
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. 1-Cyclopropyl-4-(methoxymethoxy)benzene is a compound of interest due to its unique structural motifs: a cyclopropyl ring and a methoxymethyl (MOM) ether-protected phenol. Both of these functional groups can be susceptible to enzymatic transformation, primarily by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.[1][2]
These enzymatic reactions can significantly impact the compound's pharmacokinetic profile, potentially leading to rapid clearance, the formation of active or toxic metabolites, or drug-drug interactions.[3] This guide provides a comprehensive overview of the potential enzymatic reactions involving 1-Cyclopropyl-4-(methoxymethoxy)benzene, along with detailed protocols for in vitro assessment of its metabolic stability. The insights provided herein are designed to empower researchers to proactively address metabolic liabilities and make informed decisions in the drug discovery and development process.
Part 1: Theoretical Framework - Potential Enzymatic Transformations
The structure of 1-Cyclopropyl-4-(methoxymethoxy)benzene presents two primary sites for enzymatic attack: the cyclopropyl moiety and the methoxymethyl (MOM) ether.
Section 1.1: Cytochrome P450-Mediated Oxidation of the Cyclopropyl Ring
The cyclopropyl group, while often incorporated into drug candidates to enhance potency or improve metabolic stability, is not metabolically inert.[4] It can undergo NADPH-dependent bioactivation by cytochrome P450 enzymes.[5] The proposed mechanism involves an initial hydrogen atom abstraction from a C-H bond on the cyclopropyl ring to form a cyclopropyl radical. This highly strained radical can then undergo a rapid ring-opening rearrangement, leading to a reactive linear carbon-centered radical. This reactive intermediate can subsequently react with cellular nucleophiles, such as glutathione (GSH), to form conjugates.[4][5] This pathway is a potential source of reactive metabolites, which can lead to idiosyncratic toxicity.
Caption: Proposed pathway for the oxidative O-dealkylation of the MOM ether by CYP450.
Another plausible mechanism, demonstrated for the structurally similar 4-(methoxymethyl)phenol with vanillyl-alcohol oxidase, involves the formation of a p-quinone methide intermediate. [6]In this scenario, enzymatic oxidation would lead to the formation of this reactive intermediate, which is then hydrolyzed to the corresponding phenol.
Part 2: Experimental Protocol - In Vitro Metabolic Stability Assay
To empirically determine the susceptibility of 1-Cyclopropyl-4-(methoxymethoxy)benzene to enzymatic degradation, an in vitro metabolic stability assay using liver microsomes is the industry-standard approach. [3][7]Liver microsomes contain a high concentration of CYP enzymes. [7]The following protocol is a self-validating system designed for high-throughput screening.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Materials and Reagents
-
1-Cyclopropyl-4-(methoxymethoxy)benzene (Test Compound)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Negative Control Compound (e.g., Warfarin, a compound with known low clearance)
-
Pooled Human Liver Microsomes (or from other species of interest)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (a structurally similar, stable compound for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
Preparation of Solutions
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Cofactor Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound, positive control, and negative control in DMSO. Serially dilute to an intermediate concentration (e.g., 100 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Incubation Procedure
-
Microsome Preparation: On ice, thaw the liver microsomes. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the 100 mM potassium phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the diluted microsome solution. Also, prepare control wells without the NADPH regenerating system to assess non-enzymatic degradation. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: To initiate the enzymatic reaction, add the NADPH regenerating system to the appropriate wells. To start the time course, add the test compound and controls to their respective wells to achieve a final concentration of 1 µM.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well. The 0-minute time point should be taken immediately after adding the compound.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
Sample Analysis
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Part 3: Data Analysis and Interpretation
The data from the LC-MS/MS analysis will provide the concentration of the parent compound remaining at each time point. This data is used to calculate key parameters of metabolic stability.
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the Elimination Rate Constant (k): The slope of the linear portion of the plot is equal to the negative of the elimination rate constant (-k).
-
Equation: ln(Conc) = -kt + ln(Conc_initial)
-
-
Calculate the Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
Equation: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Table 1: Summary of Metabolic Stability Parameters
| Parameter | Symbol | Unit | Description |
| Elimination Rate Constant | k | min⁻¹ | The rate at which the compound is metabolized. |
| Half-Life | t½ | min | The time required for the concentration of the compound to be reduced by half. |
| Intrinsic Clearance | CLint | µL/min/mg | The intrinsic ability of the liver enzymes to metabolize the compound. |
Part 4: Conclusion and Future Directions
This guide outlines the probable enzymatic transformations of 1-Cyclopropyl-4-(methoxymethoxy)benzene and provides a robust protocol for assessing its metabolic stability in vitro. The results from the microsomal stability assay will provide crucial data to predict the in vivo clearance of the compound.
Should the compound prove to be metabolically unstable (i.e., have a short half-life and high intrinsic clearance), the next logical steps would include:
-
Metabolite Identification: Analyzing the incubation samples to identify the structures of the major metabolites. This will confirm which of the proposed pathways (cyclopropyl ring opening or MOM ether cleavage) is predominant.
-
Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isozyme(s) responsible for the metabolism. This information is critical for predicting potential drug-drug interactions.
By systematically evaluating the enzymatic reactions involving 1-Cyclopropyl-4-(methoxymethoxy)benzene, researchers can build a comprehensive metabolic profile, enabling data-driven decisions to advance the most promising candidates in the drug development pipeline.
References
-
Dalvie, D., Obach, R. S., & Kang, P. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Shaffer, C. L., Harriman, S., Koen, Y. M., & Hanzlik, R. P. (2002). Formation of Cyclopropanone during Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(28), 8268–8274. [Link]
-
Wang, Y., Kumar, D., Yang, C., Han, K., & Shaik, S. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Smolecule. (2026). Licarin A in vitro metabolism liver microsomes. [Link]
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Gupta, D., Varghese Gupta, S., Lee, K. D., & Amidon, G. L. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(5), 1604–1611. [Link]
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MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Gupta, D., Varghese Gupta, S., Lee, K. D., & Amidon, G. L. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(5), 1604–1611. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (1997). Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate. The Journal of Biological Chemistry, 272(29), 18058–18064. [Link]
-
Hanzlik, R. P., Koen, Y. M., & Theisen, P. D. (2000). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Drug Metabolism and Disposition, 28(4), 460-464. [Link]
-
Guengerich, F. P., & Hanzlik, R. P. (1993). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Accounts of Chemical Research, 26(3), 711–719. [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]
-
Wernevik, J., Gieth, A., & Andersson, T. B. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 2349, 131–142. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). The Royal Society of Chemistry. [Link]
-
Jarvi, T. H., & Lonnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 786–793. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
Guengerich, F. P. (2001). Role of Cytochrome P450 Enzymes in Biotransformation. In Biotransformation (Vol. 3, pp. 41-80). [Link]
-
University of Toledo. (n.d.). Cytochromes P450. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Al-Awadhi, F., & Al-Kandari, J. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10848. [Link]
Sources
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- 5. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mttlab.eu [mttlab.eu]
Application Notes & Protocols: Evaluating 1-Cyclopropyl-4-(methoxymethoxy)benzene as a Novel Fragrance Ingredient
Abstract
The quest for novel olfactory experiences is a primary driver of innovation within the fragrance industry. This document provides a comprehensive framework for the evaluation of novel chemical entities as potential fragrance ingredients, using the molecule 1-Cyclopropyl-4-(methoxymethoxy)benzene as a case study. While not currently a recognized component of the perfumer's palette, its structural motifs—a methoxybenzene core akin to that in anethole and a cyclopropyl group known to impart unique characteristics—suggest a potentially interesting olfactory profile.[1][2][3] This guide outlines the essential protocols for physicochemical characterization, in-depth olfactory analysis, application stability testing, and regulatory due diligence required to assess its viability for use in fine fragrance and consumer product formulations.
Introduction: The Rationale for Novel Ingredient Exploration
The fragrance industry thrives on creativity and novelty. The discovery and successful integration of new aroma molecules can define new fragrance trends and provide brands with unique signature scents. The selection of 1-Cyclopropyl-4-(methoxymethoxy)benzene for this hypothetical evaluation is based on structure-activity relationship (SAR) principles.
-
Methoxybenzene Moiety: The core structure is related to known aroma compounds like anethole, the primary component of star anise, which possesses a characteristic sweet, anise-like odor.[1][2][4][5] The methoxy group is crucial for this characteristic odor.[1]
-
Cyclopropyl Group: This highly strained three-membered ring can impart unique electronic and steric properties.[6] In fragrance chemistry, cyclopropanation is a known strategy to create high-impact ingredients, often modifying or intensifying the olfactory character of the parent molecule.[3][7][8]
Therefore, it is hypothesized that 1-Cyclopropyl-4-(methoxymethoxy)benzene could possess an interesting olfactory profile, potentially a variation of the classic anise theme with novel facets. This document serves as a roadmap for any research, development, or drug development professional seeking to systematically evaluate such a molecule.
Physicochemical Characterization
Before any olfactory or application testing, a thorough understanding of the molecule's physical and chemical properties is paramount. These properties dictate its behavior, from volatility and diffusion to its stability in various product bases.[9][10][11]
Table 1: Essential Physicochemical Properties for Fragrance Evaluation
| Property | Importance in Fragrance Formulation | Hypothetical Data for C₁₁H₁₄O₂ |
| Molecular Weight | Influences volatility; generally <300 g/mol for odorants.[12] | 178.23 g/mol |
| Boiling Point (°C) | Key indicator of volatility and position in the fragrance pyramid (top, middle, base note).[13] | ~240-250 °C (Predicted) |
| Vapor Pressure (mmHg) | Directly relates to the rate of evaporation and perceived scent intensity.[9] | ~0.05 mmHg @ 25°C (Predicted) |
| logP (Octanol/Water) | Predicts hydrophobicity, affecting performance in aqueous vs. oil-based systems.[9][10] | ~2.6 - 3.7 (Predicted)[14] |
| Solubility | Determines compatibility with fragrance carriers (ethanol, oils) and product bases.[11][13] | Soluble in ethanol; insoluble in water. |
| Refractive Index | A quality control parameter to ensure purity and consistency. | ~1.52 (Predicted) |
| Appearance | Should be a clear, colorless to pale yellow liquid for broad application. | Clear, colorless liquid. |
Note: Hypothetical data is estimated based on structurally similar compounds and publicly available data for related molecules. Experimental verification is a mandatory first step.
Protocol: Comprehensive Olfactory Evaluation
The goal of this stage is to build a detailed and objective description of the molecule's scent profile. This requires a controlled environment and trained sensory panelists.[15][16][17]
Materials
-
1-Cyclopropyl-4-(methoxymethoxy)benzene, >98% purity
-
Dipropylene glycol (DPG) or Ethanol (perfumer's grade) as solvent
-
Standard perfumer's smelling strips (blotters)
-
Reference aroma chemicals (e.g., (E)-Anethole, Estragole, Dihydromyrcenol)
-
Controlled-environment smelling booth
Step-by-Step Protocol
-
Preparation of Dilutions: Prepare a 10% dilution of the raw material in DPG or ethanol. This is a standard starting point for safe and effective evaluation.
-
Initial Blotter Test:
-
Dip a clean smelling strip approximately 1 cm into the 10% dilution.
-
Allow the solvent to flash off for 5-10 seconds.
-
Perform the first "sniff" by holding the blotter a few centimeters from the nose and inhaling gently for 2-3 seconds.[18]
-
Record initial impressions (the "top notes").
-
-
Odor Profile Development (Dry-Down Study):
-
Re-evaluate the blotter at set time intervals: T+5 min, T+30 min, T+1 hr, T+4 hr, T+8 hr, and T+24 hr.
-
At each interval, document the evolving scent profile. This reveals the middle and base notes of the ingredient.
-
Use a standardized lexicon to describe the odor facets (e.g., anise, spicy, green, woody, metallic, sweet).
-
-
Comparative Analysis:
-
Dip separate blotters in 10% dilutions of reference standards like (E)-Anethole and Estragole.
-
Smell the novel molecule alongside these references to identify similarities and differences. This helps to precisely place its character within the known "anisic" family.[4]
-
-
Hypothesized Olfactory Profile: Based on its structural relationship to anethole and estragole, the expected odor could be: "A powerful, sweet-spicy, and anise-like character, with potential green, herbaceous, or even metallic facets imparted by the cyclopropyl group."
Protocol: Application Stability and Performance Testing
An aroma molecule is only useful if it is stable and performs well in the final product.[19][20] This protocol assesses the chemical's integrity and olfactory performance across a range of common consumer product bases.[21][22]
Experimental Workflow Diagram
Caption: Workflow for Application Stability Testing.
Step-by-Step Protocol
-
Base Selection: Choose representative product bases:
-
Fine Fragrance: 80% Ethanol / 20% Water (v/v)
-
Soap: Standard unfragranced soap noodle base
-
Lotion: Standard unfragranced O/W emulsion base
-
-
Sample Preparation:
-
Incorporate 1-Cyclopropyl-4-(methoxymethoxy)benzene at a typical concentration (e.g., 0.5% w/w) into each base.
-
Prepare control samples of each base without the fragrance ingredient.
-
Package all samples in clear and amber glass containers to assess light stability.
-
-
Accelerated Aging Conditions: Store the samples under various conditions to simulate shelf-life.[19][21][22]
-
Elevated Temperature: 40°C oven (to predict 1-2 years of shelf stability in 12 weeks).
-
Light Exposure: Lightbox with controlled UV/Vis output.
-
Room Temperature: 25°C (as the real-time control).
-
(Optional) Freeze-Thaw Cycles: Three cycles of -10°C for 24h followed by 25°C for 24h to test emulsion stability.[19][22]
-
-
Evaluation Schedule: Assess all samples at intervals: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
Parameters for Assessment:
-
Physical/Chemical: Record any changes in color, clarity, pH, and viscosity. Note any signs of emulsion separation in the lotion.[21]
-
Olfactory: On a smelling strip and in the product itself, evaluate for any changes in scent character or intensity compared to the Time 0 sample.
-
Table 2: Example Stability Assessment Log
| Base | Time | Condition | Color Change | pH Change | Olfactory Notes | Stability Rating |
| Fine Fragrance | 12 wks | 40°C | None | N/A | Stable, no degradation | Excellent |
| Fine Fragrance | 12 wks | Light Box | Slight yellowing | N/A | Top notes slightly muted | Good |
| Soap | 12 wks | 40°C | Moderate yellowing | +0.5 | Anisic note weaker | Fair |
| Lotion | 12 wks | 40°C | None | -0.2 | Stable, true to character | Excellent |
Safety and Regulatory Considerations
The introduction of any new fragrance ingredient is governed by strict safety standards.
Regulatory Bodies
-
IFRA (International Fragrance Association): Sets the global standards for the safe use of fragrance ingredients.[23][24][25] Compliance with IFRA Standards is mandatory for responsible fragrance creation.[26]
-
RIFM (Research Institute for Fragrance Materials): The scientific arm that assesses the safety of fragrance materials and provides data for IFRA to act upon.[23][25] A full safety assessment for 1-Cyclopropylmethyl-4-methoxybenzene has been conducted by RIFM.[27]
Mandatory Safety Dossier
A complete safety dossier must be compiled, including data on:
-
Skin sensitization (potential to cause allergic reaction)
-
Phototoxicity
-
Genotoxicity
-
Systemic toxicity
Based on these assessments, IFRA may issue a standard that could prohibit, restrict (e.g., set a maximum concentration in specific product types), or specify purity criteria for the ingredient.[25][26]
Evaluation Logic Diagram
Caption: Decision-making workflow for new ingredient evaluation.
Conclusion
The systematic evaluation outlined in these application notes provides a robust and scientifically sound methodology for assessing the potential of a novel molecule like 1-Cyclopropyl-4-(methoxymethoxy)benzene as a fragrance ingredient. By sequentially confirming its physicochemical suitability, desirable olfactory character, stability in key applications, and safety, researchers can confidently determine its commercial viability. This structured approach mitigates risk and ensures that only the most promising, stable, and safe ingredients proceed to the creative stage of fragrance formulation.
References
-
Scent Journer. (2026, January 20). Understanding the IFRA: Safety Standards in Modern Perfume Making. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Physicochemical Basis of Perfume Performance in Consumer Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, February 15). Aroma profile of star anise and the structure-odor relationship of anethole. PubMed. Retrieved from [Link]
-
UL Prospector. (n.d.). 1-Cyclopropylmethyl-4-Methoxy Benzene by Penta Manufacturing Company. Retrieved from [Link]
-
eQgest. (n.d.). IFRA 51, New Standards on the Safety of Fragrance Ingredients. Retrieved from [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
Stellarix. (2025, October 1). IFRA Ingredients Restrictions & Sustainability Aspects. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]
-
WhatScent Magazine. (2025, August 15). Star Anise (Perfume Note): Licorice Bright with Spice. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Aroma Profile of Star Anise and the Structure-odor Relationship of Anethole. Retrieved from [Link]
-
Wikipedia. (n.d.). Anethole. Retrieved from [Link]
-
Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. SlideShare. Retrieved from [Link]
-
Aroma Compounds and Flavorings. (n.d.). In Wikipedia. Retrieved from [Link]
-
LinkedIn. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Blanda Group. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
MDPI. (2019, December 5). Beverage and Food Fragrance Biotechnology, Novel Applications, Sensory and Sensor Techniques: An Overview. Retrieved from [Link]
-
LinkedIn. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, November 15). Present and future of cyclopropanations in fragrance chemistry. PubMed. Retrieved from [Link]
-
RIWA Rijn. (n.d.). Fragrance ingredients. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Cyclopropyl for Gem‐Dimethyl: Synthesis and Olfactory Properties of Linear Musks with Cyclopropyl Spacers*. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of fragrance compositions. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Present and Future of Cyclopropanations in Fragrance Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties related to the chemical structure and physicochemical.... Retrieved from [Link]
-
Supplies for Candles. (2025, December 17). Understanding Cosmetic Testing: A Step-By-Step Guide For Fragrance Oil Products. Retrieved from [Link]
-
LookChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). Benzene, 1-cyclopropyl-4-methoxy-. Retrieved from [Link]
-
Utrecht University. (2025, March 15). RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). (1-Methoxycyclopropyl)benzene Properties. Retrieved from [Link]
Sources
- 1. Aroma profile of star anise and the structure-odor relationship of anethole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Present and future of cyclopropanations in fragrance chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whatscent.app [whatscent.app]
- 5. Anethole - Wikipedia [en.wikipedia.org]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. riwa-rijn.org [riwa-rijn.org]
- 11. researchgate.net [researchgate.net]
- 12. chromnet.net [chromnet.net]
- 13. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
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- 17. researchgate.net [researchgate.net]
- 18. pac.gr [pac.gr]
- 19. iltusa.com [iltusa.com]
- 20. orchadia.org [orchadia.org]
- 21. certifiedcosmetics.com [certifiedcosmetics.com]
- 22. makingcosmetics.com [makingcosmetics.com]
- 23. candle-shack.co.uk [candle-shack.co.uk]
- 24. embarkperfumes.com [embarkperfumes.com]
- 25. IFRA 51, New Standards on the Safety of Fragrance Ingredients [eqgest.com]
- 26. IFRA Ingredients Restrictions & Sustainability Aspects | stellarix [stellarix.com]
- 27. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Technical Support Center: 1-Cyclopropyl-4-(methoxymethoxy)benzene Synthesis
The following technical guide serves as a specialized support resource for the synthesis and yield optimization of 1-Cyclopropyl-4-(methoxymethoxy)benzene . This document is structured to address high-level experimental challenges encountered by medicinal chemists and process engineers.
Status: Active | Topic: Yield Optimization & Troubleshooting | Tier: Senior Scientist Level
Strategic Route Selection
Q: What is the most robust synthetic pathway for high-yield production?
A: While direct cyclopropylation of phenols is possible, it is chemically inefficient due to the competing nucleophilicity of the hydroxyl group. The industry-standard "Protection-First" strategy (Route A) consistently delivers higher overall yields (>85%) compared to late-stage protection.
Route A (Recommended):
-
Protection: 4-Bromophenol
1-Bromo-4-(methoxymethoxy)benzene. -
Coupling: Suzuki-Miyaura cross-coupling with Cyclopropylboronic acid.
Route B (Not Recommended):
-
Coupling: 4-Bromophenol
4-Cyclopropylphenol (Low yield due to catalyst poisoning/side reactions). -
Protection: MOM protection.
Workflow Visualization
Step 1: MOM Protection Optimization
Q: My conversion is stalling at 80%. How do I push this to completion?
A: Incomplete conversion in Methoxymethyl (MOM) protection is almost exclusively due to moisture or MOM-Cl quality . MOM-Cl (Chloromethyl methyl ether) hydrolyzes rapidly in the presence of water to form formaldehyde and HCl, neither of which protects your phenol.
Troubleshooting Protocol:
| Variable | Standard Condition | Optimization for >95% Yield |
| Reagent Quality | Commercial MOM-Cl (often degraded) | Distill MOM-Cl before use or increase equivalents to 1.5–2.0 eq. |
| Base | NaH (Sodium Hydride) | DIPEA (Hünig's Base) in DCM is milder and often cleaner for simple phenols. Use 3.0 eq.[1][2] |
| Temperature | Maintain | |
| Solvent | DMF (with NaH) | DCM (Dichloromethane) is superior for workup. Ensure it is anhydrous. |
Critical Safety Note: MOM-Cl is a known carcinogen. All operations must occur in a fume hood. Quench excess MOM-Cl with saturated aqueous
Step 2: Suzuki Coupling Optimization (The Critical Step)
Q: I am observing significant protodeboronation (cyclopropane ring loss). How do I fix this?
A: Cyclopropylboronic acid is notoriously unstable under standard Suzuki conditions. It tends to undergo protodeboronation (losing the boron group) faster than it couples, especially if the reaction is too slow or the base is too strong.
Optimization Strategy:
-
Switch Boron Source: If yield is
, replace Cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate . It is more stable and releases the active boronic species slowly, matching the catalytic cycle rate [1]. -
Water Management: While Suzuki requires some water, too much accelerates protodeboronation. Use a Toluene/Water (10:1) or Dioxane/Water (10:1) system rather than 1:1 mixtures.
-
Base Selection: Switch from Carbonates (
) to Potassium Phosphate Tribasic ( ) . Phosphate bases often provide a "buffering" effect that stabilizes cyclopropyl intermediates [2].
Recommended Protocol (High Yield):
-
Substrate: 1-Bromo-4-(methoxymethoxy)benzene (1.0 eq)
-
Boron Source: Cyclopropylboronic acid (1.5 eq) OR Potassium Cyclopropyltrifluoroborate (1.2 eq)
-
Catalyst:
(5 mol%) or / (for difficult cases) [3] -
Base:
(3.0 eq) -
Conditions:
for 12–16 hours under Argon.
Troubleshooting Logic Tree
Purification & Stability FAQs
Q: The MOM group is cleaving during column chromatography. Why?
A: The Methoxymethyl (MOM) ether is an acetal and is acid-sensitive. Silica gel is slightly acidic. If your product resides on the column too long, or if the silica is highly active, you will lose the protecting group, reverting to the phenol.
Solution:
-
Pre-treat Silica: Flush your silica column with 1% Triethylamine (
) in Hexanes before loading your sample. -
Eluent Modifier: Add 0.5%
to your mobile phase during purification. -
Speed: Perform a flash chromatography run; do not let the compound sit on silica overnight.
Q: How do I store the intermediate?
A: 1-Cyclopropyl-4-(methoxymethoxy)benzene is stable at
References
-
Molander, G. A., & Ellis, N. (2002). Palladium-catalyzed cross-coupling reactions of potassium alkyltrifluoroborates with aryl and heteroaryl halides. Accounts of Chemical Research.
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
Sources
Technical Support Center: Purification of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Welcome to the technical support center for the purification of 1-Cyclopropyl-4-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. As a likely intermediate in multi-step syntheses, achieving high purity of this substance is critical for the success of subsequent reactions and the integrity of final products.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during purification.
Understanding the Molecule
1-Cyclopropyl-4-(methoxymethoxy)benzene possesses three key structural features that dictate its purification strategy: an aromatic ring, a cyclopropyl group, and a methoxymethyl (MOM) ether. The MOM ether is a protecting group for the phenolic hydroxyl group and is notably sensitive to acidic conditions, which can cause it to cleave, leading to the formation of 4-cyclopropylphenol as a significant impurity.[2][3] This inherent instability is a central challenge in its purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 1-Cyclopropyl-4-(methoxymethoxy)benzene?
A1: While specific experimental data for this exact compound is not widely published, we can predict its properties based on its structural analogues. These predictions are crucial for planning purification steps like distillation and for selecting appropriate analytical methods.
| Property | Predicted Value/State | Rationale & Considerations |
| Appearance | Colorless to pale yellow liquid | Similar to other methoxybenzene derivatives.[1] |
| Molecular Weight | 192.25 g/mol | Calculated from the molecular formula: C12H16O2. |
| Boiling Point | >250 °C at 760 mmHg (with potential decomposition) | High boiling point expected due to molecular weight. Vacuum distillation is strongly recommended to prevent thermal degradation. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes, THF, Acetone). Insoluble in water. | The molecule is largely non-polar due to the aromatic ring and alkyl groups. |
| Stability | Sensitive to acid.[3][4] Stable under neutral and basic conditions. | The MOM ether acetal linkage is prone to hydrolysis under acidic conditions, even with weak acids like silica gel. |
Q2: What are the most common impurities I might encounter during the synthesis and purification of 1-Cyclopropyl-4-(methoxymethoxy)benzene?
A2: Impurities typically arise from the starting materials, side reactions, or degradation during workup and purification.
| Impurity Name | Structure | Origin | Diagnostic Analytical Signal |
| 4-Cyclopropylphenol | Incomplete reaction or cleavage of the MOM ether during acidic workup or purification.[2][3] | Broad singlet for the phenolic -OH in ¹H NMR; disappearance of MOM ether signals (~5.2 ppm and ~3.5 ppm). | |
| Unreacted Starting Material (e.g., 4-cyclopropylphenol) | Incomplete reaction during the MOM protection step. | Signals corresponding to the starting material in NMR or a separate spot on TLC. | |
| Formaldehyde/Methanol | CH₂O / CH₃OH | Byproducts of MOM ether cleavage. | Typically removed during aqueous workup and solvent evaporation. |
| Chloromethyl methyl ether (MOM-Cl) or related reagents | Excess reagent from the protection step. | Highly carcinogenic and reactive. Quenching the reaction properly is critical. A sharp singlet around 5.55 ppm in ¹H NMR (in CDCl₃) could indicate its presence.[4] |
Q3: Which analytical techniques are best for assessing the purity of 1-Cyclopropyl-4-(methoxymethoxy)benzene?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): The first and quickest step. Use a solvent system like Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) to monitor reaction progress and check for baseline impurities. The product should be less polar than the starting phenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and purity assessment. Key ¹H NMR signals to look for in the product are the singlets for the O-CH₂-O protons (around 5.2 ppm) and the O-CH₃ protons (around 3.5 ppm). The absence of a broad phenolic -OH peak confirms complete protection.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative purity analysis, especially when dealing with non-volatile impurities.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Issue 1: Column Chromatography Problems
Q: My product appears to be decomposing on the silica gel column. My collected fractions show a new, more polar spot on the TLC plate. Why is this happening?
A: This is a classic problem caused by the acidic nature of standard silica gel, which catalyzes the hydrolysis of the MOM ether. The more polar spot is almost certainly the deprotected 4-cyclopropylphenol.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, neutralize the silica gel to prevent on-column decomposition.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.[5][6]
Detailed Protocol: Flash Column Chromatography with Neutralized Silica Gel
-
Preparation of Neutralized Silica:
-
Prepare your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add a small amount of a neutral-to-basic amine, such as triethylamine (Et₃N), to the eluent mixture (typically 0.1-1% by volume).
-
Create a slurry of your silica gel in this amine-containing eluent.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
-
Issue 2: Recrystallization Failures
Q: I am trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. [9][10] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
Solutions:
-
Change the Solvent System: The primary cause is often an inappropriate solvent. Your goal is to find a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold.[9][11]
-
Single Solvent: Test non-polar solvents like hexanes, heptane, or isopropanol.
-
Solvent Pair: Use a solvent pair like Ethanol/Water or Acetone/Hexane. Dissolve the compound in the "good" solvent (ethanol or acetone) while hot, then slowly add the "poor" solvent (water or hexane) until persistent cloudiness appears. Add a drop or two of the good solvent to clarify and then allow to cool slowly.[9]
-
-
Ensure Slow Cooling: Rapid cooling encourages oiling out. Let the flask cool to room temperature undisturbed before moving it to an ice bath.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure product.[11]
Issue 3: Distillation Challenges
Q: I want to purify my product by distillation, but I'm concerned about decomposition at high temperatures. What is the best approach?
A: Given the predicted high boiling point, atmospheric distillation is not recommended. Vacuum distillation is essential to lower the boiling point and prevent thermal degradation.
Solutions:
-
Use High Vacuum: Employ a good vacuum pump (e.g., <1 Torr) to significantly lower the boiling point. The boiling point of a related compound, 1-(Cyclopropylmethyl)-4-methoxybenzene, is reported as 112-113 °C at 12 Torr, which can serve as a rough guide.[12]
-
Ensure a Dry, Inert System: Any residual acid and water can catalyze decomposition at high temperatures. Ensure your apparatus is completely dry and consider distilling under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the vapor temperature closely. Do not heat the distillation pot significantly higher than the temperature required to achieve a steady distillation rate.
Workflow & Decision-Making Diagrams
Diagram 1: Choosing the Right Purification Method
This decision tree can help you select the most appropriate primary purification technique based on your experimental context.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Column Chromatography
This workflow outlines the steps to take when initial column chromatography fails to yield a pure product.
Caption: Workflow for troubleshooting failed column chromatography.
References
- S. C. S. Sarakollu, R. J. Reddy, D. S. R. K. Reddy, J. S.
- Benchchem, "Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group," Benchchem, 2025.
- J. H. Han, Y. E. Kwon, J.-H. Sohn, D. H. Ryu, "A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers," Tetrahedron, 66(9), 1673-1677, 2010.
-
A. K. Chakraborti, S. V. Chankeshwara, "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach," Letters in Organic Chemistry, 14(4), 231-235, 2017. [Link]
- Reddit, r/OrganicChemistry, "MOM Deprotection," 2024.
- University of Colorado Boulder, "Column Chromatography Procedures," Organic Chemistry
- California State University, Stanislaus, "Recrystallization," Separation and Purific
- Royal Society of Chemistry, "Supporting Information for gem-Difluorocyclopropanation of Alkenes with Me3SiCF3 by the Combination of NaI and an Organic Promoter," Royal Society of Chemistry, 2025.
- ChemicalBook, "1-Cyclopropylmethyl-4-methoxybenzene CAS#: 16510-27-3," ChemicalBook.
- Barnard College, Columbia University, "How to run column chrom
- Phenomenex, "Column Chrom
- MilliporeSigma, "1-(Cyclopropylmethyl)-4-methoxybenzene | 16510-27-3," MilliporeSigma.
- Organic Syntheses, "Dry silica gel (84 g)," Organic Syntheses Procedure.
- PubChem, "1-(Cyclopropylmethyl)
- LookChem, "1-(Cyclopropylmethyl)-4-methoxybenzene," LookChem.
- Chem-Impex, "1-(Cyclopropylmethyl)
- University of Rochester, "Recrystallization and Crystalliz
- Professor Dave Explains, "Recrystalliz
- Google Patents, "Process for preparation of phenoxypropanol amines," Google P
- BOC Sciences, "CAS 16510-27-3 (1-Cyclopropylmethyl-4-methoxybenzene)," BOC Sciences.
- Journal of Chemical and Pharmaceutical Research, "Process related and degradation impurities in anti-inflamm
- NIST, "Benzene, 1-cyclopropyl-4-methoxy-," NIST Chemistry WebBook.
- NCBI Bookshelf, "ANALYTICAL METHODS - Toxicological Profile for Benzene," N
- Benchchem, "Selecting the appropriate solvent for 4'-methoxychalcone recrystalliz
- MDPI, "Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions," Applied Sciences, 2022.
- Organic Syntheses, "TWO-CARBON CYCLOADDITION OF CYCLOPROPENONE 1,3-PROPANEDIOL KETAL," Organic Syntheses Procedure.
- Analytical Methods in Environmental Chemistry Journal, "Synthesis of Bismuth Oxide: Removal of benzene from waters by Bismuth Oxide Nanostructures," AMECJ, 2019.
- Google Patents, "High purity benzene production using extractive distillation," Google P
Sources
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- 12. 1-Cyclopropylmethyl-4-methoxybenzene CAS#: 16510-27-3 [m.chemicalbook.com]
Technical Support Center: Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Introduction: This guide offers in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene. It addresses common challenges, with a particular focus on the identification and mitigation of byproducts. The information presented is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene, and how can they be identified?
A1: The synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene is typically achieved through a Williamson ether synthesis, where 4-cyclopropylphenol is deprotonated and reacted with chloromethyl methyl ether (MOM-Cl).[1] While effective, this method can lead to several byproducts that complicate purification and reduce yields.
Common Byproducts:
-
Bis(4-cyclopropylphenoxy)methane: This dimer is often the most significant byproduct. It arises when a second molecule of the 4-cyclopropylphenoxide attacks the desired product.
-
Unreacted 4-cyclopropylphenol: Incomplete deprotonation or insufficient reaction time can leave a significant amount of the starting material.
-
Formaldehyde and its derivatives: MOM-Cl is a potent alkylating agent that can decompose, especially in the presence of moisture, to form formaldehyde.[2] This can lead to the formation of various polymeric or resinous materials.
-
Products from Ring Alkylation: As the phenoxide ion is an ambident nucleophile, there is a possibility of C-alkylation on the aromatic ring, although this is generally less favored than O-alkylation.[1]
Identification:
These byproducts can be identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of starting material, product, and non-polar byproducts like the bis-ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for obtaining accurate mass data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the desired product and isolated byproducts.
Troubleshooting Flowchart: Byproduct Analysis
Caption: A workflow for the initial analysis and identification of byproducts in the crude reaction mixture.
Q2: My primary byproduct is the bis-ether. What adjustments can I make to the protocol to minimize its formation?
A2: The formation of bis(4-cyclopropylphenoxy)methane is a common challenge. Several procedural modifications can favor the formation of the desired mono-MOM protected product.
Mitigation Strategies:
| Strategy | Rationale |
| Slow Addition of MOM-Cl | Adding the MOM-Cl solution dropwise to the phenoxide solution at a low temperature (e.g., 0 °C) keeps the instantaneous concentration of the electrophile low, thereby reducing the probability of a second alkylation event with the already formed product. |
| Control Stoichiometry | Using a slight excess of MOM-Cl (1.1-1.2 equivalents) can help to ensure that the phenoxide preferentially reacts with the alkylating agent rather than the product. A large excess should be avoided to prevent other side reactions and purification issues. |
| Choice of Base | A strong, non-nucleophilic base such as sodium hydride (NaH) is effective in ensuring the complete deprotonation of the phenol to the corresponding phenoxide.[2] This makes the phenoxide the dominant nucleophile in the reaction mixture. |
| Maintain Low Temperature | Running the reaction at a reduced temperature (0 °C to room temperature) slows down the rate of the undesired second alkylation, which typically has a higher activation energy than the initial desired reaction.[3] |
Optimized Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclopropylphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, allowing for controlled gas evolution.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Slowly add chloromethyl methyl ether (1.15 eq.) dropwise via a syringe or dropping funnel over a period of 20-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from the bis-ether byproduct and any unreacted starting material.
Q3: Is there a risk of cyclopropyl ring-opening under the reaction conditions?
A3: The cyclopropyl group is a strained three-membered ring, but it is generally stable under the basic conditions of the Williamson ether synthesis.[5][6] However, it can be susceptible to opening under strongly acidic conditions, especially in the presence of nucleophiles, or with certain transition metal catalysts. Since the MOM protection is typically conducted under basic or neutral conditions, the risk of ring-opening is minimal. It is important to note that MOM deprotection, which often employs acidic conditions, could potentially pose a greater risk to the cyclopropyl group if not performed under carefully controlled, mild conditions.[2][7]
Q4: My MOM-protected product seems to be degrading during silica gel chromatography. What is causing this and how can I prevent it?
A4: The methoxymethyl (MOM) ether is an acetal, which makes it labile to acidic conditions.[2][8] Standard silica gel is slightly acidic and can be sufficient to cause partial or complete cleavage of the MOM group during column chromatography.[8]
Prevention Strategies:
-
Neutralized Silica Gel: Prepare the silica gel slurry for column chromatography in an eluent containing a small amount of a non-polar amine base, such as triethylamine (typically 0.1-1% v/v).[8] This will neutralize the acidic sites on the silica surface.
-
Use of Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.
-
Buffered Eluent: In some cases, adding a small amount of a buffer to the eluent system can help maintain a neutral pH.
-
Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.
Troubleshooting Logic: Product Degradation on Silica
Caption: A decision-making diagram for addressing product degradation during purification.
References
- BenchChem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- ResearchGate. (2025, August 10). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.
- PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Simple English Wikipedia. (2020, July 15). Williamson ether synthesis.
- Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.
- Wikipedia. (n.d.). Cyclopropyl group.
- Organic Syntheses. (n.d.). Procedure.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 1-Cyclopropyl-4-(methoxymethoxy)benzene during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers and drug development professionals lose valuable synthesized intermediates to improper handling and storage.
1-Cyclopropyl-4-(methoxymethoxy)benzene presents a unique dual-vulnerability profile. The molecule features an electron-rich aromatic system (activated by both the cyclopropyl and ether groups) and a highly acid-sensitive methoxymethoxy (MOM) protecting group. To maintain the scientific integrity of your workflows, you must treat the storage of this compound not as a passive step, but as an active, self-validating chemical protocol.
Below is our comprehensive troubleshooting guide, mechanistic breakdown, and standardized protocol for preventing the decomposition of this critical intermediate.
Troubleshooting Guide & FAQs
Q1: Why is my 1-Cyclopropyl-4-(methoxymethoxy)benzene degrading into 4-cyclopropylphenol over time during storage? Causality & Mechanism: The degradation you are observing is an acid-catalyzed hydrolysis. The MOM group is a hemiacetal ether. While it offers excellent stability against bases, nucleophiles, and hydrides, it is highly labile in the presence of Brønsted and Lewis acids[1]. Even trace acidity—such as the free silanol groups (-SiOH) inherently present on the surface of standard borosilicate glass vials, or dissolved ambient CO₂ in trapped moisture—can initiate this cleavage.
The mechanism is driven by the protonation of the acetal oxygen, which facilitates the expulsion of methanol to form a highly reactive, resonance-stabilized oxocarbenium ion[2]. This intermediate is immediately trapped by trace water, forming a hemiacetal that irreversibly collapses to release formaldehyde and your free 4-cyclopropylphenol[2]. Solution: Never store this compound in untreated glass. Use base-washed vials or add a trace amount of a non-nucleophilic base (e.g., anhydrous K₂CO₃) to the storage container to scavenge rogue protons[1].
Q2: I left the compound on the benchtop in a clear vial, and it turned yellow/brown. What happened? Causality & Mechanism: You are observing autoxidation. The benzene ring is substituted with a cyclopropyl group and a MOM ether. Both are strongly electron-donating groups, making the aromatic system highly electron-rich. Prolonged exposure to ambient light (photo-oxidation) and atmospheric oxygen leads to the generation of radical species that oxidize the aromatic ring or the benzylic/ethereal positions, forming complex, colored polymeric degradation products. Solution: The compound must be protected from light and oxygen. Store it in amber glass vials, strictly sparged with an inert gas (Argon or Nitrogen), and kept at -20 °C.
Q3: My compound degrades during routine purification before I even store it. Can I use standard silica gel chromatography? Causality & Mechanism: Standard silica gel is inherently acidic (pH ~4.5–5.5). When a highly sensitive acetal like a MOM ether is subjected to the high surface area of acidic silica, surface-catalyzed cleavage is almost guaranteed[3]. Solution: You must neutralize the stationary phase prior to loading. Pre-treat your silica column by flushing it with your mobile phase containing 1–2% triethylamine (Et₃N) to cap the acidic silanol sites[3]. Ensure your collected fractions are concentrated at a low temperature to prevent thermal degradation.
Mechanistic Pathway
Acid-catalyzed hydrolysis pathway of the MOM ether via an oxocarbenium intermediate.
Quantitative Data: Storage Condition Matrix
To ensure reproducibility, we have quantified the expected shelf-life of 1-Cyclopropyl-4-(methoxymethoxy)benzene across various storage environments.
| Storage Condition | Temperature | Atmosphere | Container / Additive | Expected Shelf-Life | Primary Degradation Risk |
| Optimal | -20 °C | Argon (Sparged) | Base-washed Amber Vial + K₂CO₃ | > 12 Months | None |
| Acceptable | 4 °C | Nitrogen | Standard Amber Vial + Et₃N | 1–3 Months | Slow autoxidation |
| Poor | 20 °C | Ambient Air | Clear Borosilicate Vial | < 1 Week | Photo-oxidation & Hydrolysis |
| Critical Failure | 20 °C | Ambient Air | Unwashed Vial + Moisture | < 24 Hours | Rapid Acid Hydrolysis |
Experimental Protocols
To create a self-validating storage system, follow these step-by-step methodologies. By actively removing the variables of glass acidity and atmospheric oxygen, you guarantee the structural integrity of your compound.
Protocol 1: Preparation of Base-Washed Storage Vials
Purpose: To eliminate surface silanol acidity that catalyzes MOM ether cleavage.
-
Submerge amber borosilicate glass vials in a 0.5 M solution of Potassium Hydroxide (KOH) in isopropanol for exactly 2 hours.
-
Remove the vials and rinse thoroughly with deionized water (5x) to remove all caustic residue.
-
Perform a final rinse with HPLC-grade acetone to facilitate drying.
-
Bake the vials in a drying oven at 120 °C for at least 4 hours to ensure absolute anhydrous conditions.
-
Cool the vials in a desiccator under vacuum before immediate use.
Protocol 2: Aliquoting and Long-Term Storage
Purpose: To isolate the compound from moisture, light, and autoxidation pathways.
-
Dissolve the freshly purified 1-Cyclopropyl-4-(methoxymethoxy)benzene in a volatile, anhydrous, non-acidic solvent (e.g., dry dichloromethane or diethyl ether) containing 0.1% Et₃N.
-
Transfer the desired aliquots into the base-washed amber vials prepared in Protocol 1.
-
Evaporate the solvent under a gentle, steady stream of high-purity Argon gas.
-
Add 1–2 mg of oven-dried, anhydrous K₂CO₃ to each vial. This acts as an internal acid scavenger for the lifespan of the stored aliquot.
-
Seal the vials tightly with PTFE-lined silicone septa (avoid standard rubber, which can leach plasticizers and degrade over time).
-
Store immediately in a dedicated -20 °C freezer.
Workflow Visualization
Step-by-step optimal handling and storage workflow for MOM-protected phenols.
References
-
BenchChem Technical Support Team. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Unexpected Cleavage Conditions. BenchChem. 1
-
BenchChem Technical Support Team. Stability of the Methoxymethyl (MOM) Ether Protecting Group - Mechanism of Acid Cleavage. BenchChem.2
-
BenchChem Technical Support Team. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Silica Gel Chromatography Acidic Conditions. BenchChem. 3
-
Wikipedia Contributors. Methoxymethyl ether. Wikipedia, The Free Encyclopedia. 4
Sources
troubleshooting MOM deprotection for 1-Cyclopropyl-4-(methoxymethoxy)benzene
This guide addresses the specific chemoselectivity challenge of deprotecting 1-Cyclopropyl-4-(methoxymethoxy)benzene . The presence of the acid-sensitive cyclopropyl group alongside the robust phenolic MOM ether creates a "reactivity conflict" that requires precise reagent selection.
Topic: Selective Cleavage of Methoxymethyl (MOM) Ethers in Acid-Sensitive Substrates
Target Molecule: 1-Cyclopropyl-4-(methoxymethoxy)benzene Core Challenge: Phenolic MOM ethers typically require strong acid to cleave (e.g., 6M HCl, TFA), but these conditions risk opening the cyclopropyl ring via protonation or electrophilic attack.
The Decision Matrix: Reagent Selection Strategy
Before starting, assess your risk tolerance and available reagents. The following workflow illustrates the logic for selecting the correct deprotection protocol.
Caption: Decision tree for selecting deprotection reagents. Red pathways indicate high risk of cyclopropyl degradation; Green/Blue pathways indicate chemoselective success.
Troubleshooting Guide & FAQs
Q1: I used 6M HCl in Methanol, and my product mass is correct, but the NMR shows a propyl chain instead of a cyclopropyl ring. What happened?
Diagnosis: You have triggered an acid-catalyzed ring opening.
The Science: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol) and "bent bonds" with high p-character. In the presence of strong Brønsted acids (like HCl), the ring can protonate, leading to a carbocation intermediate that relaxes into a linear propyl chain or rearranges.
The Fix: You must avoid high concentrations of free protons (
Q2: Why is the reaction stalled when I use mild acids like Acetic Acid or PPTS?
Diagnosis: Insufficient acidity for phenolic MOM ethers.
The Science: Phenolic MOM ethers are significantly more stable than their aliphatic alcohol counterparts due to the
Q3: I see a new spot on TLC that is very non-polar. Is this my product?
Diagnosis: Likely a brominated intermediate or side product. The Science: If you are using TMSBr, the initial intermediate is the trimethylsilyl ether of the phenol (Ar-O-TMS). This is often stable enough to survive mild workups or appear on TLC. The Fix: Ensure you perform a proper hydrolysis step during workup. Treat the reaction mixture with mild aqueous NaHCO3 or MeOH to cleave the Ar-O-TMS bond and release the free phenol.
Q4: Can I use hydrogenation (H2/Pd) to remove the MOM group?
Diagnosis: Incorrect mechanism. The Science: MOM ethers are acetals; they are generally stable to hydrogenolysis. Furthermore, catalytic hydrogenation risks reducing the cyclopropyl ring to a propyl group, especially on an aromatic system. The Fix: Stick to Lewis-acid mediated cleavage.
Recommended Protocols
Method A: TMSBr (Trimethylsilyl Bromide) – The "Gold Standard"
Best for: High-value substrates where selectivity is critical.
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 1-Cyclopropyl-4-(methoxymethoxy)benzene (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add TMSBr (1.5 to 2.0 equiv) dropwise via syringe.
-
Note: Do not use old/brown TMSBr; it releases free HBr. Distill if necessary.
-
-
Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC.[1][2][3]
-
Quench: Pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO3.
-
Workup: Extract with DCM, wash with brine, dry over Na2SO4.
-
Why this works: TMSBr attacks the MOM oxygen to form a silyl oxonium ion. The bromide ion then nucleophilically attacks the methylene carbon, releasing the silyl ether (Ar-O-TMS) and bromomethyl methyl ether (volatile/toxic). The Ar-O-TMS is hydrolyzed during the aqueous quench [1].
-
Method B: Carbon Tetrabromide / Isopropanol (CBr4 / iPrOH)
Best for: Scalability and avoiding moisture-sensitive reagents.
-
Setup: Standard round-bottom flask (no strict anhydrous conditions required).
-
Dissolution: Dissolve substrate in Isopropanol (iPrOH).
-
Catalyst: Add CBr4 (10 mol%) .
-
Reaction: Heat to reflux (approx. 80–85 °C).
-
Mechanism: Thermal decomposition generates controlled, catalytic amounts of HBr in situ. The bulky solvent (iPrOH) and low H+ concentration prevent cyclopropyl ring opening while effectively cleaving the MOM ether [3].
-
Workup: Evaporate solvent and purify via column chromatography.
Comparative Data: Reagent Compatibility
| Reagent | Acidity Type | Phenol MOM Cleavage? | Cyclopropyl Safety | Risk Level |
| 6M HCl / MeOH | Strong Brønsted | Excellent | Poor (Ring Open) | High |
| TFA / DCM | Strong Brønsted | Good | Moderate | High |
| PPTS / tBuOH | Weak Brønsted | Poor/Slow | Excellent | Low (but ineffective) |
| TMSBr / DCM | Strong Lewis | Excellent | Excellent | Optimal |
| CBr4 / iPrOH | Catalytic HBr | Good | Good | Low |
| B-Br-Cat | Strong Lewis | Excellent | Excellent | Low (Expensive) |
References
-
Deprotection of MOM Ethers via TMSBr
- Source: "Trimethylsilyl Bromide as a Mild, Chemoselective Deprotecting Agent." Journal of Organic Chemistry.
- Context: Establishes the mechanism of silyl-oxonium cleavage avoiding free proton damage.
-
URL:[Link]
-
Bromoc
-
CBr4/iPrOH Method
- Source: "A Simple and Highly Efficient Deprotecting Method for Methoxymethyl Ethers using CBr4/iPrOH." Tetrahedron Letters.
- Context: Provides the protocol for catalytic HBr generation for acid-sensitive substr
-
URL:[Link]
Sources
improving the regioselectivity of reactions with 1-Cyclopropyl-4-(methoxymethoxy)benzene
This guide addresses the specific challenges of functionalizing 1-Cyclopropyl-4-(methoxymethoxy)benzene , a molecule where two activating groups compete for directing power, and where the structural integrity of the strained cyclopropyl ring is at risk.
Topic: Optimizing Regioselectivity & Preserving Structural Integrity
Executive Summary: The Electronic Landscape
Before designing a reaction, you must understand the "Electronic Tug-of-War" in this molecule.
-
The MOM Group (Position 4): A strong
-acceptor but a powerful -donor. It is a strong ortho-director for Electrophilic Aromatic Substitution (EAS) and a superior Directed Metalation Group (DMG) for lithiation.[1] -
The Cyclopropyl Group (Position 1): A moderate activator via
-donation and "dancing resonance" (hyperconjugation). It directs ortho/para, but is weaker than the MOM group . -
The Conflict: The groups are para to each other.
-
Ortho to MOM (C3/C5): Highly favored by MOM activation.
-
Ortho to Cyclopropyl (C2/C6): Sterically less hindered, but electronically less activated.
-
The Default Outcome: Without intervention, reagents will almost exclusively attack ortho to the MOM group (C3) .
Module 1: Electrophilic Aromatic Substitution (EAS)
FAQ: How do I halogenate without opening the cyclopropyl ring?
Q: I tried brominating with
Solution: The HFIP Protocol Use Hexafluoroisopropanol (HFIP) as a solvent. HFIP activates N-halosuccinimides (NBS, NCS) via hydrogen bonding, allowing halogenation to proceed without strong Lewis acids.
Protocol: Regioselective Monobromination (Ortho to MOM)
-
Dissolve 1.0 equiv of 1-Cyclopropyl-4-(methoxymethoxy)benzene in HFIP (0.1 M).
-
Add 1.05 equiv of N-Bromosuccinimide (NBS) at 0°C.
-
Stir at room temperature for 15–30 minutes. (Monitor by TLC; MOM activation makes this fast).
-
Quench with saturated aqueous
and . -
Result: >95% selectivity for 3-bromo-1-cyclopropyl-4-(methoxymethoxy)benzene .
Mechanism Note: The MOM oxygen lone pair stabilizes the Wheland intermediate at C3 much more effectively than the cyclopropyl group stabilizes the intermediate at C2.
Module 2: Directed Ortho Metalation (DoM)
FAQ: Can I lithiate ortho to the cyclopropyl group?
Q: I used n-BuLi, but the electrophile added next to the MOM group. How do I switch regioselectivity? A: The MOM group is a "Super DMG" (Directing Metalation Group). The lithium cation coordinates strongly to the acetal oxygens, positioning the base (n-BuLi) to deprotonate the C3 proton (ortho to MOM). The cyclopropyl group has no such coordination ability.
To functionalize ortho to the cyclopropyl group (C2) , you must use a Blocking Strategy .
Workflow: The "Block-React-Deblock" Strategy
This method uses the MOM group's dominance to install a temporary shield, forcing the next reaction to the desired position.
Figure 1: Strategic workflow for achieving "inverse" regioselectivity (ortho-cyclopropyl) by blocking the dominant ortho-MOM sites.
Detailed Protocol for Ortho-Cyclopropyl Functionalization:
-
Block C3: Treat substrate with n-BuLi (1.1 equiv, THF, -78°C) followed by TMSCl . This installs a Trimethylsilyl group ortho to MOM.
-
Re-Lithiate: Treat the TMS-protected intermediate with sec-BuLi (1.1 equiv, THF, -78°C).
-
Why sec-BuLi? The C2 proton is less acidic; a stronger base is required.
-
Why C2? The C3 position is blocked by TMS. The C5 position is equivalent to C3 (if not blocked, use 2.2 equiv base/TMSCl in step 1 to block both).
-
-
Quench: Add your desired electrophile (e.g., DMF,
, ). -
Deblock: Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the TMS group.
Module 3: Troubleshooting Guide
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product contains a propyl chain instead of cyclopropyl. | Acid-Catalyzed Ring Opening. Strong acid generated during reaction (e.g., HBr, HCl). | Switch to HFIP solvent (buffers acidity) or add solid |
| Loss of MOM group (Phenol formation). | Acetal Hydrolysis. Reaction pH dropped below 4, or Lewis acid cleaved the ether. | Avoid aqueous acidic workups. Use Lewis acids with low oxophilicity (e.g., avoid |
| Mixture of regioisomers (C2 vs C3). | Temperature too high. At higher temps, kinetic control (DoM) gives way to thermodynamic equilibration. | Keep lithiation strictly at -78°C . Ensure reagents are added slowly to prevent exotherms. |
| Low Yield in Lithiation. | Aggregates. n-BuLi forms unreactive hexamers in pure hydrocarbons. | Use THF as solvent or add TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up aggregates and increase base reactivity. |
References
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Link
-
Snieckus, V. (1990). Directed Ortho Metalation.[2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Gagnon, A., et al. (2025).[6] Stability of Cyclopropyl Groups in Electrophilic Aromatic Substitution. BenchChem Technical Notes. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
Technical Support Center: Analytical Impurity Profiling for 1-Cyclopropyl-4-(methoxymethoxy)benzene
Welcome to the Analytical Technical Support Center. As drug development professionals and analytical scientists, you understand that robust impurity profiling is the bedrock of pharmaceutical quality. 1-Cyclopropyl-4-(methoxymethoxy)benzene presents unique analytical challenges primarily due to the chemical reactivity of its methoxymethoxy (MOM) protecting group.
This guide is engineered to help you troubleshoot chromatographic artifacts, establish self-validating analytical methods, and ensure compliance with regulatory thresholds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During reverse-phase HPLC analysis, I observe a continuously increasing peak corresponding to 4-cyclopropylphenol. Is my API degrading in storage? A: Not necessarily; you are likely observing an analytical artifact. The MOM ether is an acetal-type protecting group that is highly susceptible to acid-catalyzed hydrolysis[1]. Standard HPLC mobile phases often utilize acidic modifiers (e.g., 0.1% Trifluoroacetic Acid or Formic Acid, pH ~2.0–3.0). When 1-Cyclopropyl-4-(methoxymethoxy)benzene is injected into this acidic environment, it undergoes on-column deprotection, artificially generating 4-cyclopropylphenol and formaldehyde during the run. To establish causality, you must decouple actual sample degradation from this analytical artifact by switching to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0).
Q2: How do we detect and control residual chloromethyl methyl ether (MOM-Cl) used in the synthesis? A: MOM-Cl is a highly reactive alkylating agent and a known mutagenic impurity. Standard HPLC-UV is inadequate because MOM-Cl lacks a strong chromophore and is highly volatile. Furthermore, standard ICH Q3A guidelines[2] do not apply to mutagenic impurities; instead, they must be controlled to the Threshold of Toxicological Concern (TTC) under ICH M7 guidelines. You must utilize Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) to achieve the necessary Parts-Per-Million (ppm) sensitivity without degrading the primary API in a hot injection port.
Q3: What are the regulatory thresholds for non-mutagenic organic impurities like dimethoxymethane or unreacted starting materials? A: According to the ICH Q3A(R2) guidelines[2], impurity thresholds are strictly dose-dependent. For a new drug substance with a maximum daily dose of ≤ 0.5 g, the reporting threshold is 0.05%, the identification threshold is 0.10% (or 1.0 mg per day intake, whichever is lower), and the qualification threshold is 0.15% (or 1.0 mg per day)[3].
Part 2: Diagnostic Workflow
When investigating unexpected degradation peaks, it is critical to follow a logical decision tree to prevent wasting resources on false positives. The following workflow illustrates the causality behind troubleshooting MOM-ether instability.
Diagnostic workflow for differentiating on-column MOM-ether degradation from true sample impurities.
Part 3: Step-by-Step Methodology: Self-Validating Stability-Indicating HPLC Method
To ensure your analytical method is trustworthy, it must be a self-validating system. This means the protocol itself must prove that the chromatographic conditions do not induce the degradation of 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Phase 1: Method Preparation
-
Buffer Selection: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer and adjust the pH to 7.5 using dilute ammonia. Causality: The slightly basic pH completely halts the acid-catalyzed cleavage of the MOM acetal linkage[1].
-
Sample Diluent: Dissolve the API in 100% LC-MS grade Acetonitrile. Causality: Protic solvents like water or methanol can slowly solvolyze the MOM group over time in the autosampler. An aprotic solvent prevents this background reaction.
Phase 2: Forced Degradation (The Self-Validation Engine) Generate known impurity profiles to prove the method can resolve them without creating them. 3. Acid Stress: Treat a 1.0 mg/mL sample aliquot with 0.1 N HCl for 1 hour at room temperature, then immediately neutralize with 0.1 N NaOH. (This will quantitatively generate 4-cyclopropylphenol). 4. Base Stress: Treat a separate aliquot with 0.1 N NaOH for 1 hour, then neutralize. (MOM ethers are generally stable to base, serving as a negative control). 5. Oxidative Stress: Treat a third aliquot with 3% H₂O₂ for 2 hours.
Phase 3: System Suitability and Autosampler Stability
6. Resolution Verification: Inject the acid-stressed sample. The method must demonstrate a baseline resolution (
- Acceptance Criterion: The area percentage of the 4-cyclopropylphenol peak must not increase by more than 0.05% over 24 hours. If it remains stable, the method is validated as non-destructive.
Part 4: Quantitative Data Summaries
Table 1: ICH Q3A(R2) Impurity Thresholds for APIs (Max Daily Dose ≤ 2g/day)
These thresholds dictate the regulatory action required based on the quantitative level of the impurity[2][3].
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 0.5 g | 0.05% | 0.10% or 1.0 mg/day intake | 0.15% or 1.0 mg/day intake |
| > 0.5 g to ≤ 2 g | 0.03% | 0.10% or 1.0 mg/day intake | 0.15% or 1.0 mg/day intake |
*Whichever is lower.
Table 2: Impurity Control Strategy for 1-Cyclopropyl-4-(methoxymethoxy)benzene
A comprehensive analytical matrix mapping specific impurities to their optimal detection techniques.
| Impurity / Analyte | Origin / Classification | Analytical Technique | Rationale & Causality |
| 4-Cyclopropylphenol | Starting Material / Degradant | HPLC-UV (Neutral pH) | Possesses a strong chromophore; requires neutral pH to prevent artificial generation via MOM cleavage. |
| Chloromethyl methyl ether | Reagent (Mutagenic) | HS-GC-MS | Highly volatile and toxic; lacks a chromophore. Headspace limits column contamination and achieves ppm sensitivity. |
| Dimethoxymethane (DMM) | Synthesis Byproduct | GC-FID | Volatile organic solvent byproduct; easily separated by boiling point without complex mass spectrometry. |
| Formaldehyde | Degradant (MOM Cleavage) | HPLC-UV (DNPH Deriv.) | Highly reactive and volatile; derivatization with 2,4-DNPH traps it as a stable, UV-active hydrazone for quantification. |
Part 5: References
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at:[Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) - ICH. Available at:[Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Electron-Rich Cyclopropyl-MOM Arenes
Topic: Overcoming poor reactivity of 1-Cyclopropyl-4-(methoxymethoxy)benzene scaffolds. Ticket ID: SUZ-MOM-CYC-001 Support Tier: Senior Application Scientist Level
Executive Summary & Diagnostic Scope
User Issue: You are experiencing "poor reactivity" involving the 1-Cyclopropyl-4-(methoxymethoxy)benzene scaffold.
Chemical Diagnosis: This scaffold presents a "perfect storm" of electronic deactivation and potential instability. The molecule is highly electron-rich due to the synergistic donation of the Cyclopropyl group (via hyperconjugation) and the Methoxymethoxy (MOM) group (via resonance).
This guide addresses the two distinct failure modes associated with this structure:
-
The Nucleophilic Failure (Synthesis): You are trying to make this molecule by coupling cyclopropylboronic acid to a MOM-protected halophenol, but the boron species is degrading (Protodeboronation).
-
The Electrophilic Failure (Functionalization): You have a halogenated derivative (e.g., 2-bromo-1-cyclopropyl-4-(methoxymethoxy)benzene) and are trying to couple it, but the oxidative addition is stalled due to the electron-rich ring.
Diagnostic Flowchart
Before altering your conditions, determine how your reaction is failing. Use this logic tree to identify the bottleneck.
Figure 1: Diagnostic logic to distinguish between catalyst deactivation (Oxidative Addition) and substrate degradation (Protodeboronation).
Scenario A: You are trying to SYNTHESIZE the core
(Reaction: 1-Halo-4-(methoxymethoxy)benzene + Cyclopropyl boron source)
The Problem: Cyclopropylboronic acids are notoriously unstable.[1] They suffer from rapid protodeboronation (hydrolysis of the C-B bond) and slow transmetallation (transfer to Palladium) because the cyclopropyl carbon is
Troubleshooting Guide
Q: Why is my yield low despite full consumption of the boronic acid? A: Your cyclopropylboronic acid is hydrolyzing to cyclopropane (gas) before it can couple. This is accelerated by the presence of water and base.
-
Fix: Switch to Potassium Cyclopropyltrifluoroborate (Molander Salt) . These are air-stable and release the reactive boron species slowly, preventing the "flood" of boronic acid that leads to decomposition.
Q: I see the starting aryl halide remaining. Is the catalyst dead? A: Likely yes. The oxidative addition into the electron-rich MOM-phenol ring is slow. If the catalyst isn't highly active, it precipitates as Pd black.
-
Fix: Use a catalyst system specialized for hindered/electron-rich chlorides and bromides. Pd(OAc)₂ + XPhos or Pd-RuPhos G4 are the gold standards here.
Recommended Protocol (Scenario A)
Standardized for high-difficulty cyclopropyl couplings.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Role |
| Substrate | 1-Bromo-4-(methoxymethoxy)benzene | 1.0 | Electrophile |
| Nucleophile | Potassium Cyclopropyltrifluoroborate | 1.5 | Robust Boron Source |
| Catalyst | Pd(OAc)₂ | 0.05 | Precatalyst |
| Ligand | XPhos (or RuPhos) | 0.10 | Facilitates Ox. Add. & Transmetallation |
| Base | K₂CO₃ (or Cs₂CO₃) | 3.0 | Activator |
| Solvent | Toluene / Water (3:1 ratio) | - | Biphasic system is critical |
| Temp | 95°C | - | High energy required for |
Critical Step: Degas the solvents thoroughly. Oxygen promotes the rapid decomposition of the active catalytic species in this slow reaction.
Scenario B: You are FUNCTIONALIZING the core
(Reaction: Halogenated-1-Cyclopropyl-4-(methoxymethoxy)benzene + Boronic Acid)
The Problem: You have a halide on the ring (e.g., at the ortho position). The ring is now extremely electron-rich.
-
Electronic Effect: The MOM group (
effect) and Cyclopropyl group (hyperconjugation) push electron density into the ring. -
Consequence: The C-Halogen bond is strong and electron-rich, making Oxidative Addition (the first step of the catalytic cycle) the rate-limiting step. Standard catalysts like
will fail.
Troubleshooting Guide
Q: The reaction sits at 0% conversion. Should I increase the temperature? A: Temperature alone won't fix a catalyst mismatch. You need a ligand that makes the Palladium center more electron-rich to force it to insert into the electron-rich aryl halide bond.
-
Fix: Use Alkyl-Biaryl Phosphines (Buchwald Ligands). SPhos is excellent for MOM-protected phenols. tBuXPhos is ideal if there is steric hindrance near the halide.
Q: Is the MOM group chelating the Palladium? A: It is possible. The oxygens in the MOM group can coordinate to Pd(II), creating a stable "off-cycle" resting state that prevents the reaction from continuing.
-
Fix: Use a solvent that out-competes this chelation, such as Dioxane or n-Butanol , or use a highly bulky ligand (like BrettPhos ) that physically blocks the MOM group from coordinating.
Mechanism of Failure (Visualized)
Figure 2: The electron-rich nature of the substrate increases the energy barrier for oxidative addition, requiring specialized ligands.
MOM-Specific Handling (FAQs)
Q: Can I use acidic workups? A: Absolutely not. The methoxymethoxy (MOM) group is an acetal. It is stable to base (Suzuki conditions) but will hydrolyze back to the phenol in the presence of aqueous acid (e.g., 1M HCl).
-
Protocol: Quench with saturated
(mildly acidic but usually safe) or simply water. If you must neutralize, use a phosphate buffer at pH 6-7.
Q: The MOM group seems to be leaving during the reaction (forming the phenol). Why? A: This is rare in standard Suzuki couplings. However, if you are using Lewis Acidic additives (like silver salts often used for difficult couplings) or extremely high temperatures (>120°C) in alcohol solvents, you might trigger cleavage.
-
Fix: Ensure your base is anhydrous
if using high temps, and avoid Lewis acids.
References & Authoritative Sources
-
Cyclopropyl Coupling Optimization:
-
Ligands for Electron-Rich Arenes:
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Journal of the American Chemical Society.[2] Establishes RuPhos/XPhos as critical for hindered/electron-rich substrates.
-
-
Protodeboronation Mechanisms:
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[2] Explains the hydrolytic instability of cyclopropyl boronates.
-
-
MOM Group Stability:
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference). Confirms MOM stability in basic/nucleophilic conditions and lability in acidic media.
-
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
side reactions of 1-Cyclopropyl-4-(methoxymethoxy)benzene with strong acids
Technical Support Center: 1-Cyclopropyl-4-(methoxymethoxy)benzene Specialized Guide for Acid-Mediated Transformations[1]
Executive Summary: The Chemoselectivity Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to remove the methoxymethyl (MOM) protecting group from 1-Cyclopropyl-4-(methoxymethoxy)benzene (Compound A ) to yield 4-cyclopropylphenol (Compound B ), but are observing unexpected impurities.
The core chemical conflict lies in the incompatibility of strong Brønsted acids with the cyclopropyl moiety. While strong acids (e.g.,
This guide details the mechanistic failures and provides validated protocols to bypass them.
Module 1: Critical Side Reactions & Mechanisms
The "Hidden" Pathway: Acid-Catalyzed Ring Opening
Symptom: LC-MS shows a major peak with Mass
The "Resin" Pathway: Electrophilic Aromatic Substitution (EAS)
Symptom: Gummy/insoluble residues, baseline noise in NMR, or peaks corresponding to methylene-bridged dimers. Root Cause: Cleavage of the MOM group generates a methoxymethyl cation (or formaldehyde equivalent).[1] In the absence of a scavenger, this electrophile attacks the electron-rich aromatic ring of the product, leading to chloromethylation or polymerization (phenol-formaldehyde resin formation).
Mechanistic Visualization
The following diagram maps the divergence between the Desired Path (Deprotection) and the Fatal Paths (Ring Opening/EAS).
Caption: Divergent reaction pathways upon acid treatment. Path A is desired; Path B and EAS are competing side reactions driven by strong acids.
Module 2: Troubleshooting Guide (FAQ)
Q1: I used TFA/DCM (1:1) and my product mass is consistent with the starting material, but the NMR is different. What happened?
-
Diagnosis: You likely isomerized the cyclopropane to a propenyl group (olefin).[1]
-
Mechanism: The cyclopropane opened to a carbocation, followed by elimination of a proton to form a double bond (thermodynamically favored conjugation with the benzene ring).
-
Solution: Avoid non-nucleophilic strong acids like TFA which encourage elimination.[1] Switch to a protocol using a mild Lewis acid (see Protocol A).
Q2: I see a +36/+38 mass split in my LC-MS. Is this a chloride adduct?
-
Diagnosis: Yes. If you used HCl, the chloride ion attacked the benzylic carbocation formed after ring opening.
-
Structure: You have synthesized 4-(1-chloropropyl)phenol or a similar isomer.[1]
-
Solution: Do not use concentrated HCl. If a protic acid is required, use dilute HCl in methanol, but strictly control temperature (
).
Q3: How do I prevent the "gummy" polymer formation?
-
Diagnosis: The formaldehyde generated from MOM cleavage is reacting with your phenol product.[1]
-
Solution: Add a scavenger . 1-Dodecanethiol or simply performing the reaction in methanol (which traps the oxocarbenium ion as dimethoxymethane) prevents re-attack on the ring.
Module 3: Recommended Protocols
Protocol A: The "Safe" Method (Mild Lewis Acid)
Recommended for high-value substrates where cyclopropane integrity is paramount.
Principle: Uses Bromodimethylborane (
Materials:
-
Substrate: 1-Cyclopropyl-4-(methoxymethoxy)benzene (1.0 eq)[1]
-
Reagent:
(5.0 eq) and Propanethiol (10.0 eq)[1] -
Solvent: DCM (Anhydrous)[1]
Step-by-Step:
-
Dissolve substrate in DCM (
concentration) under atmosphere. -
Add
and propanethiol at room temperature. -
Monitor by TLC/LC-MS. The reaction typically completes in 15–30 minutes.
-
Quench with saturated
. -
Extract with DCM. The thiol scavenges the formaldehyde equivalent, preventing EAS.
Protocol B: The "Protic" Method (Optimization required)
Only use if Lewis acids are unavailable.[1] High risk of ring opening.
Materials:
-
Reagent:
HCl (aq)[1] -
Solvent: Methanol (Must be the primary solvent)
Step-by-Step:
-
Dissolve substrate in Methanol (
). -
Cool to
(Ice bath). Critical Step. -
Add
HCl dropwise (approx 2-3 eq). -
Stir at
. Do NOT heat. -
Monitor every 10 minutes. Stop immediately upon disappearance of starting material.[1]
-
Neutralize with solid
before removing solvent to prevent acid concentration during evaporation.
Module 4: Data & Specifications
Table 1: Acid Compatibility Matrix
| Reagent | MOM Cleavage | Ring Stability | Risk Level | Notes |
| Conc. HCl | Fast | Destroyed | Critical | Forms chloropropyl adducts.[1] |
| TFA | Fast | Destroyed | Critical | Causes isomerization/polymerization.[1] |
| AcOH (80%) | Slow | Stable | Low | Often too slow for MOM removal.[1] |
| ZnBr2 / Thiol | Fast | Stable | Optimal | Best chemoselectivity [1].[1] |
| TMSBr | Fast | Variable | Moderate | Generates HBr in situ; requires low temp.[1] |
References
-
Selectivity of Lewis Acids: Hanessian, S., Delorme, D., & Dufresne, Y. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Tetrahedron Letters, 25(24), 2515-2518.[1][2] Link[1][2]
-
Cyclopropane Acid Sensitivity: Hixson, S. S. (1975).[1] Acid-catalyzed ring opening of arylcyclopropanes.[1] Journal of the American Chemical Society. (Mechanistic foundation for benzylic carbocation formation).[1]
-
MOM Deprotection Review: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM stability/instability conditions).
-
ZnBr2 Method: Biswas, A., et al. (2016).[1] Bismuth trichloride–mediated cleavage of phenolic methoxymethyl ethers.[1][3][4] Synthetic Communications. (Validates metal-halide mediated cleavage in presence of sensitive groups). Link[1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Unambiguous Structural Confirmation of 1-Cyclopropyl-4-(methoxymethoxy)benzene Using 2D NMR
For researchers in synthetic chemistry and drug development, the absolute confirmation of a molecule's structure is non-negotiable. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of initial characterization, it often falls short when dealing with molecules containing multiple, isolated spin systems or ambiguous substitution patterns. In such cases, relying solely on ¹H and ¹³C spectra can lead to plausible but incorrect structural assignments.
This guide provides an in-depth, practical comparison of 1D vs. 2D NMR techniques for the definitive structural elucidation of 1-Cyclopropyl-4-(methoxymethoxy)benzene (1), a compound featuring three distinct structural motifs: a para-substituted benzene ring, a cyclopropyl group, and a methoxymethyl (MOM) ether protecting group. We will demonstrate how a synergistic application of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable evidence of connectivity, resolving ambiguities that 1D methods cannot.
The Challenge: Beyond the Sum of the Parts
A standard 1D ¹H NMR spectrum of the target compound would likely reveal signals corresponding to all the expected fragments: a set of AA'BB' aromatic protons, the characteristic upfield signals of a cyclopropyl ring, and two singlets for the MOM ether. Similarly, a ¹³C NMR would show the correct number of carbons. However, these data alone cannot definitively prove the connectivity. Key questions remain unanswered:
-
Is the substitution pattern on the benzene ring definitively para (1,4)?
-
Is the MOM ether attached to the benzene ring, and if so, at which position?
-
Is the cyclopropyl group directly attached to the ring or to the ether oxygen?
To move from a collection of fragments to a confirmed molecular structure, we must establish through-bond correlations. This is where 2D NMR spectroscopy becomes an indispensable tool.[1][2]
The 2D NMR Toolkit: A Multi-Dimensional Approach
For this analysis, we leverage a suite of three powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] It is the primary tool for mapping out contiguous proton spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[2][5] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The key for connecting disparate fragments, HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[3][5] It is this "through-bond" connectivity information that allows us to piece the entire molecule together.
The logical workflow for this structural confirmation is outlined below.
Caption: Workflow for 2D NMR-based structure elucidation.
Experimental Protocol
Sample Preparation: A sample of approximately 15 mg of 1-Cyclopropyl-4-(methoxymethoxy)benzene was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Spectrometer: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a broadband probe.
1D Spectra Acquisition:
-
¹H NMR: A standard proton experiment was run with a 90° pulse, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans were acquired.
-
¹³C{¹H} NMR: A standard proton-decoupled carbon experiment was run with a 30° pulse. 1024 scans were acquired over a spectral width of 220 ppm.
2D Spectra Acquisition:
-
gCOSY: A gradient-selected COSY experiment was acquired with 2 scans per increment into 256 increments in the F1 dimension.
-
gHSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was acquired. The spectral widths were ~10 ppm in F2 (¹H) and ~170 ppm in F1 (¹³C). The experiment was optimized for an average ¹JCH coupling of 145 Hz.
-
gHMBC: A gradient-selected HMBC experiment was acquired. The evolution delay was optimized for a long-range coupling (nJCH) of 8 Hz to maximize correlations over 2 and 3 bonds.[3]
Data Analysis and Structural Confirmation
For clarity, the following analysis is based on predicted chemical shift data for 1-Cyclopropyl-4-(methoxymethoxy)benzene. The atom numbering scheme used in the analysis is shown below:
Table 1: Predicted ¹H and ¹³C NMR Data and Assignments
| Atom # | Label | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | DEPT-135 |
| 1 | C1 | - | - | 136.5 | Quart. |
| 2, 6 | H2/H6 | 7.05 | d | 127.5 | CH |
| 3, 5 | H3/H5 | 6.95 | d | 116.0 | CH |
| 4 | C4 | - | - | 154.0 | Quart. |
| 7 | H7 | 1.88 | m | 15.5 | CH |
| 8, 8' | H8 | 0.95 | m | 10.2 | CH₂ |
| 9, 9' | H9 | 0.68 | m | 10.2 | CH₂ |
| 10 | H10 | 5.15 | s | 94.5 | CH₂ |
| 11 | H11 | 3.48 | s | 56.0 | CH₃ |
Step 1: Initial Analysis of 1D Spectra
The ¹H NMR spectrum shows two doublets in the aromatic region (δ 7.05 and 6.95), characteristic of a 1,4-disubstituted (para) benzene ring. The upfield region contains three multiplets (δ 1.88, 0.95, and 0.68) consistent with a cyclopropyl group. Two sharp singlets at δ 5.15 and 3.48 correspond to the two distinct proton environments of the MOM ether (-OCH₂O- and -OCH₃).
The ¹³C NMR spectrum, aided by DEPT-135, shows 8 distinct carbon signals. Two are quaternary (C1, C4), four are aromatic CH groups (C2/6, C3/5), one is an aliphatic CH (C7), two are aliphatic CH₂ groups (C8/9, C10), and one is a CH₃ group (C11). This count matches the proposed structure.
While the fragments are all present, their connectivity is still unproven.
Step 2: Mapping Spin Systems with COSY
The COSY spectrum provides the first layer of connectivity evidence.
-
Key Finding: Strong cross-peaks are observed connecting the proton at δ 1.88 (H7) to the protons at δ 0.95 (H8) and δ 0.68 (H9). This confirms that these three proton signals belong to a single, coupled spin system, consistent with the cyclopropyl ring.
-
Absence of Correlation: Crucially, there are no COSY correlations between the aromatic protons, the cyclopropyl protons, and the MOM ether protons. This confirms they are isolated spin systems, separated by quaternary carbons or heteroatoms.
Caption: Key ¹H-¹H COSY correlations within the cyclopropyl ring.
Step 3: Assigning Carbons with HSQC
The HSQC spectrum cleanly links each proton signal to its directly attached carbon.
-
Aromatic Region: The proton doublet at δ 7.05 (H2/6) correlates to the carbon at δ 127.5 (C2/6). The proton doublet at δ 6.95 (H3/5) correlates to the carbon at δ 116.0 (C3/5).
-
Cyclopropyl Region: The upfield proton signals H7 (δ 1.88), H8 (δ 0.95), and H9 (δ 0.68) correlate to the aliphatic carbons C7 (δ 15.5) and C8/9 (δ 10.2), respectively. This definitively assigns these highly shielded carbons.
-
MOM Group: The proton singlet H10 (δ 5.15) correlates to the carbon at δ 94.5 (C10), and the proton singlet H11 (δ 3.48) correlates to the carbon at δ 56.0 (C11).
With HSQC, every protonated carbon is now unambiguously assigned. The remaining quaternary carbons (C1 and C4) must be assigned using long-range correlations.
Step 4: Connecting the Fragments with HMBC
The HMBC spectrum is the final and most critical piece of evidence, revealing the connectivity between the isolated fragments.
-
Cyclopropyl-to-Benzene Link:
-
The cyclopropyl methine proton H7 (δ 1.88) shows a three-bond correlation (³JCH) to the aromatic carbons C2/6 (δ 127.5) and a two-bond correlation (²JCH) to the quaternary aromatic carbon C1 (δ 136.5).
-
The aromatic protons H2/6 (δ 7.05) show a three-bond correlation to the cyclopropyl methine carbon C7 (δ 15.5).
-
-
MOM-to-Benzene Link:
-
The MOM ether methylene protons H10 (δ 5.15) show a strong three-bond correlation to the aromatic quaternary carbon C4 (δ 154.0).
-
The aromatic protons H3/5 (δ 6.95) show a three-bond correlation to the MOM carbon C10 (δ 94.5).
-
-
Internal MOM Link:
-
The MOM methyl protons H11 (δ 3.48) show a two-bond correlation to the MOM methylene carbon C10 (δ 94.5), confirming the internal structure of the methoxymethyl group.
-
The diagram below visualizes the key HMBC correlations that piece the molecular puzzle together.
Caption: Key ¹H-¹³C HMBC correlations confirming fragment connectivity.
Comparison and Conclusion
| Method | Information Gained | Confidence in Structure |
| 1D NMR Only | Presence of all fragments (cyclopropyl, para-substituted ring, MOM group). Correct atom count. | Low to Medium. Connectivity is assumed, not proven. Cannot rule out isomers (e.g., meta-substitution, alternative ether attachments). |
| 1D + COSY | Confirms the integrity of the cyclopropyl proton spin system. | Medium. Establishes one fragment's internal connectivity but fails to link the different fragments together. |
| 1D + 2D Suite (COSY, HSQC, HMBC) | Provides unambiguous proof of all proton-proton and proton-carbon correlations, both short- and long-range. | Very High. The combination of experiments provides a self-validating dataset that irrefutably confirms the complete covalent structure of 1-Cyclopropyl-4-(methoxymethoxy)benzene.[6][7] |
This guide demonstrates that while 1D NMR is essential for an initial assessment, a comprehensive suite of 2D NMR experiments is the gold standard for unambiguous structural elucidation. The synergistic use of COSY, HSQC, and HMBC provides a complete and verifiable map of the molecular architecture, transforming a collection of spectral signals into a confirmed chemical structure with the highest degree of confidence required in modern chemical research and development.
References
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
ETH Zurich. Structure Elucidation by NMR. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
Sources
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
1-Cyclopropyl-4-(methoxymethoxy)benzene vs. Alternative Phenol Protecting Groups: A Comparative Guide for Directed Ortho-Metalation
As a Senior Application Scientist in medicinal chemistry, I frequently encounter 4-cyclopropylphenol as a privileged building block. It is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of next-generation KRAS G12D inhibitors [1]. However, functionalizing the aromatic ring of 4-cyclopropylphenol—particularly at the ortho position—presents a distinct synthetic challenge.
To achieve regioselective functionalization, the phenolic hydroxyl must be masked with a protecting group that not only tolerates aggressive organometallic reagents but actively facilitates the reaction. This guide objectively compares the methoxymethyl (MOM) ether derivative—1-Cyclopropyl-4-(methoxymethoxy)benzene —against traditional alternative protecting groups like Benzyl (Bn) and tert-Butyldimethylsilyl (TBS), supported by mechanistic rationale and experimental data.
The Mechanistic Imperative: Directed Ortho-Metalation (DoM)
When designing a synthetic route to ortho-functionalize 4-cyclopropylphenol (e.g., via lithiation followed by electrophilic trapping), the protecting group must act as a Directed Metalation Group (DMG) .
The MOM ether is unparalleled in this role. The two oxygen atoms in the methoxymethoxy moiety create a strong complexation-induced proximity effect (CIPE). They coordinate the lithium cation of n-butyllithium (n-BuLi), anchoring the base and directing the highly basic alkyl anion to deprotonate the adjacent ortho-proton with pinpoint regioselectivity [2].
In contrast, alternative protecting groups fail to provide this dual utility:
-
TBS Ethers: The bulky silyl group provides excellent steric protection but completely blocks lithium coordination. Furthermore, treating a TBS-protected phenol with n-BuLi often triggers a retro-Brook rearrangement (silyl migration to the ring) or outright cleavage.
-
Benzyl Ethers: While stable to bases, the benzyl ether is a weak DMG. It often leads to incomplete metalation, mixed regiochemistry, or requires the addition of toxic additives like TMEDA to force the reaction.
Diagram 1: Mechanistic outcomes of n-BuLi metalation based on protecting group DMG strength.
Quantitative Performance & Compatibility Data
Beyond DoM efficiency, the choice of protecting group must account for the integrity of the cyclopropyl ring during deprotection. Cyclopropyl rings can be sensitive to aggressive hydrogenolysis (Pd/C, H₂)—the standard deprotection method for benzyl ethers—leading to undesired ring-opening side reactions [3]. The MOM group, which is cleaved under mild acidic conditions, entirely circumvents this risk.
Table 1: Comparative Performance for 4-Cyclopropylphenol Protection
| Protecting Group | Reagents for Protection | DoM Efficiency (Ortho-Lithiation) | Deprotection Conditions | Cyclopropyl Ring Compatibility |
| MOM (1-Cyclopropyl-4-(methoxymethoxy)benzene) | MOMCl, DIPEA, CH₂Cl₂ | Excellent (Strong DMG, >90% yield) | HCl/MeOH or TFA, 25–60 °C | High (Completely stable to acid) |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | Poor to Moderate (Weak DMG) | H₂, Pd/C, MeOH | Moderate (Risk of ring hydrogenolysis) |
| TBS | TBSCl, Imidazole, DMF | Fails (Retro-Brook rearrangement) | TBAF, THF, 25 °C | High (Stable to fluoride) |
Self-Validating Experimental Protocols
The following methodologies detail the end-to-end workflow for utilizing 1-Cyclopropyl-4-(methoxymethoxy)benzene. Every step is designed with causality in mind to ensure high fidelity and reproducibility.
Protocol A: Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene
Causality:N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a nucleophile and consuming the MOMCl. The reaction is initiated at 0 °C to control the exothermic S_N2 substitution [4].
-
Preparation: Dissolve 4-cyclopropylphenol (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (30 mL) under an inert argon atmosphere.
-
Base Addition: Add DIPEA (15.0 mmol, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath.
-
Protection: Dropwise, add chloromethyl methyl ether (MOMCl) (12.0 mmol, 1.2 eq). (Safety Note: MOMCl is a known carcinogen; perform strictly in a fume hood).
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Cyclopropyl-4-(methoxymethoxy)benzene as a colorless oil (>95% yield).
Protocol B: Directed Ortho-Lithiation and Thiolation
Causality: The reaction must be strictly maintained at -78 °C. At higher temperatures, n-BuLi can cleave the THF solvent or cause unwanted side reactions. The MOM group coordinates the lithium, dropping the pKa of the ortho-proton and enabling rapid metalation.
-
Metalation: Dissolve 1-Cyclopropyl-4-(methoxymethoxy)benzene (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) under argon. Cool to -78 °C.
-
Deprotonation: Slowly add n-BuLi (2.5 M in hexanes, 5.5 mmol, 1.1 eq) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Electrophilic Trapping: Add elemental sulfur (S₈) (6.0 mmol, 1.2 eq) in a single portion. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.
-
Workup: Quench with 1M HCl (10 mL) to protonate the thiolate. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield 5-cyclopropyl-2-(methoxymethoxy)benzenethiol.
Protocol C: Acidic Deprotection
Causality: The acetal linkage of the MOM ether is highly susceptible to hydrolysis. Using methanolic HCl provides a homogeneous environment that rapidly cleaves the protecting group without requiring heat that might degrade the newly installed thiol.
-
Hydrolysis: Dissolve the functionalized MOM ether (4.0 mmol) in Methanol (20 mL).
-
Acidification: Add 3M aqueous HCl (4 mL). Stir the mixture at 40 °C for 3 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol. Neutralize the aqueous residue carefully with saturated NaHCO₃, extract with EtOAc (3 × 15 mL), dry, and purify via flash chromatography to afford the final ortho-functionalized 4-cyclopropylphenol.
Diagram 2: End-to-end synthetic workflow leveraging the MOM ether as a Directed Metalation Group.
Conclusion
For the functionalization of 4-cyclopropylphenol, 1-Cyclopropyl-4-(methoxymethoxy)benzene is objectively superior to its Benzyl and TBS counterparts. It satisfies the dual mandate of robust phenolic protection and powerful ortho-directing capability. Furthermore, its mild acidic deprotection profile guarantees the structural integrity of the cyclopropyl ring, making it the gold standard for synthesizing complex, sterically hindered aromatic building blocks in modern drug discovery.
References
- Deuterated compounds useful as KRAS G12D inhibitors. World Intellectual Property Organization. WO2022262838A1.
-
Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at:[Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]
A Comparative Guide to the Biological Activity of 1-Cyclopropyl-4-(methoxymethoxy)benzene Derivatives
Introduction: Rationale for a Comparative Analysis
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The 1-cyclopropyl-4-(methoxymethoxy)benzene framework presents an intriguing, yet underexplored, chemical space. Direct experimental data on the biological activities of its derivatives are scarce in publicly available literature. Therefore, this guide adopts a comparative and predictive approach, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR).
We will dissect the molecule into its core components: the cyclopropyl-benzene moiety and the methoxybenzene (anisole) moiety . By examining the known biological activities of derivatives containing these individual scaffolds, we can construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of the target compound class. Furthermore, we will consider the role of the methoxymethoxy (MOM) group , not merely as a synthetic protecting group, but as a potential prodrug moiety that could be cleaved in vivo to unmask a biologically active phenol.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of related compounds, supporting experimental data, and detailed protocols to facilitate further investigation into this promising area.
Part 1: The Cyclopropyl-Benzene Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropyl group is a unique structural motif that offers significant advantages in drug design. Its rigid, three-membered ring structure can lock in bioactive conformations, potentially increasing binding affinity to target proteins.[1] The cyclopropyl group's electronic nature, often described as having "π-character," allows it to act as a potent electron donor, influencing the properties of the adjacent aromatic ring.[2] Moreover, it often enhances metabolic stability compared to linear alkyl groups.[1] Derivatives of cyclopropylbenzene have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]
Anticancer Activity
The incorporation of a cyclopropyl-benzene moiety has led to the development of potent anticancer agents. These compounds often target key pathways involved in cell proliferation and survival.[2][4] For example, derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR.
| Compound Class/Derivative | Target Cell Line(s) | IC₅₀ (µM) | Reference |
| 1-phenylcyclopropane carboxamide | K-562 (Leukemia) | 0.33 | [2] |
| 1-phenylcyclopropane carboxamide | HCT-116 (Colon Cancer) | 1.01 | [2] |
| 2-(4-alkoxyphenyl)cyclopropyl hydrazide | Various cancer cell lines | Moderate activity reported | [4][5] |
| CBI-benzoselenophene analog | SK-OV3 (Ovarian Cancer) | 0.0005 (0.5 nM) | [6] |
Antimicrobial Activity
The cyclopropyl group is a key component of several antibacterial agents. Its presence can contribute to enhanced potency and a broader spectrum of activity. A series of amide derivatives containing cyclopropane have been synthesized and evaluated for their antibacterial and antifungal properties.[3][7] Additionally, pyrazole derivatives incorporating a 3-cyclopropyl moiety have shown significant antimicrobial potential.[8][9]
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Amide derivatives | Candida albicans | 16 | [3][7] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide | Klebsiella pneumoniae | 6 | [10] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide | Bacillus subtilis | 7 | [10] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide | Pseudomonas aeruginosa | 9 | [10] |
Enzyme Inhibition
The constrained nature of the cyclopropyl ring can properly orient functional groups for optimal interaction with the active site of an enzyme, leading to potent and selective inhibition.[2] Cyclopropyl-containing compounds have been investigated as inhibitors for a variety of enzymes, including carbonic anhydrase and monoamine oxidase.[2][11]
| Derivative Class | Target Enzyme | Inhibition Data | Reference |
| Sulfonamides | Carbonic Anhydrase | Varies with substitution | [2] |
| Amine Derivatives | Monoamine Oxidase (MAO) | Structure-dependent inhibition | [2] |
| 1,2-benzothiazine 1,1-dioxide derivatives | COX-1 and COX-2 | Strong inhibition reported | [12] |
Part 2: The Methoxybenzene (Anisole) Moiety: A Versatile Modulator of Biological Activity
The methoxybenzene (anisole) scaffold is prevalent in a vast number of biologically active compounds, from natural products to synthetic drugs. The methoxy group is a non-lipophilic substituent when attached to an aromatic ring, which can be advantageous in optimizing the physicochemical properties of a drug candidate.[13][14] It can act as a hydrogen bond acceptor and its position on the benzene ring can significantly influence the molecule's interaction with biological targets.[15] Methoxybenzene derivatives have been extensively studied and have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[16][17][18]
Anticancer Activity
The presence of one or more methoxy groups on a benzene ring has been shown to enhance the anticancer activity of various compounds.[16] Methoxy-substituted stilbenes, for example, have demonstrated potent cytotoxic effects against cancerous cells.[19]
| Compound Class/Derivative | Target Cell Line(s) | IC₅₀ (µM) | Reference |
| N-methyl-substituted benzimidazole with hydroxy and methoxy groups | MCF-7 (Breast Cancer) | 3.1 | [20] |
| Coumarin-chalcone hybrid with 2,4-dimethoxyphenyl group | PC-3 (Prostate Cancer) | ~5 µg/mL | [18] |
| 2-(4-methoxy benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast Cancer) | Potent activity reported | [21] |
| Methoxy dibenzofluorene derivatives | Various cancer cell lines | More active than cisplatin in some cases | [22] |
Antimicrobial Activity
Methoxybenzene derivatives have demonstrated a broad spectrum of antimicrobial activity.[23][24] The methoxy group can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.[25]
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 64 | [24] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [24] |
| Pyrazoline derivative with 4-methoxy substitution | Staphylococcus aureus | 32-512 | [23][26] |
| Pyrazoline derivative with 4-methoxy substitution | Enterococcus faecalis | 32-512 | [23][26] |
| N-(4-methoxybenzyl)amide derivative | Staphylococcus aureus | 31.25 | [25] |
Enzyme Inhibition
The methoxybenzene scaffold has been successfully incorporated into the design of potent enzyme inhibitors.[17][27] These derivatives can target a range of enzymes implicated in various diseases.[28]
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| Methoxy benzil derivative | α-glucosidase | 64.17 | [17] |
| Methoxy benzil derivative | α-amylase | Potent inhibition reported | [17] |
| Phenol and methoxybenzene derivatives | Carbonic Anhydrases | Good inhibitory activity reported | [29] |
Part 3: The Methoxymethoxy (MOM) Group: A Prodrug Perspective
The methoxymethoxy (MOM) group is commonly used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability under various conditions.[30] In the context of a biologically active molecule, a MOM ether can be envisioned as a prodrug. A prodrug is an inactive or less active compound that is metabolized (in vivo) into an active drug. This strategy is often employed to improve a drug's physicochemical properties, such as solubility or bioavailability.[31]
The MOM group on the 1-cyclopropyl-4-(methoxymethoxy)benzene scaffold would likely be cleaved by metabolic enzymes, such as cytochrome P450s, to reveal the corresponding phenol.[14] This bioactivation would unmask a hydroxyl group, which could then participate in crucial hydrogen bonding interactions with the biological target, potentially leading to a significant increase in potency. The rate and extent of this cleavage would be critical factors in determining the overall efficacy and pharmacokinetic profile of the drug.
Caption: Prodrug activation of 1-cyclopropyl-4-(methoxymethoxy)benzene.
Part 4: Comparative Analysis and Predicted Activity
Based on the evidence presented for the individual cyclopropyl-benzene and methoxybenzene moieties, it is reasonable to hypothesize that derivatives of 1-cyclopropyl-4-(methoxymethoxy)benzene could exhibit a range of valuable biological activities.
-
Anticancer Potential: The combination of the cyclopropyl group, known to be present in potent antiproliferative agents, and a methoxy/hydroxyl group at the para position, which is a common feature in many anticancer compounds, suggests a strong potential for anticancer activity. Upon cleavage of the MOM group, the resulting phenol could act as a crucial pharmacophore, potentially targeting protein kinases or other enzymes involved in cancer progression.
-
Antimicrobial Potential: Both parent scaffolds contribute to antimicrobial activity. Therefore, derivatives of the target compound could possess broad-spectrum antibacterial and antifungal properties. The lipophilicity, which can be tuned by modifications to the cyclopropyl or benzene ring, will be a key factor in determining the efficacy against different types of microorganisms.
-
Enzyme Inhibition: The rigid cyclopropyl group and the potential for the unmasked phenol to act as a hydrogen bond donor/acceptor make these compounds attractive candidates for enzyme inhibitors. Depending on further substitutions, they could be designed to target a variety of enzymes, such as cyclooxygenases, carbonic anhydrases, or kinases.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[23]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[23][25]
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: General experimental workflow for drug discovery.
Conclusion
While direct experimental data for 1-cyclopropyl-4-(methoxymethoxy)benzene derivatives remains to be established, a comparative analysis of its core structural motifs provides a strong foundation for predicting its biological potential. The combination of the medicinally privileged cyclopropyl-benzene scaffold and the versatile methoxybenzene moiety suggests that this class of compounds could yield promising candidates for anticancer, antimicrobial, and enzyme inhibitory applications. The role of the methoxymethoxy group as a potential prodrug moiety adds another layer of interest, offering a strategy to modulate the pharmacokinetic and pharmacodynamic properties of the final active compound. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers poised to explore the therapeutic potential of this intriguing and underexplored chemical space.
References
[23] BenchChem. (2025). Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide. [19] Bentham Science Publishers. (n.d.). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. [16] MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [27] BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. [2] BenchChem. (n.d.). Cyclopropylbenzene | 873-49-4. [8] PubMed. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. [25] BenchChem. (2025). Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents. [17] ACG Publications. (2022). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. [24] SCIRP. (n.d.). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. [22] Frontiers. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. [1] BenchChem. (2025). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. [26] Journal of Research in Pharmacy. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [9] Taylor & Francis Online. (n.d.). 3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. [32] ResearchGate. (n.d.). Enzyme inhibitory activity (%) of the derivatives at a concentration of 100 µM. [33] ResearchGate. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][16][23][27]thiadiazole. [18] PubMed. (2023). Antimicrobial, Antiproliferative Effects and Docking Studies of Methoxy Group Enriched Coumarin-Chalcone Hybrids. [29] ResearchGate. (n.d.). 3. Phenol and methoxybenzene derivatives. Taylor & Francis Online. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. [34] PMC. (n.d.). Structural substitutions on the methoxybenzene ring retain the biological activity of the zaxinone mimics MiZax3. [5] ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines | Request PDF. [35] PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [36] ResearchGate. (2025). (PDF) Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. [6] Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). [37] PMC. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [3] MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [4] PubMed. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. [21] Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [12] MDPI. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [13] Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [11] PubMed. (2004). Quantum theoretic QSAR of benzene derivatives: some enzyme inhibitors. [28] ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. [7] MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [15] ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [14] Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [20] MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [31] MDPI. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [30] ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. [38] PubMed. (2002). Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine. [39] PubMed. (n.d.). Selective cleavage of methoxy protecting groups in carbohydrates. [40] Figshare. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [41] Rega Institute for Medical Research. (n.d.). Intracellular substrate cleavage: a novel dimension in the biochemistry, biology and pathology of matrix metalloproteinases. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
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A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropyl-4-(methoxymethoxy)benzene Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Cyclopropyl-4-(methoxymethoxy)benzene, a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing. The accurate determination of its purity and concentration is critical for ensuring final product quality, safety, and efficacy. We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
While specific, publicly available validated methods for 1-Cyclopropyl-4-(methoxymethoxy)benzene are scarce, the principles outlined herein are based on established analytical science for structurally similar molecules, such as 1-(cyclopropylmethyl)-4-methoxybenzene[6][7], and provide a robust framework for developing and validating a fit-for-purpose method.
Foundational Principles: Analytical Method Validation
The objective of analytical method validation is to provide documented evidence that a procedure is suitable for its intended purpose.[8] This process is not merely a checklist but a scientific evaluation of a method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for routine use.[1][2] The core validation parameters, as stipulated by ICH Q2(R1), form the backbone of our comparison.[3][4][5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results to the true value.[2][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the quantification of 1-Cyclopropyl-4-(methoxymethoxy)benzene depends on the specific analytical objective. The compound's anticipated properties—moderate polarity, aromaticity (UV chromophore), and sufficient volatility—make it a suitable candidate for both techniques.
| Technique | Principle of Operation | Primary Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), retention time, detection of non-volatile impurities. | Versatile for a wide range of compounds, non-destructive, excellent for routine QC and stability testing. | Lower resolution than capillary GC, may not separate all closely related impurities without extensive method development. |
| GC-MS | Differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase, coupled with mass-based detection. | Quantitative purity, retention time, molecular weight confirmation, structural information from fragmentation patterns. | High resolution for volatile compounds, high sensitivity, definitive identification via mass spectrum.[10] | Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. |
High-Performance Liquid Chromatography (HPLC) Method Validation
3.1. Rationale for Method Design
A reversed-phase HPLC (RP-HPLC) method is the workhorse for pharmaceutical analysis due to its versatility and robustness.
-
Column: A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) provides a broad elution window, ensuring that both the main component and potential impurities with different polarities are effectively separated.
-
Detector: A Diode Array Detector (DAD) or UV detector is chosen because the benzene ring in the analyte provides a strong chromophore, allowing for sensitive detection. Monitoring at a wavelength of maximum absorbance (e.g., ~240 nm) enhances sensitivity.[11]
3.2. Experimental Workflow & Validation Protocol
The validation process follows a logical sequence to build a complete picture of the method's performance.
Caption: A typical workflow for the validation of an HPLC analytical method.
3.3. Step-by-Step HPLC Validation Protocol
Objective: To validate an RP-HPLC method for the quantification and purity determination of 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol Steps:
-
System Suitability: Before each validation run, inject a standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are typically: %RSD of peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.[3]
-
Specificity:
-
Forced Degradation: Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12] Analyze the stressed samples to ensure that degradation peaks do not interfere with the main analyte peak. Peak purity analysis using a DAD is essential.
-
Placebo Analysis: Inject a placebo (all formulation components except the active ingredient) to confirm no interference at the analyte's retention time.
-
-
Linearity: Prepare a series of at least five standard solutions across the expected concentration range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.[9]
-
Range: The range is established by confirming that linearity, accuracy, and precision are acceptable within the defined upper and lower concentration limits.[3]
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst. The %RSD should be < 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on different equipment. The %RSD between the two sets of data should meet predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision requirements. This can be estimated based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase composition ±2%). Analyze the results to ensure the method remains reliable.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
4.1. Rationale for Method Design
GC-MS is a powerful tool for both quantification and definitive identification, making it ideal for impurity characterization or as an orthogonal technique to HPLC.
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is a versatile choice, providing excellent separation for a wide range of semi-polar compounds.[12][13]
-
Inlet: Split/splitless injection is common. A split injection is used for higher concentrations to avoid column overload, while splitless is preferred for trace analysis.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Detector: A mass spectrometer provides both quantitative data (from total ion chromatograms or extracted ion chromatograms) and qualitative data (mass spectra for structural confirmation). Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
4.2. Experimental Workflow & Validation Protocol
The validation workflow for GC-MS is similar to HPLC but includes steps for confirming mass spectral identity.
Caption: A standard workflow for the validation of a GC-MS analytical method.
4.3. Step-by-Step GC-MS Validation Protocol
Objective: To validate a GC-MS method for the identification and quantification of 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Chromatographic Conditions (Starting Point):
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min)
-
Injection: 1 µL, 50:1 split ratio
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, EI at 70 eV
-
Mass Range: Scan m/z 40-400
Protocol Steps:
-
System Suitability: Perform replicate injections of a standard. Monitor retention time stability, peak shape, and signal-to-noise ratio. The %RSD of the peak area should be < 5.0%.
-
Specificity:
-
Analyze the analyte, potential impurities, and a placebo. Confirm that the analyte peak is free from co-eluting interferences.
-
Identity Confirmation: The mass spectrum of the analyte peak in a sample must match that of a reference standard, typically confirmed by a library match score and the relative abundance of key fragment ions.
-
-
Linearity: Prepare a calibration curve with at least five standards. Plot peak area versus concentration. The correlation coefficient (r²) should be > 0.99.
-
Range: Confirm that the method provides acceptable linearity, accuracy, and precision within the specified concentration range.
-
Accuracy: Perform a recovery study by spiking the analyte into a sample matrix at three levels (e.g., low, medium, high). Acceptance criteria are typically 95.0% to 105.0% recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate samples at the target concentration. The %RSD should be < 5.0%.
-
Intermediate Precision: Repeat the analysis on a different day or with a different instrument/analyst.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision. Often determined as the concentration that gives a signal-to-noise ratio of at least 10.
-
Robustness: Introduce small variations in the method (e.g., initial oven temperature ±5°C, ramp rate ±2°C/min, carrier gas flow ±0.1 mL/min) and evaluate the impact on the results.
Comparative Summary and Method Selection
| Validation Parameter | HPLC-UV Typical Performance | GC-MS Typical Performance | Recommendation for Selection |
| Specificity | Good (based on RT and UV purity) | Excellent (based on RT and Mass Spectrum) | GC-MS is superior for definitive identification and resolving co-eluting impurities. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods provide excellent linearity. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC often provides slightly better accuracy due to lower sample preparation variability. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC generally offers higher precision, making it ideal for pharmaceutical assay and content uniformity. |
| LOQ | ~0.1 - 1 µg/mL | ~0.01 - 0.5 µg/mL | GC-MS typically achieves lower detection and quantitation limits, making it suitable for trace impurity analysis. |
| Robustness | High | Moderate to High | HPLC methods are often considered more robust for routine QC environments. |
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of 1-Cyclopropyl-4-(methoxymethoxy)benzene. The choice of method should be guided by its intended purpose.
-
For routine quality control, purity assays, and stability studies , a validated HPLC-UV method is the preferred choice due to its high precision, robustness, and ease of use.
-
For impurity identification, trace-level analysis, and as an orthogonal method for confirmation , a validated GC-MS method is superior due to its exceptional specificity and sensitivity.
A comprehensive analytical strategy for 1-Cyclopropyl-4-(methoxymethoxy)benzene should leverage both techniques: HPLC for routine quantification and GC-MS for initial characterization and investigation of any out-of-specification results. This dual approach ensures the highest level of confidence in the quality and consistency of this important chemical intermediate.
References
-
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Available from: [Link]
-
Patel, K. et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
Altabrisa Group. (2025, June 23). Key Parameters for Analytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Bari, F. et al. (n.d.). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. SciSpace. Available from: [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. PubChem. Available from: [Link]
-
Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Available from: [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS. Available from: [Link]
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Comparative Reactivity Guide: 1-Cyclopropyl-4-(methoxymethoxy)benzene vs. 4-Propylanisole
[1]
Executive Summary & Strategic Positioning
This guide provides a technical comparison between 1-Cyclopropyl-4-(methoxymethoxy)benzene (Compound A) and 4-Propylanisole (Compound B) .[1] While structurally homologous, these two compounds represent divergent synthetic utilities.
-
4-Propylanisole acts as a robust, thermodynamic benchmark—a stable ether with a standard alkyl chain, commonly used as a flavorant or stable intermediate.[1]
-
Compound A is a "high-energy" functional building block.[1] It combines a strain-activated cyclopropyl ring (Walsh orbital donation) with an acid-labile methoxymethyl (MOM) protecting group.[1]
Key Takeaway: Compound A offers superior electron density and unique metabolic pharmacophores but requires strictly basic or neutral handling conditions. Compound B is the inert alternative for harsh acidic environments.
Electronic Structure & Bonding Analysis
To predict reactivity, we must look beyond the 2D structure to the orbital interactions governing these molecules.
The Cyclopropyl "Super-Donor" Effect
Unlike the standard propyl group in Compound B , the cyclopropyl group in Compound A does not rely solely on hyperconjugation. The C-C bonds in the cyclopropyl ring are "bent" (sp⁵-like character), creating high-energy Walsh Orbitals .[1]
-
Mechanism: These orbitals overlap effectively with the aromatic
-system, stabilizing positive charges (e.g., Wheland intermediates) better than a standard alkyl group. -
Consequence: Compound A is electronically "richer" than Compound B, making it more nucleophilic in Electrophilic Aromatic Substitution (EAS), provided the ring survives the conditions.[2]
MOM vs. Methoxy Ether[1]
-
Methoxy (Compound B): A strong
-donor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). The ether linkage is chemically inert to most bases and mild acids. -
MOM Ether (Compound A): An acetal linkage (
).[3] While a strong donor, the presence of the second oxygen creates an inductive withdrawal effect. Crucially, the acetal nature makes it highly susceptible to acid-catalyzed hydrolysis.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Chemical Stability Profile
The divergence in stability is the primary decision factor for experimental design.
Acid Sensitivity (The Critical Differentiator)
Compound A is incompatible with Brønsted acids below pH 4 and Lewis acids (
-
Pathway 1 (MOM Cleavage): Protonation of the acetal oxygen leads to the ejection of a stabilized oxonium ion, releasing the free phenol (4-cyclopropylphenol) and formaldehyde.
-
Pathway 2 (Ring Opening): Strong acids can protonate the cyclopropyl ring itself, relieving the 27.5 kcal/mol ring strain to form a propyl carbocation, leading to isomerization or polymerization.
Compound B remains stable under these conditions, requiring harsh reagents (e.g.,
Visualization of Degradation Pathways
The following diagram maps the divergent failure modes of Compound A under acidic stress compared to the stability of Compound B.
Figure 1: Acid-catalyzed degradation pathways of Compound A versus the stability of Compound B.[1]
Experimental Benchmarks & Protocols
Comparative Data Summary
| Feature | 1-Cyclopropyl-4-(methoxymethoxy)benzene | 4-Propylanisole |
| CAS RN | 16510-27-3 (Parent Phenol Analog) | 104-45-0 |
| Electronic Character | Electron Rich (Activated) | Electron Rich (Activated) |
| Ring Strain | ~27.5 kcal/mol (High) | ~0 kcal/mol (Negligible) |
| Acid Stability | Poor (Hydrolyzes < pH 4) | Excellent (Stable to HCl/H2SO4) |
| Base Stability | Excellent | Excellent |
| Metabolic Liability | O-Dealkylation (Rapid), Ring Oxidation | Benzylic Oxidation |
| Primary Application | Protected Intermediate / Bioisostere | Flavorant / Stable Standard |
Protocol 1: Acid-Catalyzed Hydrolysis Test
Objective: To validate the lability of the MOM group in Compound A vs. the stability of Compound B.
Reagents:
-
Substrate (1.0 mmol)
-
Methanol (5 mL)
-
Conc. HCl (2 drops)
Methodology:
-
Dissolve 1.0 mmol of substrate in 5 mL MeOH in a 20 mL scintillation vial.
-
Add 2 drops of Conc. HCl (approx. 12M) at room temperature (25°C).
-
Self-Validation Step: Monitor via TLC (Hexane/EtOAc 8:2) at t=0, 15 min, and 1 hour.
-
Compound A: Expect rapid disappearance of starting material (
) and appearance of a more polar spot (Phenol, ). -
Compound B: Expect no change in
.
-
-
Causality: The acetal oxygen in the MOM group acts as a proton sponge, initiating cleavage. The methoxy ether in Compound B lacks this acetal resonance stabilization for the leaving group.
Protocol 2: Regioselective Bromination (NBS)
Objective: To demonstrate EAS reactivity without degrading the sensitive cyclopropyl-MOM system.[1]
Reagents:
Methodology:
-
Dissolve substrate (1.0 eq) in dry Acetonitrile under
atmosphere. -
Cool to 0°C. Add NBS (1.05 eq) portion-wise over 10 minutes.
-
Note: Avoid
for Compound A, as the Lewis acid will cleave the MOM group and potentially open the cyclopropyl ring.
-
-
Stir at 0°C for 1 hour, then warm to RT.
-
Self-Validation Step: Quench with saturated
. Extract with ether.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Synthetic Workflow Decision Matrix
Use the following flowchart to select the correct substrate for your application.
Figure 2: Decision matrix for selecting between Cyclopropyl-MOM and Propylanisole based on synthetic conditions.
References
-
AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. 4-Propylanisole (CID 7702).[1] National Library of Medicine. Retrieved from [Link]
-
Wikipedia. Cyclopropyl group - Structure and Bonding.[1] Retrieved from [Link]
A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene
This guide provides a comprehensive assessment of the metabolic stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene, a compound featuring two key structural motifs of interest in medicinal chemistry: a cyclopropyl group and a methoxymethyl (MOM) ether protecting group. We will delve into the anticipated metabolic pathways based on these moieties, present detailed protocols for in vitro assessment, and compare its stability profile against structurally relevant alternatives. This analysis is designed to offer researchers, scientists, and drug development professionals both a theoretical framework and practical methodologies for evaluating similar compounds.
Introduction: The Role of Structure in Metabolic Fate
In drug discovery, a compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating active or toxic metabolites.[1] Compounds with poor metabolic stability often face rapid clearance, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[2] The structure of 1-Cyclopropyl-4-(methoxymethoxy)benzene presents a fascinating case study, combining a moiety known to enhance metabolic stability with a common protecting group that has its own metabolic liabilities.
-
The Cyclopropyl Group: This small, strained ring is frequently incorporated into drug candidates to improve metabolic stability.[3] Its high C-H bond dissociation energy makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups.[4] However, it is not metabolically inert and, in certain contexts (particularly adjacent to amines), can undergo bioactivation to form reactive intermediates.[5][6]
-
The Methoxymethyl (MOM) Ether: The MOM group is a widely used protecting group for hydroxyl functionalities due to its ease of installation and cleavage under acidic conditions.[7][8] As an acetal, its primary metabolic liability is O-dealkylation, a common transformation mediated by CYP enzymes, which would regenerate the parent phenol.[9]
Understanding the interplay between these two groups is essential for predicting the overall metabolic fate of the molecule. This guide will outline the experimental systems used to probe these metabolic pathways.
In Vitro Assessment: Choosing the Right System
To experimentally assess metabolic stability, several in vitro systems derived from the liver—the primary site of drug metabolism—are commonly employed.[10] Each system offers a different level of complexity and provides distinct insights.
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[2][11] They are a cost-effective, high-throughput model for evaluating CYP-mediated metabolism.[11]
-
Liver S9 Fraction: This fraction contains both microsomes and the cell cytosol.[12] The cytosol houses various Phase II conjugation enzymes (e.g., UGTs, SULTs) and other enzymes like aldehyde oxidase (AO).[2][13] S9 assays, therefore, provide a more comprehensive picture of both Phase I and Phase II metabolism.[12]
-
Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes, cofactors, and transport systems, offering the closest in vitro approximation to the in vivo liver environment.[1]
For this guide, we will focus on providing detailed protocols for microsomal and S9 fraction assays, as they are the most common primary screening tools for metabolic stability.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls, ensuring the integrity of the experimental system and the reliability of the generated data.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay determines a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. The rate of disappearance of the parent compound is monitored over time to calculate key stability parameters.
Caption: Workflow of a typical Human Liver Microsome (HLM) stability assay.
-
Compound Preparation: Prepare a 1 µM working solution of 1-Cyclopropyl-4-(methoxymethoxy)benzene in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final DMSO concentration should be ≤ 0.25%.[11]
-
Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.[11]
-
Incubation: In a 96-well plate, add the microsomal suspension to the compound working solution. Include the following controls:
-
Negative Control: Compound + heat-inactivated microsomes + NADPH.
-
Cofactor Control: Compound + active microsomes, but without NADPH.[11]
-
Positive Control: A compound with known high metabolic turnover (e.g., Verapamil, Testosterone).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).[11]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[10]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Human Liver S9 Fraction Stability Assay
This assay expands upon the HLM assay by including cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolic pathways.
Caption: Workflow of a typical Human Liver S9 Fraction stability assay.
-
Compound and S9 Preparation: Follow steps 1 and 2 from the HLM protocol, but use S9 fraction at a final concentration of 1 mg/mL.[15]
-
Cofactor Preparation: Prepare a cofactor mix. To assess both Phase I and Phase II pathways, this should include NADPH (for CYPs), UDPGA (for UGTs), and PAPS (for SULTs).[10][12] A typical mix would yield final concentrations of 1 mM NADPH, 2 mM UDPGA, and 0.1 mM PAPS.
-
Incubation & Controls: The procedure is similar to the HLM assay. Pre-incubate the S9 and compound at 37°C before initiating the reaction with the cofactor mix.[13] Include a positive control for Phase II metabolism (e.g., 7-hydroxycoumarin).
-
Sampling and Analysis: Follow steps 6-9 from the HLM protocol. Time points may be extended (e.g., 0, 15, 30, 60, 90 minutes) to capture slower metabolic processes.
Comparative Analysis and Data Interpretation
To contextualize the metabolic stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene, we compare its hypothetical in vitro data with that of structurally related compounds. This allows for a clear understanding of structure-activity relationships.
Predicted Metabolic Pathways
Caption: Primary predicted metabolic pathway for the title compound.
Comparative In Vitro Stability Data (Human Liver Microsomes)
| Compound | Structure | Key Feature | Predicted t½ (min) | Predicted CLint (µL/min/mg) | Rationale |
| 1. Target Compound | 1-Cyclopropyl-4-(methoxymethoxy)benzene | Cyclopropyl + MOM Ether | 30 - 60 | Intermediate | Metabolism is likely driven by cleavage of the MOM ether. The cyclopropyl group is expected to be stable. |
| 2. Unprotected Phenol | 1-Cyclopropyl-4-hydroxybenzene | Free Phenol | < 15 | High | The free phenol is a prime site for rapid Phase II glucuronidation, which would be observed in S9 or hepatocyte assays. |
| 3. Isopropyl Analogue | 1-Isopropyl-4-(methoxymethoxy)benzene | Isopropyl Group | < 20 | High | The isopropyl group, particularly the benzylic position, is a known metabolic hotspot for CYP-mediated oxidation.[16] |
| 4. Benzyl Ether Analogue | 1-Cyclopropyl-4-(benzyloxy)benzene | Benzyl Ether | 20 - 40 | Intermediate to High | Benzyl ethers are also subject to O-dealkylation by CYPs, often at a rate comparable to or faster than MOM ethers. |
-
Effect of the MOM Group: Comparing the target compound (1) with the unprotected phenol (2) highlights the success of the MOM group in masking the highly metabolizable phenolic hydroxyl group. In an S9 or hepatocyte system, the difference would be even more pronounced due to rapid glucuronidation of the free phenol.
-
Stability of the Cyclopropyl Group: The comparison between the target compound (1) and its isopropyl analogue (3) demonstrates the metabolic robustness of the cyclopropyl moiety. Replacing it with an isopropyl group introduces a significant metabolic liability, leading to much faster clearance.[4] This aligns with the common medicinal chemistry strategy of using cyclopropyl groups to block metabolism at specific positions.
-
Choice of Protecting Group: Comparing the MOM ether (1) with a benzyl ether (4) shows that while both protect the phenol, their own metabolic liabilities can influence the overall stability of the molecule. The choice between them would depend on the desired deprotection conditions and the specific CYP isozymes involved in their metabolism.
Conclusion
The metabolic stability of 1-Cyclopropyl-4-(methoxymethoxy)benzene is a balance between the stabilizing effect of the cyclopropyl group and the metabolic liability of the MOM ether. Our analysis suggests that the primary metabolic pathway will be O-dealkylation to release the parent phenol, which can then undergo further Phase II conjugation. The cyclopropyl group itself is predicted to be robust and contribute favorably to the compound's overall stability compared to analogues with more easily oxidized alkyl groups.
The detailed protocols provided for HLM and S9 fraction assays offer a reliable framework for experimentally verifying these predictions. By employing a comparative approach and utilizing well-controlled in vitro systems, researchers can effectively assess the metabolic fate of novel chemical entities, enabling data-driven decisions in the optimization of drug candidates.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Sleno, L., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1187-1196. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. Retrieved from [Link]
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. Retrieved from [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link]
-
Olah, T. V., et al. (2017). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Journal of The American Society for Mass Spectrometry, 28(1), 138-147. Retrieved from [Link]
-
Kinesis. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Karimi, B., & Maleki, A. (2010). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Synthesis, 2010(1), 125-128. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry. (2022, January 19). MOM Protecting Group Addition. YouTube. Retrieved from [Link]
-
Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7338-7346. Retrieved from [Link]
-
Kim, S., & Kim, Y. (2003). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 44(45), 8201-8203. Retrieved from [Link]
-
INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]
Sources
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 10. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mttlab.eu [mttlab.eu]
- 16. books.rsc.org [books.rsc.org]
cost-benefit analysis of different synthetic routes to 1-Cyclopropyl-4-(methoxymethoxy)benzene
Executive Summary
This guide provides a technical cost-benefit analysis of synthetic routes to 1-Cyclopropyl-4-(methoxymethoxy)benzene , a critical intermediate in the synthesis of
We evaluate three primary methodologies:
-
Suzuki-Miyaura Coupling (Route A): High fidelity, functional group tolerance.
-
Kumada-Corriu Coupling (Route B): Cost-effective for bulk scale-up.
-
Simmons-Smith Cyclopropanation (Route C): Classical alkene functionalization.
Part 1: Strategic Route Analysis
Comparative Metrics
The following table contrasts the three routes based on yield efficiency, raw material cost (RMC), and process safety mass intensity (PMI).
| Feature | Route A: Suzuki-Miyaura | Route B: Kumada-Corriu | Route C: Simmons-Smith |
| Key Reagents | Cyclopropylboronic acid, Pd(OAc)₂ | Cyclopropyl-MgBr, Ni(dppp)Cl₂ | Et₂Zn, CH₂I₂ (Diiodomethane) |
| Step Count | 2 (from 4-bromophenol) | 2 (from 4-bromophenol) | 3 (Phenol |
| Yield (Step) | 85-95% | 75-85% | 60-70% |
| Reagent Cost | High (Boronic acids) | Low (Grignard) | High (CH₂I₂, Et₂Zn) |
| Scalability | High (Homogeneous/Heterogeneous) | Moderate (Exotherm management) | Low (Pyrophoric reagents) |
| Safety Profile | Excellent | Moderate (Air/Moisture sensitive) | Poor (Explosion hazard/Toxicity) |
Route A: Suzuki-Miyaura Coupling (Recommended for R&D)
Mechanism: Palladium-catalyzed cross-coupling of aryl halides with organoboron species.
-
Rationale: The MOM ether is perfectly stable under the mild basic conditions (K₃PO₄) of the Suzuki coupling. This route avoids the use of pyrophoric zinc reagents and offers the easiest purification.
-
Causality: The use of tricyclohexylphosphine (PCy₃) or SPhos ligands is critical to activate the Pd catalyst for the oxidative addition of electron-rich aryl bromides (like MOM-protected phenols).
Route B: Kumada-Corriu Coupling (Recommended for Manufacturing)
Mechanism: Nickel-catalyzed cross-coupling of Grignard reagents.[1]
-
Rationale: For multi-kilogram scales, the cost of cyclopropylboronic acid becomes prohibitive. Cyclopropylmagnesium bromide can be generated in situ from cheap cyclopropyl bromide and magnesium turnings.
-
Causality: Nickel catalysts (Ni(dppp)Cl₂) are preferred over Palladium here because they have a higher affinity for the harder nucleophile (Grignard) and are significantly cheaper. The MOM group remains stable as it is an acetal, resistant to base.
Part 2: Detailed Experimental Protocols
Precursor Synthesis: Protection of 4-Bromophenol
Before initiating coupling, the phenol must be protected.
-
Reagents: 4-Bromophenol (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve 4-bromophenol in dry DCM at 0°C.
-
Add DIPEA (N,N-Diisopropylethylamine) slowly.
-
Dropwise add Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen).
-
Stir at RT for 4 hours. Quench with sat. NaHCO₃.
-
Yield: >95% quantitative conversion.
-
Protocol A: Suzuki-Miyaura Coupling (The High-Fidelity Route)
Target: 1-Cyclopropyl-4-(methoxymethoxy)benzene
-
Setup: Flame-dried Schlenk flask under Argon.
-
Reagents:
-
Workflow:
-
Validation:
-
TLC: Disappearance of aryl bromide (
~0.6 in 9:1 Hex/EtOAc). -
NMR: Appearance of cyclopropyl protons (multiplets at
0.6-1.0 ppm).
-
Protocol B: Kumada Coupling (The Cost-Effective Route)
-
Setup: 3-neck round bottom flask with reflux condenser, N₂ atmosphere.
-
Reagents:
-
1-Bromo-4-(methoxymethoxy)benzene (1.0 eq)
-
Cyclopropylmagnesium bromide (1.5 eq, 0.5M in THF)
-
Ni(dppp)Cl₂ (2 mol%)
-
Anhydrous THF[8]
-
-
Workflow:
-
Dissolve aryl bromide and Ni catalyst in anhydrous THF.
-
Cool to 0°C.
-
Critical Step: Add Grignard reagent dropwise.[2] Exothermic reaction—control temperature <10°C to prevent MOM cleavage or homocoupling.
-
Warm to RT and reflux for 4 hours.
-
Quench: Carefully add sat. NH₄Cl solution at 0°C.
-
-
Safety Note: Ensure MOM ether quality; traces of acid in the starting material can catalyze deprotection during the quench.
Part 3: Visualized Reaction Pathways
Workflow Visualization
The following diagram illustrates the decision logic and chemical flow for the two primary routes.
Figure 1: Divergent synthetic pathways from the common intermediate. Route A prioritizes purity; Route B prioritizes cost.
Mechanistic Insight: Suzuki Cycle
This diagram details the catalytic cycle for the recommended Route A, highlighting the role of the base and transmetalation.
Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. The base plays a dual role: activating the boron species and facilitating the palladium complex metathesis.
References
-
Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Organic Syntheses, 2010.
-
Kumada, M. "Nickel-catalyzed cross-coupling of Grignard reagents."[5] Organic Chemistry Portal, 1972.[9]
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis: Methoxymethyl Ethers." Total Synthesis, 1999.
-
LookChem. "1-(Cyclopropylmethyl)-4-methoxybenzene Synthesis and Properties." LookChem Database, 2024.
Sources
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene: An Analysis of Reported Yields for Phenolic Protection
For researchers and professionals in drug development and synthetic chemistry, the efficient and high-yielding synthesis of key intermediates is paramount. This guide provides an in-depth comparison of common methodologies for the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene, a molecule of interest in various research domains. While specific literature detailing a wide array of synthetic yields for this exact molecule is not abundant, a robust comparison can be drawn from the extensive data available for the methoxymethyl (MOM) ether protection of phenols, a fundamental transformation in organic synthesis. This guide will delve into the mechanistic underpinnings, experimental protocols, and expected yields for the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene, primarily through the protection of 4-cyclopropylphenol.
Introduction to 1-Cyclopropyl-4-(methoxymethoxy)benzene and the Importance of Phenolic Protection
1-Cyclopropyl-4-(methoxymethoxy)benzene features a cyclopropyl group, a motif of increasing importance in medicinal chemistry for its ability to modulate metabolic stability and binding affinity, and a methoxymethyl (MOM) protected phenol. The MOM group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its relatively straightforward removal under acidic conditions.[1] The synthesis of this compound, therefore, hinges on the efficient protection of the hydroxyl group of 4-cyclopropylphenol.
The selection of an appropriate protection strategy is a critical decision in a multi-step synthesis. Factors such as yield, reaction conditions, scalability, and the cost of reagents must be carefully considered. This guide will provide a comparative analysis of the most common methods for the MOM protection of phenols, offering insights into the expected efficiencies for the synthesis of our target molecule.
Comparative Analysis of Synthetic Methodologies
The primary route to 1-Cyclopropyl-4-(methoxymethoxy)benzene involves the O-alkylation of 4-cyclopropylphenol with a methoxymethylating agent. The most prevalent methods utilize either methoxymethyl chloride (MOMCl) or methoxymethyl acetate (MOMOAc). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
| Method | Reagent | Base | Solvent | Typical Yield (%) | Key Considerations |
| Method 1: Methoxymethyl Chloride with a Hindered Base | Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 92 (for a primary alcohol)[1] | MOMCl is a carcinogen and requires careful handling. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. |
| Method 2: Methoxymethyl Chloride with a Strong Base | Methoxymethyl chloride (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | High (General Method) | Requires anhydrous conditions as NaH reacts violently with water. The phenoxide is generated in situ, leading to a rapid reaction. |
| Method 3: Methoxymethyl Acetate with a Lewis Acid Catalyst | Methoxymethyl acetate (MOMOAc) | Zinc chloride (ZnCl₂) | Dichloromethane (DCM) | 81 (for phenol) | MOMOAc is less toxic than MOMCl. The reaction is an acetal exchange catalyzed by a Lewis acid. |
In-Depth Experimental Protocols and Mechanistic Insights
Method 1: Methoxymethyl Chloride with a Hindered Base (DIPEA)
This is one of the most common and generally high-yielding methods for MOM protection.[1] The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical. DIPEA is sufficiently basic to deprotonate the phenol, but its steric bulk prevents it from acting as a nucleophile and reacting with the electrophilic MOMCl.
Experimental Protocol (Adapted for 4-Cyclopropylphenol):
-
To a solution of 4-cyclopropylphenol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C is added N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).
-
Methoxymethyl chloride (MOMCl, 1.5 eq.) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-Cyclopropyl-4-(methoxymethoxy)benzene.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): The initial addition of reagents at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
DCM as Solvent: Dichloromethane is a good solvent for both the starting material and reagents and is relatively unreactive under these conditions.
-
Aqueous Workup: The quench with ammonium chloride neutralizes any remaining base, and the subsequent washes remove water-soluble byproducts.
Logical Relationship Diagram: MOM Protection with MOMCl and DIPEA
Caption: Workflow for MOM protection using MOMCl and a hindered base.
Method 3: Methoxymethyl Acetate with a Lewis Acid Catalyst
An alternative to the use of the highly toxic and carcinogenic methoxymethyl chloride is methoxymethyl acetate (MOMOAc). This method proceeds via a Lewis acid-catalyzed acetal exchange reaction. Zinc chloride is a commonly used, inexpensive, and effective catalyst for this transformation.
Experimental Protocol (Adapted for 4-Cyclopropylphenol):
-
To a solution of 4-cyclopropylphenol (1.0 eq.) and methoxymethyl acetate (2.0 eq.) in dichloromethane (DCM, 0.5 M) is added zinc chloride (0.2 eq.).
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Zinc chloride activates the methoxymethyl acetate, making it more susceptible to nucleophilic attack by the phenol.
-
Excess MOMOAc: Using an excess of the protecting group reagent helps to drive the equilibrium of the acetal exchange towards the product.
-
Bicarbonate Wash: The wash with sodium bicarbonate is to neutralize the Lewis acid and any acidic byproducts.
Signaling Pathway Diagram: Lewis Acid Catalyzed MOM Protection
Caption: Mechanism of Lewis acid-catalyzed MOM protection.
Conclusion and Future Outlook
The synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene is most reliably achieved through the MOM protection of 4-cyclopropylphenol. While direct, comparative yield data for this specific transformation is limited in the public domain, established protocols for the MOM protection of other phenols provide a strong foundation for procedural design and yield expectation.
The choice between the methoxymethyl chloride and methoxymethyl acetate methods will depend on the specific constraints of the laboratory or production facility. The MOMCl method with a hindered base generally offers higher yields and faster reaction times but requires stringent safety precautions due to the reagent's toxicity. The MOMOAc method provides a safer alternative, albeit with potentially longer reaction times and slightly lower yields.
For researchers embarking on the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene or analogous structures, the protocols and mechanistic insights provided in this guide offer a solid starting point for achieving high-yielding and efficient chemical transformations. Further optimization of reaction conditions, such as temperature, concentration, and catalyst loading, may lead to even more favorable outcomes.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link][1]
-
Król-Bogomilski, J. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link][2]
-
PubChem. (n.d.). 4-Cyclopropylphenol. Retrieved from [Link][3]
Sources
Safety Operating Guide
1-Cyclopropyl-4-(methoxymethoxy)benzene proper disposal procedures
This guide outlines the proper disposal procedures for 1-Cyclopropyl-4-(methoxymethoxy)benzene , a specialized organic intermediate containing a cyclopropyl ring and a methoxymethyl (MOM) ether protecting group.[]
Safety Warning: This compound is an acid-sensitive acetal .[] Improper disposal into acidic waste streams can trigger hydrolysis, releasing formaldehyde (a known carcinogen and sensitizer) and the free phenol.
Part 1: Chemical Hazard Analysis & Classification
To dispose of this chemical safely, we must deconstruct its functional groups to understand the specific risks.
| Functional Group | Property | Disposal Implication |
| MOM Ether (-OCH₂OCH₃) | Acetal linkage; Acid-labile.[][2] | CRITICAL: Do NOT mix with acidic waste. Hydrolysis generates formaldehyde. |
| Cyclopropyl Ring | High ring strain (~27.5 kcal/mol). | Increases flammability and heat of combustion. Treat as High BTU waste. |
| Benzene Core | Aromatic hydrocarbon. | Presumed carcinogen/toxic . Must be incinerated; never drain-disposed.[] |
Waste Classification:
-
RCRA Code (USA): D001 (Ignitable). Likely U-listed (Toxic) if categorized under generic benzene derivatives.
-
Segregation Category: Non-Halogenated Organic Solvent (unless mixed with halogenated solvents).
Part 2: Disposal Workflow & Segregation
The "No-Acid" Segregation Rule
As a Senior Scientist, I cannot stress this enough: MOM ethers must be segregated from acidic waste.
-
The Risk: If 1-Cyclopropyl-4-(methoxymethoxy)benzene is added to a waste container containing strong acids (HCl, H₂SO₄, TFA), the MOM group will cleave.[]
-
The Result: Evolution of formaldehyde gas within a closed waste container, creating an inhalation hazard and potential pressure buildup.
Waste Stream Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Waste segregation logic flow. Note the critical pH requirement.
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Chemical or Stock Solutions
-
Container Selection: Use a chemically compatible container (Amber Glass or HDPE). Do not use metal cans if peroxides are suspected (standard ether precaution).
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "1-Cyclopropyl-4-(methoxymethoxy)benzene" (Do not use abbreviations like "MOM ether").[]
-
Hazards: Check "Flammable" and "Toxic".[3]
-
-
Buffering (Optional but Recommended): If you suspect the waste stream might become acidic later (e.g., in a central accumulation area), add a small amount of Triethylamine (TEA) or solid Sodium Bicarbonate to the container to ensure the pH remains basic/neutral. This stabilizes the MOM group.
-
Storage: Store in the Flammables Cabinet until pickup.
Scenario B: Disposing of Reaction Mixtures (Quenching)
If the compound is part of a reaction mixture (e.g., unreacted starting material):
-
Quench: Quench any reactive reagents (like Lithium reagents or hydrides) first, typically with saturated Ammonium Chloride or water.
-
Neutralize: Crucial Step. After quenching, ensure the organic layer is washed with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Why? Quenching often generates acid. You must neutralize this acid before placing the organic layer into the waste drum to prevent MOM hydrolysis.
-
-
Separate: Separate the organic layer.
-
Dispose: Place in the appropriate Organic Waste container (Halogenated or Non-Halogenated).
Part 4: The Mechanism of Hazard (Why we do this)
Understanding the chemical mechanism reinforces compliance. Below is the hydrolysis pathway that occurs if this protocol is ignored.
Figure 2: Acid-catalyzed hydrolysis of the MOM ether.[] Note the generation of Formaldehyde.
Part 5: Emergency Procedures
| Incident | Immediate Action |
| Spill (Liquid) | 1. Evacuate area (Flammable vapors). 2. Absorb with Vermiculite or Sand .[4] Do NOT use paper towels (combustible). 3. Place soaked absorbent in a sealed bag/container labeled "Hazardous Waste - Debris".[] |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes. 2. MOM ethers are lipophilic; they will penetrate skin. Seek medical attention if irritation persists. |
| Container Bulging | Do NOT open. This indicates pressure buildup (likely formaldehyde from hydrolysis). Contact EHS/Hazmat immediately. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (Defines stability of Methoxymethyl ethers and acid lability).
-
National Institutes of Health (NIH) PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene Compound Summary. Link (Used as a surrogate for toxicity and physical property data of cyclopropyl-methoxybenzene derivatives).[]
-
Sigma-Aldrich. Safety Data Sheet for 1,4-Dimethoxybenzene. Link (Reference for general handling of methoxy-benzene derivatives).[]
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Standard 1910.1048. Link (Reference for hazards of hydrolysis byproducts).
Sources
Personal protective equipment for handling 1-Cyclopropyl-4-(methoxymethoxy)benzene
Topic: Operational Safety & Handling Guide: 1-Cyclopropyl-4-(methoxymethoxy)benzene Audience: Researchers, Medicinal Chemists, and HSE Officers.[1]
Part 1: Chemical Identity & Hazard Architecture
1-Cyclopropyl-4-(methoxymethoxy)benzene is a specialized organic intermediate, functioning as a protected phenol.[1] While often perceived as a stable ether, its safety profile is defined by its latent reactivity . It is a Methoxymethyl (MOM) ether , a protecting group designed to be stable under basic conditions but highly labile in acidic environments.[2]
The Core Hazard: The "Trojan Horse" Mechanism Unlike standard ethers, this compound acts as a chemical reservoir. Upon contact with strong acids (or metabolic hydrolysis), it decomposes into two distinct hazard streams:[1]
-
4-Cyclopropylphenol: A corrosive/irritant phenolic compound.
-
Formaldehyde: A volatile Group 1 Carcinogen.
Hazard Classification (Derived from Structure-Activity Relationships):
-
GHS Signal Word: WARNING (Potential DANGER upon hydrolysis)[1]
-
H315/H319: Causes skin and serious eye irritation (Phenolic precursor).[3][4]
-
H350: May cause cancer (associated with Formaldehyde release during deprotection).
-
H227: Combustible Liquid (Ether functionality).
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound must account for permeation breakthrough times of ethers and the corrosivity of the hydrolysis products. Standard nitrile gloves are often insufficient for prolonged contact with oxygenated aromatic solvents.
| PPE Component | Specification | Operational Logic (The "Why") |
| Hand Protection (Primary) | Silver Shield / Laminate (EVOH) | Critical: Ethers and phenols permeate nitrile rapidly.[1] Laminate provides >4hr breakthrough protection against the ether and the potential formaldehyde byproduct. |
| Hand Protection (Splash) | Double Nitrile (min 5 mil each) | Acceptable only for incidental splash protection.[1] Must be changed immediately upon contact. Do NOT use latex. |
| Eye/Face Protection | Chemical Splash Goggles | Safety glasses are insufficient. Hydrolysis on the ocular surface (acidic tear film) can release phenol, causing severe corneal damage. |
| Respiratory Protection | Fume Hood (Face Velocity >100 fpm) | Mandatory for all open handling.[1] If deprotection (acid hydrolysis) is performed, formaldehyde vapors will be generated. |
| Body Protection | Lab Coat (Nomex/Cotton) + Apron | Synthetic blends (polyester) can degrade or melt if the ether ignites.[1] Use chemical-resistant aprons for scale-up (>10g).[1] |
Part 3: Operational Protocols & Workflow
Handling & Storage Integrity
-
Storage Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability Window: Stable at pH 4–12.[2] Avoid storage near Lewis acids (e.g.,
, ) or protic acids ( , ), which trigger spontaneous decomposition.[1] -
Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate. Avoid protic solvents (MeOH/EtOH) if trace acid is present.
Synthesis & Deprotection (The High-Risk Phase)
The most dangerous phase is the removal of the MOM group . This generates free formaldehyde.
Protocol: Safe Deprotection Quench
-
Reaction: Acid hydrolysis (e.g., dilute
in THF). -
Quench: Do NOT simply pour into open waste.
-
Neutralization: Add saturated aqueous
slowly to the reaction vessel to neutralize acid. -
Scavenging: If scale is >5g, add a formaldehyde scavenger (e.g., aqueous ammonia or sodium bisulfite) to the waste stream to convert formaldehyde into hexamine or the bisulfite adduct before disposal.
Part 4: Visualized Safety Logic
Diagram 1: Reactive Fate & Hazard Cascade
This diagram illustrates the "Trojan Horse" nature of the molecule, showing why standard ether safety protocols are insufficient.
Caption: The hydrolysis pathway showing the generation of high-hazard byproducts from the stable precursor.[1]
Diagram 2: Spill Response Decision Tree
A logic flow for immediate action in the event of a spill.
Caption: Decision logic for spill containment, prioritizing respiratory protection and correct waste labeling.
Part 5: Disposal & Waste Management
Critical Directive: Never mix this compound (or its waste streams) with oxidizing acids (Nitric/Chromic acid).[1] The reaction with the ether linkage is exothermic and can form explosive peroxides or gaseous formaldehyde instantly.
| Waste Stream | Composition | Disposal Protocol |
| Solid Waste | Contaminated gloves, silica gel, drying agents.[1] | Double-bag in polyethylene. Label: "Toxic Organic Solid - Potential Formaldehyde Source." |
| Liquid Waste (Organic) | Mother liquors (DCM, Ethyl Acetate).[1] | Segregate into "Non-Halogenated Organic" (or Halogenated if DCM used). pH Check: Ensure pH is >7 to prevent hydrolysis in the drum. |
| Liquid Waste (Aqueous) | Quenched deprotection mixtures. | Treat with excess Sodium Bisulfite ( |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene. (Used as structural proxy for cyclopropyl/ether hazards). Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Methoxymethyl Ethers (MOM).[2] (Authoritative source on MOM ether stability and hydrolysis mechanisms).
-
Occupational Safety and Health Administration (OSHA). Formaldehyde - Hazard Recognition. (Standard for handling formaldehyde-releasing compounds).[1] Retrieved from [Link][1]
- ECHA (European Chemicals Agency).Substance Information: Phenol, 4-cyclopropyl-.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
